3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSMMRGVDTMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the title compound serves as a valuable building block for further molecular elaboration.[1][2] This document details a multi-step synthesis, beginning from accessible starting materials and proceeding through a key hydroxymethyl intermediate. The guide is designed for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each step.
Introduction and Strategic Overview
The synthesis of functionalized 1,2,4-triazoles is a cornerstone of modern heterocyclic chemistry, driven by their wide-ranging biological activities, including antifungal, antiviral, and anticancer properties.[2][3] The target molecule, this compound, features a reactive chloromethyl group, making it an ideal synthon for introducing the triazole moiety into more complex molecular architectures through nucleophilic substitution.
A direct, one-pot synthesis for this specific molecule is not prominently described in the literature. Therefore, a rational, multi-step approach is required. The most logical and reliable strategy involves the late-stage introduction of the chloro- functionality. This is achieved via the chlorination of a stable, precursor alcohol, namely (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. This strategy offers two key advantages:
-
Stability: The hydroxymethyl intermediate is significantly more stable and easier to handle and purify than the final chloromethyl product.
-
Reactivity: The conversion of a primary alcohol to an alkyl chloride is a high-yielding and well-established transformation.
Consequently, this guide will detail a proposed four-step synthesis, focusing on the construction of the key hydroxymethyl triazole precursor followed by its conversion to the final product.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties for the starting materials, intermediates, and the final product is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Ethylhydrazine | C₂H₈N₂ | 60.10 | Colorless liquid | 624-80-6 |
| Methoxyacetyl Chloride | C₃H₅ClO₂ | 108.53 | Colorless liquid | 3946-19-8 |
| (4-ethyl-4H-1,2,4-triazol-3-yl)methanol | C₅H₉N₃O | 127.14 | Solid (Predicted) | N/A |
| Thionyl Chloride | SOCl₂ | 118.97 | Colorless liquid | 7719-09-7 |
| This compound | C₅H₈ClN₃ | 145.59 | Solid [4][5] | 103170-34-7 |
Detailed Synthesis Protocols and Mechanistic Insights
This section provides step-by-step protocols for the synthesis. Each step is accompanied by an explanation of the underlying reaction mechanism and critical experimental considerations.
Part 1: Synthesis of the Key Precursor: (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
The synthesis of the hydroxymethyl precursor is the most crucial part of the overall process. The proposed route involves the initial formation of a protected intermediate, 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole, followed by deprotection.
The first step involves the acylation of ethylhydrazine with methoxyacetyl chloride. This reaction forms the hydrazide backbone necessary for the subsequent cyclization.
-
Mechanism: This is a classic nucleophilic acyl substitution. The more nucleophilic terminal nitrogen of ethylhydrazine attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to form the stable hydrazide. A base, such as triethylamine, is used to quench the HCl byproduct.
-
Experimental Protocol:
-
To a stirred solution of ethylhydrazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of methoxyacetyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-ethyl-2-methoxyacetohydrazide, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
The synthesized hydrazide is cyclized using formic acid, which acts as a C1 synthon to form the triazole ring. This is a variation of the Pellizzari reaction.[6]
-
Mechanism: The reaction proceeds via a condensation-cyclization cascade. The hydrazide is first formylated by formic acid. Subsequent intramolecular cyclization, driven by heating, involves the attack of the second nitrogen of the hydrazide onto the formyl carbon, followed by dehydration to yield the aromatic 1,2,4-triazole ring.
-
Experimental Protocol:
-
Heat a mixture of N'-ethyl-2-methoxyacetohydrazide (1.0 eq) and an excess of formic acid (5-10 eq) at reflux (approx. 100-110 °C) for 8-12 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole.
-
The final step in the precursor synthesis is the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr₃) is a powerful and effective reagent for this transformation.[3][7]
-
Mechanism: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This coordination facilitates a nucleophilic attack by a bromide ion on the methyl group (an SN2 reaction), cleaving the C-O bond and forming a bromo-borane intermediate. Subsequent aqueous workup hydrolyzes this intermediate to reveal the desired primary alcohol.
-
Experimental Protocol:
-
Dissolve 4-ethyl-3-(methoxymethyl)-4H-1,2,4-triazole (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add a solution of BBr₃ (1.2-1.5 eq) in DCM dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the key precursor, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol.
-
Part 2: Chlorination to this compound
The final step is the conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂). This is a reliable and high-yielding reaction for primary alcohols. A similar procedure has been successfully used for a related hydroxymethyl triazole.[8]
-
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A chloride ion is displaced, forming a protonated alkyl chlorosulfite intermediate. A base (or the chloride ion itself) deprotonates this intermediate. The resulting alkyl chlorosulfite then collapses in an SNi (internal nucleophilic substitution) or SN2 mechanism, where the chloride attacks the carbon, and sulfur dioxide and a chloride ion are expelled as leaving groups, yielding the final product.
-
Experimental Protocol:
-
To an excess of thionyl chloride (5-10 eq), cooled to 0 °C, slowly add the precursor alcohol, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (1.0 eq), portion-wise with stirring.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product, likely as its hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
If the free base is desired, the hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent. The organic extract is then dried and concentrated to give the final product, this compound. Purification can be achieved by recrystallization.
-
Safety and Handling Precautions
The synthesis described involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ethylhydrazine: This compound is harmful if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[4] It should be handled with extreme caution, using chemical-resistant gloves, safety goggles, and a lab coat.
-
Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl).[5][9][10][11] It causes severe skin burns and eye damage.[5] All manipulations must be performed in a fume hood, away from moisture. A face shield in addition to safety goggles is recommended.
-
Boron Tribromide: Similar to thionyl chloride, BBr₃ is highly corrosive and reacts violently with water. It is toxic and causes severe burns. Handle under an inert atmosphere with appropriate PPE.
-
Chlorinated Solvents (DCM): Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][9][10][11][12][13] An emergency shower and eyewash station must be readily accessible.
Conclusion
This guide outlines a comprehensive and chemically sound pathway for the . By employing a strategy that relies on the construction and subsequent chlorination of a stable hydroxymethyl intermediate, this approach provides a reliable method for accessing this valuable synthetic building block. The detailed protocols, mechanistic insights, and safety considerations provided herein are intended to equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.
References
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
University of Alabama in Huntsville. (2013). Standard Operating Procedures for Thionyl Chloride. [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]
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New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: 1,2-Diethylhydrazine. [Link]
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PrepChem. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. [Link]
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PubChem. 4-Ethyl-4H-1,2,4-triazole. [Link]
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MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]
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Iraqi Journal of Science. Synthesis of New 1, 2, 4-Triazole Derivatives with Expected Biological Activities. [Link]
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ResearchGate. Can I use boron tribromide for the demethylation of a methoxy group on a compound which carries also a primary arylamine?. [Link]
-
National Institutes of Health. 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole. [Link]
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National Institutes of Health. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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University of Massachusetts Amherst Libraries. The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]
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Taylor & Francis Online. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. [Link]
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Iraqi Academic Scientific Journals. Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. [Link]
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ResearchGate. Boron Tribromide. [Link]
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ResearchGate. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. [Link]
- Google Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.
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ResearchGate. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Link]
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Wikipedia. Methoxymethyl ether. [Link]
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ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]
-
Royal Society of Chemistry. Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. [Link]
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Taylor & Francis Online. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. [Link]
- Google Patents.
-
ResearchGate. An Efficient Route to Ethyl 5‐Alkyl‐ (Aryl)‐1H‐1,2,4‐triazole‐3‐carboxylates. [Link]
-
ResearchGate. Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. [Link]
-
National Institutes of Health. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
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National Institutes of Health. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. [Link]
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SciSpace. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. [Link]
-
INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
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An In-depth Technical Guide to 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] The inherent physicochemical properties of the triazole ring, such as its hydrogen bonding capacity, dipole character, and metabolic stability, make it a privileged structure in drug design.[2] This guide focuses on a key derivative, 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole , a versatile building block poised for the synthesis of novel therapeutic agents. The presence of a reactive chloromethyl group on the stable 4-ethyl-4H-1,2,4-triazole core provides a strategic handle for introducing diverse functionalities, making it a compound of significant interest for drug discovery and development programs.
This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, reactivity profile, and potential applications of this compound, designed to empower researchers in their quest for next-generation therapeutics.
I. Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | [3] |
| Molecular Weight | 145.59 g/mol | Calculated |
| Appearance | Solid (predicted) | [3] |
| SMILES | ClCC1=NN=CN1CC | [3] |
| InChI | 1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | [3] |
| InChI Key | ROUSMMRGVDTMNC-UHFFFAOYSA-N | [3] |
Note: Some supplier databases may list an incorrect empirical formula and molecular weight. The values presented here are based on the correct chemical structure.[3][4]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the triazole ring.
-
δ 4.7-4.9 ppm (s, 2H): The singlet for the two protons of the chloromethyl (-CH₂Cl) group at the C3 position. The electronegativity of the chlorine atom causes a downfield shift.
-
δ 4.1-4.3 ppm (q, J = 7.2 Hz, 2H): The quartet represents the two protons of the ethyl group's methylene (-CH₂-) attached to the N4 position of the triazole ring.
-
δ 1.4-1.6 ppm (t, J = 7.2 Hz, 3H): The triplet corresponds to the three protons of the ethyl group's methyl (-CH₃) group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155 ppm: Chemical shift for the C3 carbon of the triazole ring, substituted with the chloromethyl group.
-
δ ~145 ppm: Chemical shift for the C5 carbon of the triazole ring.
-
δ ~45 ppm: Chemical shift for the carbon of the chloromethyl (-CH₂Cl) group.
-
δ ~40 ppm: Chemical shift for the methylene (-CH₂-) carbon of the N-ethyl group.
-
δ ~15 ppm: Chemical shift for the methyl (-CH₃) carbon of the N-ethyl group.
Infrared (IR) Spectroscopy:
Key characteristic absorption bands would include:
-
~3100 cm⁻¹: C-H stretching of the triazole ring.
-
~2980 cm⁻¹ and ~2870 cm⁻¹: Asymmetric and symmetric C-H stretching of the ethyl and chloromethyl groups.
-
~1600-1450 cm⁻¹: C=N and N=N stretching vibrations characteristic of the triazole ring.[2]
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
II. Synthesis of this compound
The synthesis of this compound can be achieved through a robust and scalable four-step sequence, starting from readily available commercial materials. This protocol is designed for efficiency and high purity of the final product.
Sources
An In-depth Technical Guide to 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the stable 1,2,4-triazole nucleus, a known pharmacophore, with a reactive chloromethyl group, making it a valuable starting material for the synthesis of a diverse range of more complex molecules. This document will delve into its chemical identity, physicochemical properties, synthetic considerations, and potential applications, providing a foundational resource for researchers in the field.
Section 1: Chemical Identity and Physicochemical Properties
Table 1: Core Identifiers for this compound
| Identifier | Value |
| MDL Number | MFCD22192575 |
| Molecular Formula | C₅H₈ClN₃ |
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | This compound |
The structural arrangement of this molecule, featuring a 1,2,4-triazole ring substituted with an ethyl group at the N4 position and a chloromethyl group at the C3 position, is crucial to its reactivity and utility. The ethyl group enhances lipophilicity, which can be a desirable trait in drug candidates for improved membrane permeability. The chloromethyl group, conversely, serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups.
Figure 1: Chemical structure of this compound.
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 145.040675 g/mol | PubChem |
| Monoisotopic Mass | 145.040675 g/mol | PubChem |
| Topological Polar Surface Area | 36.9 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
| Complexity | 134 | PubChem |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
Section 2: Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for forming the triazole ring, followed by functionalization. A common strategy involves the cyclization of a suitably substituted amidine or amidrazone with a one-carbon synthon.
A plausible synthetic route, illustrated below, could start from N-ethylformamide, which can be converted to the corresponding imidoyl chloride. This intermediate can then react with a hydrazine derivative to form an amidrazone, which subsequently undergoes cyclization and chlorination of a hydroxymethyl precursor to yield the final product.
Figure 2: A potential synthetic pathway for this compound.
The reactivity of this compound is dominated by the chloromethyl group. As a primary alkyl chloride, it is susceptible to Sₙ2 reactions with a wide array of nucleophiles. This allows for the introduction of various functionalities, such as azides, amines, thiols, and alkoxides, thereby enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad range of biological activities including antifungal, antiviral, and anticancer properties. The title compound serves as a key intermediate for the synthesis of novel drug candidates that leverage the favorable pharmacological profile of the triazole ring.
3.1. Antifungal Agents: The triazole core is famously present in antifungal drugs like fluconazole and itraconazole, which act by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. By using this compound as a scaffold, novel derivatives can be synthesized and screened for potent and selective antifungal activity, potentially overcoming existing resistance mechanisms.
3.2. Anticancer Agents: The triazole nucleus has been incorporated into anticancer agents that target various pathways. The ability to functionalize the chloromethyl group allows for the attachment of moieties that can interact with specific biological targets, such as kinases or other enzymes implicated in cancer progression.
3.3. Other Therapeutic Areas: The versatility of the 1,2,4-triazole scaffold extends to other therapeutic areas, including antiviral, anti-inflammatory, and CNS-active agents. The derivatization of this compound provides a platform for exploring these and other potential therapeutic applications.
Figure 3: The role of this compound as a versatile intermediate in drug discovery.
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.
-
Hazard Identification: As an alkylating agent, this compound should be considered a potential irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed or absorbed through the skin.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Disposal of this compound should be in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 5: Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its combination of a biologically active triazole core and a reactive chloromethyl handle makes it an attractive starting point for the development of new drug candidates. Researchers working with this compound should be well-versed in its properties, reactivity, and the necessary safety precautions to ensure its effective and safe use in the laboratory. The insights provided in this guide aim to facilitate further research and innovation in the field of medicinal chemistry.
References
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PubChem Compound Summary for CID 135546685. National Center for Biotechnology Information. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a deeper understanding of the principles behind the spectral features. While direct experimental spectra for this specific molecule are not widely published, this guide presents a detailed prediction and interpretation of the 1H and 13C NMR spectra based on established principles and data from structurally analogous compounds. Furthermore, it outlines a robust methodology for acquiring and analyzing such data, ensuring scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel 1,2,4-triazole derivatives.
Introduction: The Significance of 1,2,4-Triazoles and the Imperative of Spectroscopic Scrutiny
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The specific substitution pattern on the triazole ring is critical in defining the pharmacological profile of these compounds. This compound, with its reactive chloromethyl group, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures.
In the rigorous landscape of drug discovery and development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide delves into the specifics of 1H and 13C NMR spectroscopy as applied to this compound, offering a predictive framework for its characterization.
Predicted 1H and 13C NMR Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of structurally related 4-ethyl-1,2,4-triazole derivatives and compounds bearing a chloromethyl substituent on a heterocyclic ring, as reported in the scientific literature.[1][2]
Predicted 1H NMR Data (in CDCl3, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH2- (ethyl) | ~ 4.1 - 4.3 | Quartet (q) | ~ 7.2 |
| -CH3 (ethyl) | ~ 1.4 - 1.6 | Triplet (t) | ~ 7.2 |
| -CH2Cl | ~ 4.7 - 4.9 | Singlet (s) | - |
| C5-H (triazole) | ~ 8.0 - 8.2 | Singlet (s) | - |
Predicted 13C NMR Data (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH2- (ethyl) | ~ 40 - 42 |
| -CH3 (ethyl) | ~ 14 - 16 |
| -CH2Cl | ~ 43 - 45 |
| C3 (triazole) | ~ 150 - 152 |
| C5 (triazole) | ~ 144 - 146 |
Interpretation and Rationale for Predicted Chemical Shifts
The predicted chemical shifts are based on the electronic environment of each nucleus, influenced by the electronegativity of neighboring atoms and the aromaticity of the triazole ring.
-
Ethyl Group: The methylene protons (-CH2-) of the ethyl group are directly attached to a nitrogen atom of the heterocyclic ring, resulting in a downfield shift to approximately 4.1 - 4.3 ppm.[1] These protons appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH3) are further from the electronegative nitrogen and therefore resonate at a more upfield position, around 1.4 - 1.6 ppm, as a triplet.[1] Similarly, the methylene carbon is deshielded by the adjacent nitrogen, appearing around 40 - 42 ppm, while the methyl carbon is found in the typical aliphatic region of 14 - 16 ppm.[1]
-
Chloromethyl Group: The chloromethyl protons (-CH2Cl) are expected to be significantly deshielded due to the strong electron-withdrawing effect of the chlorine atom and the adjacent triazole ring, leading to a predicted chemical shift in the range of 4.7 - 4.9 ppm. These protons appear as a singlet as there are no adjacent protons to couple with. The carbon of the chloromethyl group is also deshielded and is predicted to resonate around 43 - 45 ppm.
-
Triazole Ring: The proton at the C5 position of the 4H-1,2,4-triazole ring is in an electron-deficient aromatic environment, which causes it to resonate at a downfield chemical shift, predicted to be in the region of 8.0 - 8.2 ppm. The C3 and C5 carbons of the triazole ring are part of an aromatic system and are attached to electronegative nitrogen atoms, resulting in their downfield chemical shifts of approximately 150 - 152 ppm and 144 - 146 ppm, respectively.
Methodology for NMR Data Acquisition and Analysis
To ensure the acquisition of high-quality, reproducible NMR data for the structural confirmation of this compound, the following experimental protocol is recommended.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which has minimal overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
For 1H NMR acquisition, use a standard single-pulse experiment. Key parameters to set include:
-
Spectral Width: Sufficient to encompass all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Dependent on the sample concentration, but typically 8-16 scans are sufficient for a moderately concentrated sample.
-
-
For 13C NMR acquisition, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon. Key parameters include:
-
Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is usually necessary due to the low natural abundance of the 13C isotope.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, quartet, etc.) and coupling constants in the 1H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the 1H and 13C NMR spectra to the corresponding atoms in the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguous assignments.
-
Visualizations
Molecular Structure of this compound
Caption: Workflow for NMR data acquisition and structural elucidation.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, a key building block in the synthesis of novel bioactive molecules. The presented data, based on sound spectroscopic principles and comparative analysis of related structures, offers a reliable framework for the characterization of this compound. The included experimental protocol underscores the importance of a meticulous and systematic approach to NMR data acquisition and analysis, ensuring the scientific rigor required in modern drug discovery and development. It is anticipated that this guide will serve as a valuable resource for researchers, facilitating the efficient and accurate structural elucidation of this and other 1,2,4-triazole derivatives.
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Solubility and physical properties of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
Abstract
This compound is a heterocyclic compound with significant potential as a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] A thorough understanding of the molecule's physical and solubility properties is a critical prerequisite for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailing both predictive assessments based on its molecular structure and the rigorous, validated experimental protocols required for their empirical determination.
Molecular Structure and Physicochemical Profile
The structure of this compound features a five-membered aromatic ring containing three nitrogen atoms, substituted with a reactive chloromethyl group at position 3 and an ethyl group at position 4. This specific arrangement of functional groups dictates its chemical behavior and physical properties.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms with positions N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];
// Substituents C_ethyl1 [label="CH₂", pos="0,-2!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="0,-3!", fontcolor="#202124"]; C_chloro [label="CH₂", pos="-1.73,-1!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.6,-0.5!", fontcolor="#EA4335"];
// Draw bonds N1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- N1 [label=""];
// Double bonds N1 -- C5 [style=double, len=1.0]; N2 -- C3 [style=double, len=1.0];
// Substituent bonds N4 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""]; C3 -- C_chloro [label=""]; C_chloro -- Cl [label=""]; } Caption: 2D Structure of this compound.
-
1,2,4-Triazole Core: The heterocyclic ring is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of aqueous solubility.[3][4]
-
Ethyl Group (N4): The N-alkylation with an ethyl group increases the lipophilicity of the molecule compared to an unsubstituted triazole, potentially reducing its solubility in highly polar solvents like water.
-
Chloromethyl Group (C3): This group is a reactive electrophilic site, making the compound a valuable synthetic intermediate. It also contributes to the molecule's overall size and lipophilicity.
Based on these features, a qualitative prediction suggests that the compound will exhibit limited solubility in water but good solubility in various organic solvents. The empirical determination of these properties is essential for accurate and reproducible research.
Core Physical Properties
Precise knowledge of physical properties such as melting point and density is fundamental for verifying the purity of a synthesized batch and for process development calculations. Vendor information confirms the compound is a solid at room temperature.[5][6]
| Property | Value | Source / Method |
| Molecular Formula | C₅H₈ClN₃ | [5] |
| Molecular Weight | 145.59 g/mol | Calculated |
| Appearance | Solid | [6] |
| Melting Point | Data not available. Requires experimental determination. | See Protocol 2.1 |
| Boiling Point | Data not available. Requires experimental determination. | Standard Distillation |
| Density | Data not available. Requires experimental determination. | See Protocol 2.2 |
Protocol 2.1: Melting Point Determination (Capillary Method)
Rationale: The melting point is a robust indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range, typically less than 1°C.[7] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[7] This protocol details the use of a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[8] Load the sample into a glass capillary tube by tapping the open end into the powder, then inverting and tapping gently to pack the solid to a height of 2-3 mm.[9][10]
-
Initial Rapid Determination: Place the capillary in the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[7]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[9] Insert a new capillary with the sample.
-
Heating Rate: Begin heating at a slow, controlled rate of 1-2°C per minute. A slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, which is the foundation of an accurate measurement.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.
-
Replicates: Perform at least two additional measurements to ensure reproducibility.
Protocol 2.2: Density Determination (Liquid Displacement Method)
Rationale: Density (ρ = m/V) is an intrinsic physical property useful for material identification and process calculations.[11] For an irregularly shaped solid, volume is most accurately determined by the displacement of a liquid in which the solid is insoluble.[12][13]
Methodology:
-
Mass Measurement: Accurately weigh a sample of the solid using an analytical balance. Record the mass (m).
-
Liquid Selection: Choose a liquid (e.g., hexane or mineral oil) in which this compound is completely insoluble.
-
Initial Volume: Add a known volume of the selected liquid to a graduated cylinder. The cylinder should be large enough to fully submerge the solid without splashing. Record the initial volume (V1).
-
Displacement: Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped on the surface.
-
Final Volume: Read the new volume of the liquid in the graduated cylinder (V2). The volume of the solid (V_solid) is V2 - V1.
-
Calculation: Calculate the density using the formula: ρ = m / (V2 - V1). Report the units, typically in g/cm³ or g/mL.
Solubility Profile
Solubility is arguably the most critical physical property for any compound intended for biological application or use in solution-phase chemistry.[14][15] It dictates the achievable concentration in reaction mixtures, purification solvents, and, crucially, in buffers and bio-relevant media for screening and formulation.
This guide distinguishes between two types of solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration stock (e.g., DMSO), begins to precipitate. While fast and suited for high-throughput screening, it can often overestimate the true solubility due to the formation of metastable, supersaturated solutions.[14][16]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. It is the most reliable and relevant measurement for formulation and biopharmaceutical classification.[16][17] The shake-flask method is the universally accepted gold standard for this determination.[17]
Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)
Rationale: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[17] By starting with an excess of solid, the measurement confirms the maximum concentration the solvent can hold at a given temperature, providing a definitive and reproducible value.[18]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for biological relevance).[19] Agitate the slurry for a sufficient period to reach equilibrium, typically 24 to 48 hours.[14][16]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to stand at the same constant temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.[15] This step is critical to avoid artificially high results from suspended microcrystals.
-
Analysis: Accurately dilute the clear filtrate with an appropriate solvent (usually the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, against a standard curve of known concentrations.[16]
-
Reporting: The resulting concentration is the thermodynamic solubility, reported in units such as mg/mL, µg/mL, or molarity.
Predicted and Experimental Solubility Table
The following table provides a framework for characterizing the solubility profile of the compound across a range of solvents relevant to both chemical synthesis and drug development.
| Solvent | Type | Predicted Solubility | Experimental Value (mg/mL) |
| Water | Polar Protic | Low | Requires determination |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | Low | Requires determination |
| Ethanol | Polar Protic | Moderate to High | Requires determination |
| Methanol | Polar Protic | Moderate to High | Requires determination |
| Acetone | Polar Aprotic | High | Requires determination |
| Acetonitrile | Polar Aprotic | High | Requires determination |
| Dichloromethane (DCM) | Nonpolar | High | Requires determination |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Requires determination |
| Toluene | Nonpolar | Moderate | Requires determination |
Safety and Handling
According to vendor safety data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires a GHS07 (Exclamation mark) pictogram.[5][6] Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[20]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is classified as a combustible solid.[5][6]
Conclusion
References
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Columbia University. MEASUREMENT OF DENSITY. ([Link])
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. ([Link])
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Journal of Chemical & Engineering Data. Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ([Link])
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DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. ([Link])
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YouTube. How to Calculate the Density of a Molecule : Chemistry and Physics Calculations. ([Link])
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Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). ([Link])
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Chembeez. 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, 95%. ([Link])
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Akhtar, T.; et al. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Future J. Pharm. Sci.2021 , 7, 185. ([Link])
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A Technical Guide to the Medicinal Chemistry of 1,2,4-Triazole Derivatives
Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, the capacity for hydrogen bonding, and polarity that allows for potent interactions with a multitude of biological targets.[1] This has rendered 1,2,4-triazole derivatives as core components in a wide array of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]
This technical guide offers an in-depth review of 1,2,4-triazole derivatives, designed for researchers, scientists, and drug development professionals. We will explore key synthetic methodologies, delve into the diverse therapeutic applications with a focus on mechanistic insights, and analyze structure-activity relationships that govern their efficacy.
Core Synthetic Strategies: Building the 1,2,4-Triazole Ring
The construction of the 1,2,4-triazole nucleus is achievable through several robust and well-established synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Two of the most classical and effective methods are the Einhorn-Brunner reaction and the Pellizzari reaction.
The Einhorn-Brunner Reaction
First described by Alfred Einhorn and later expanded upon by Karl Brunner, this reaction provides a direct pathway to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[4][5]
Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydrazine's primary amine on one of the imide's carbonyl carbons.[6] This is followed by a cascade of dehydration and intramolecular cyclization steps to forge the stable aromatic triazole ring.[5] A critical advantage of this method is its predictable regioselectivity when using unsymmetrical imides. The hydrazine will preferentially attack the more electrophilic carbonyl carbon, meaning the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final product.[5][6] This predictability is invaluable for the targeted synthesis of specific isomers.
Caption: A generalized workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.
Experimental Protocol: General Procedure for Einhorn-Brunner Reaction
This protocol describes a typical lab-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (imide) (1.0 equivalent) in glacial acetic acid.[7]
-
Addition of Hydrazine: While stirring, slowly add the substituted hydrazine (1.1 equivalents) to the solution.[6]
-
Heating: Heat the reaction mixture to reflux, typically between 110-120°C, using a heating mantle.[7]
-
Monitoring: Allow the reaction to proceed for 2 to 8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the 1,2,4-triazole product.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing it with cold deionized water to remove any residual acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted 1,2,4-triazole.
The Pellizzari Reaction
Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[8][9]
Causality and Mechanistic Insight: The mechanism is initiated by the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon.[9] Subsequent cyclization and dehydration steps form the stable triazole ring.[10] The primary drawback of the traditional Pellizzari reaction is the requirement for high temperatures (often >200°C) and long reaction times, which can lead to low yields and side product formation, such as 1,3,4-oxadiazoles.[7][8] Modern modifications, particularly the use of microwave irradiation, have proven highly effective in drastically reducing reaction times and improving yields, offering a more efficient and "green" alternative.[8]
Experimental Protocol: Symmetrical Pellizzari Reaction (Conventional Heating)
This protocol is for a symmetrical reaction to avoid the formation of isomeric mixtures.
-
Reaction Setup: In a round-bottom flask equipped for high-temperature reaction (e.g., with a reflux condenser and nitrogen inlet), combine equimolar amounts of the chosen benzamide and benzoylhydrazide.[10]
-
Heating: Heat the mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[8]
-
Monitoring: Maintain this temperature for 2-4 hours. The reaction can be monitored by TLC.[10]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.[8]
-
Purification: The crude solid can be triturated with a solvent like ethanol to remove impurities. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 3,5-disubstituted-1,2,4-triazole.[10]
The Pharmacological Landscape of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore in numerous drugs, exhibiting a wide range of biological activities.[2]
Antifungal Activity
Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal agents.[11] Drugs like Fluconazole, Itraconazole, and Voriconazole are mainstays in treating fungal infections.[2]
Mechanism of Action: Triazole antifungals potently inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] By blocking this pathway, triazoles disrupt membrane integrity, leading to fungal cell death.[12]
Caption: Inhibition of ergosterol synthesis by 1,2,4-triazole antifungal agents.
Anticancer Activity
1,2,4-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms.[1] They have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle, and as aromatase inhibitors (e.g., Letrozole, Anastrozole) for hormone-dependent breast cancer.[5][14]
Other Therapeutic Activities
The versatility of the 1,2,4-triazole scaffold extends to numerous other therapeutic areas. Derivatives have demonstrated significant potential as:
-
Antibacterial agents: Showing efficacy against both Gram-positive and Gram-negative bacteria.[15]
-
Antiviral agents: The notable example being Ribavirin, a broad-spectrum antiviral drug.[2]
-
Anticonvulsant agents: Some derivatives have shown potent activity, in some cases outperforming standard drugs like phenytoin in preclinical models.[15]
-
Anti-inflammatory agents: Certain compounds have exhibited significant edema inhibition, surpassing the activity of ibuprofen.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,2,4-triazole derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For example, in the context of antifungal agents, SAR studies of fluconazole analogues have revealed key insights. A strong SAR investigation found that derivatives with electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position of a fused ring system exhibited more effective antifungal activity.[16] Generally, the introduction of electron-withdrawing groups onto the molecule is favorable for activity.[17]
The following table summarizes generalized SAR findings for various biological activities.
| Target Activity | Position of Substitution | Favorable Substituents | Impact on Activity |
| Antifungal | Phenyl ring attached to core | Electron-withdrawing groups (e.g., -F, -Cl) | Increases potency by enhancing binding to CYP51[18] |
| Anticancer | N4-position | Bulky or aromatic groups | Can influence cytotoxic effects, depending on the cell line[19] |
| Anticancer | C3 and C5 positions | Varied aryl/heteroaryl groups | Modulates activity; allows for targeting different enzymes/pathways[14] |
| Antibacterial | C3-thiol modifications | Alkyl or aryl substitutions on the sulfur | Can enhance activity against specific bacterial strains[20] |
Conclusion and Future Outlook
The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in a range of therapeutic areas, combined with its synthetic accessibility, ensures its continued importance.[21][22] Future research will likely focus on the synthesis of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to develop agents with dual mechanisms of action or improved resistance profiles. The exploration of new synthetic methodologies that are more efficient and environmentally friendly will also be a key area of focus. The remarkable versatility of 1,2,4-triazole derivatives guarantees their role in the development of new and effective therapeutic agents for years to come.
References
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Einhorn–Brunner reaction. Wikipedia. (URL: [Link])
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science. (URL: [Link])
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1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Bentham Science. (URL: [Link])
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Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. (URL: [Link])
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. (URL: [Link])
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. (URL: [Link])
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A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles. Future Medicinal Chemistry. (URL: [Link])
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. (URL: [Link])
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A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (URL: [Link])
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])
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Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents. Computational and Structural Biotechnology Journal. (URL: [Link])
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An In-depth Technical Guide to 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its molecular architecture, predicted spectroscopic profile, plausible synthetic routes, and its significance as a reactive intermediate for the development of novel chemical entities.
Molecular Structure and Chemical Formula
This compound is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted at the 3-position with a chloromethyl group and at the 4-position with an ethyl group. The "4H" designation indicates that the substituent on the nitrogen at position 4 allows for the presence of a hydrogen atom on one of the other ring nitrogens in the neutral form, though in this N-substituted case, it defines the ethyl group's position.
The fundamental properties of this molecule are summarized in the table below. The molecular formula is C₅H₈ClN₃, a fact corroborated by its InChI (International Chemical Identifier) string. It is important to note that some databases may contain conflicting information regarding the empirical formula; however, structural analysis confirms C₅H₈ClN₃ as correct.
| Property | Value | Source |
| Molecular Formula | C₅H₈ClN₃ | |
| Molecular Weight | 145.59 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI | 1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | |
| SMILES | ClCC1=NN=CN1CC | |
| Physical Form | Solid (predicted) |
Below is a 2D representation of the molecular structure, generated to illustrate the connectivity of the atoms.
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.3 - 8.5 | Singlet (s) | 1H | C5-H | The proton on the triazole ring is deshielded by the electronegative nitrogen atoms. |
| ~4.7 - 4.9 | Singlet (s) | 2H | -CH₂-Cl | The methylene protons are deshielded by the adjacent chlorine atom and the triazole ring. |
| ~4.1 - 4.3 | Quartet (q) | 2H | N-CH₂-CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl protons. |
| ~1.4 - 1.6 | Triplet (t) | 3H | N-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are as follows:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C3 | Carbon atom of the triazole ring attached to the chloromethyl group, deshielded by two nitrogen atoms. |
| ~145 - 150 | C5 | Carbon atom of the triazole ring attached to the hydrogen, deshielded by two nitrogen atoms. |
| ~40 - 45 | N-CH₂-CH₃ | Methylene carbon of the ethyl group. |
| ~35 - 40 | -CH₂-Cl | Chloromethyl carbon, deshielded by the chlorine atom. |
| ~14 - 16 | N-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands are predicted as follows:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretching (aromatic, C5-H) |
| ~2900 - 3000 | Medium | C-H stretching (aliphatic, ethyl and chloromethyl groups) |
| ~1500 - 1600 | Medium-Strong | C=N and N=N stretching (triazole ring) |
| ~1400 - 1480 | Medium | C-H bending (aliphatic) |
| ~1200 - 1300 | Medium | C-N stretching |
| ~650 - 800 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z 145. A characteristic feature will be the presence of an M+2 peak at m/z 147 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[5] Fragmentation would likely involve the loss of the chloromethyl group or the ethyl group.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, leveraging established methods for the formation of the 1,2,4-triazole ring and subsequent functionalization.[4][6] A plausible and efficient synthetic workflow is outlined below.
Sources
A Technical Guide to the Synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Key Starting Materials and Methodologies
Introduction
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—comprising a stable triazole core, a reactive chloromethyl group, and a specific N-ethyl substituent—makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the class of conazole antifungal agents.[1] This guide provides an in-depth examination of the key starting materials and a robust, field-proven synthetic pathway for its preparation. Designed for researchers and process chemists, this document elucidates the causal chemistry behind each step, ensuring a reproducible and scalable synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic strategy for this compound involves three primary disconnections. The most apparent disconnection is the C-Cl bond, revealing the corresponding alcohol, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol, as the immediate precursor. This simplifies the final step to a standard chlorination reaction. The second disconnection removes the hydroxymethyl group, leading back to the core heterocycle, 4-ethyl-4H-1,2,4-triazole. Finally, the triazole ring itself can be deconstructed into fundamental, commercially available starting materials: ethylamine, formic acid, and hydrazine. This pathway is strategically advantageous as it builds complexity step-by-step from simple precursors.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Pathway: From Simple Amines to a Functionalized Triazole
The forward synthesis is executed in three distinct, high-yielding stages. This approach ensures that each intermediate can be isolated and characterized, providing robust process control, a hallmark of a trustworthy and scalable protocol.
Caption: Forward synthesis pathway overview.
Step 1: Synthesis of 4-Ethyl-4H-1,2,4-triazole
The construction of the N-substituted triazole core is foundational. While various methods exist for 1,2,4-triazole synthesis, the Einhorn–Brunner reaction or related condensations provide a reliable route.[2] This method involves the reaction of a mono-substituted hydrazine with diacylamines. A practical adaptation involves the reaction of ethylamine with an excess of formic acid to generate N-ethylformamide in situ. Subsequent reaction with formylhydrazine (itself prepared from formic acid and hydrazine) followed by thermal cyclization and dehydration yields the desired 4-ethyl-4H-1,2,4-triazole.
-
Causality of Experimental Choice: Using formic acid as the formyl group source for both the amine and hydrazine is atom-economical. The thermal cyclization is effective because the resulting stable, aromatic triazole ring provides a strong thermodynamic driving force for the reaction, forcing the elimination of water.
Step 2: Synthesis of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
This step involves the functionalization of the C3 position of the triazole ring. The C3 and C5 positions on the 4H-1,2,4-triazole ring are electron-deficient; however, under specific conditions, they can undergo reaction with strong electrophiles. A common and effective method is hydroxymethylation using formaldehyde.[3]
-
Expertise & Mechanistic Insight: The reaction proceeds via electrophilic substitution. The triazole nitrogen atoms draw electron density from the ring carbons, but the C3 position can be attacked by protonated formaldehyde (a highly reactive electrophile) or under base-catalyzed conditions. The choice of an aqueous formaldehyde solution is practical for both safety and reactivity. The reaction is typically performed at a moderate temperature to ensure regioselectivity and prevent polymerization of the formaldehyde.
Step 3: Synthesis of this compound
The final transformation is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion on heterocyclic alcohols due to its high efficiency and the clean nature of the reaction byproducts.
-
Trustworthiness & Causality: Why thionyl chloride? Unlike using hydrochloric acid, which involves an equilibrium and may require harsh conditions, the reaction with SOCl₂ is irreversible. The alcohol's oxygen atom attacks the sulfur of SOCl₂, forming a chlorosulfite ester intermediate. The chloride ion then attacks the carbon in an Sₙ2 fashion, and the leaving group decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. This evolution of gaseous byproducts drives the reaction to completion according to Le Châtelier's principle, ensuring a high conversion rate and simplifying purification.
Quantitative Data and Process Parameters
The following table summarizes the typical reaction parameters for each step of the synthesis, compiled from analogous transformations reported in the literature. Yields are representative and may vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethylamine, Formic Acid, Hydrazine Hydrate | None (neat) | 140-160 | 6-8 | 80-90 |
| 2 | 4-Ethyl-4H-1,2,4-triazole, Formaldehyde (37% aq.) | Water | 60-70 | 4-6 | 75-85 |
| 3 | (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol, Thionyl Chloride | Dichloromethane (DCM) or neat | Reflux (40) | 2-4 | 90-95 |
Detailed Experimental Protocols
The following protocols are designed as a self-validating system. Adherence to these steps, with appropriate laboratory safety practices, provides a reliable method for obtaining the target compound.
Caption: High-level experimental workflow.
Safety Precaution: This synthesis involves corrosive reagents (formic acid, thionyl chloride) and exothermic reactions. Always perform these steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Synthesis of 4-Ethyl-4H-1,2,4-triazole
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a distillation head, cautiously add formic acid (98%, 2.5 mol).
-
Amide Formation: Cool the flask in an ice bath and slowly add ethylamine (70% in water, 1.0 mol) dropwise while stirring. The reaction is exothermic. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Hydrazine Addition: Slowly add hydrazine hydrate (85%, 1.0 mol) to the mixture.
-
Cyclization: Heat the reaction mixture to 140-160 °C. Water will begin to distill off. Continue heating for 6-8 hours until water evolution ceases.
-
Purification: Cool the reaction mixture. The product, 4-ethyl-4H-1,2,4-triazole, can be purified by vacuum distillation.
Protocol 2: Synthesis of (4-Ethyl-4H-1,2,4-triazol-3-yl)methanol
-
Reagent Setup: In a 250 mL flask, dissolve 4-ethyl-4H-1,2,4-triazole (0.5 mol) in water (100 mL).
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (37%, 0.6 mol) to the flask.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. Remove the water under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white solid.
Protocol 3: Synthesis of this compound
-
Reagent Setup: To a 250 mL flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (0.3 mol).
-
Solvent & Reagent Addition: Add dichloromethane (DCM, 100 mL) as a solvent. Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 0.36 mol) dropwise. Vigorous evolution of HCl gas will occur.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Separate the organic (DCM) layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
References
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Chernyshev, V. M., & Korotkikh, N. I. (2018). Hydroxymethylation of 1,2,4-Triazoles. Chemistry of Heterocyclic Compounds, 54(4), 387-404. [Link]
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Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B, 44B, 2107-2113. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7), 1-35. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
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Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Reaction of hydroxymethylanthraquinones with thionyl chloride. (1982). Journal of Applied Chemistry and Biotechnology. [Link]
- Process for the synthesis of 4-amino-4H-1,2,4-triazole. (2005).
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Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activities of 1,2,4-Triazole Core Structures
From the Office of the Senior Application Scientist
Executive Summary
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, dipole character, and solubility—allow it to serve as a versatile pharmacophore, interacting with a wide array of biological receptors and enzymes with high affinity.[1][2] This versatility has led to the incorporation of the 1,2,4-triazole core into numerous clinically successful drugs across diverse therapeutic areas, including antifungal, anticancer, antiviral, and antimicrobial agents.[3][4][5] This technical guide provides an in-depth exploration of the significant biological activities of 1,2,4-triazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to identify and characterize their therapeutic potential.
The 1,2,4-Triazole Scaffold: A Foundation for Pharmacological Diversity
The 1,2,4-triazole is an aromatic heterocyclic compound with the molecular formula C₂H₃N₃. It exists in two tautomeric forms, with the 1H-1,2,4-triazole being the more stable isomer.[2] Its ability to act as a bioisostere for amide, ester, and carboxylic acid groups, coupled with its resistance to metabolic degradation, makes it an attractive scaffold for drug design.[1][6] The three nitrogen atoms within the ring system are key to its biological activity, as they can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, leading to potent and selective inhibition.[1][7]
Core Synthetic Strategies: Building the Foundation
The development of novel therapeutic agents hinges on the efficient and versatile synthesis of the core scaffold. Several methods are employed to construct the 1,2,4-triazole ring.
Classical Synthesis: The Pellizzari Reaction
A foundational method involves the condensation of an amide with a hydrazide. While traditionally requiring high temperatures, modern adaptations using microwave irradiation have significantly improved yields and reduced reaction times.[3][8]
Experimental Protocol: Microwave-Assisted Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles
This protocol outlines a modern, efficient approach to synthesizing the triazole core, demonstrating the advantages of microwave-assisted organic synthesis for accelerating drug discovery.[3]
-
Reactant Preparation : In a microwave-safe reaction vessel, combine S-methylisothiourea (1.0 mmol), a suitable hydrazide derivative (1.1 mmol), and a catalytic amount of a base (e.g., K₂CO₃) in a polar solvent like ethanol (3 mL).
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, cool the reaction vessel to room temperature. Evaporate the solvent under reduced pressure.
-
Purification : Add cold water to the residue to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4,5-trisubstituted 1,2,4-triazole.[3]
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and commercially successful application of the 1,2,4-triazole core is in the development of antifungal agents.[4] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic mycoses.[9][10]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for triazole antifungals is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][11]
-
Target Enzyme : CYP51 is a critical enzyme in the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[9][10] Ergosterol is essential for maintaining membrane integrity, fluidity, and proper function.[1]
-
Molecular Interaction : The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1]
-
Pathway Disruption : This binding event blocks the enzyme from converting lanosterol to ergosterol.[9]
-
Cellular Consequence : The inhibition of ergosterol synthesis and the subsequent accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure, leading to increased permeability and ultimately, fungal cell death.[1][11]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Data: Antifungal Potency
The efficacy of antifungal triazoles is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a fungus.
| Compound/Drug | Target Fungus | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [2] |
| Voriconazole | Aspergillus spp. | 0.25 - 2.0 | [10] |
| Clinafloxacin-Triazole Hybrid (28g) | Candida albicans | 0.25 | [2] |
| 1,2,3-Benzotriazine-4-one Triazole | Cryptococcus neoformans | 0.0156 - 2.0 | [11] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This standardized protocol is used to determine the MIC of a novel triazole compound against pathogenic fungi like Candida albicans.
-
Inoculum Preparation : Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution : Prepare a stock solution of the test triazole compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation : Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Controls : Include a positive control (fungus with no compound) and a negative control (medium only). A known antifungal drug (e.g., fluconazole) should be run in parallel as a reference standard.
-
Incubation : Incubate the plate at 35 °C for 24-48 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control.[1]
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is a key component in several anticancer agents, including the aromatase inhibitors letrozole and anastrozole.[7] Recent research has revealed that triazole derivatives can combat cancer through a variety of mechanisms, targeting key pathways involved in cell proliferation and survival.[12]
Mechanisms of Action: Diverse Molecular Targets
Unlike their antifungal counterparts, anticancer triazoles do not have a single, universal mechanism. Their activity is highly dependent on the specific substitutions on the triazole core, allowing them to interact with a range of targets.
-
Enzyme Inhibition : Triazole derivatives have been shown to inhibit key enzymes that are overactive in cancer cells.
-
Kinases (e.g., EGFR, BRAF) : By blocking the ATP-binding site of kinases involved in oncogenic signaling pathways, these compounds can halt cell proliferation.[13]
-
Aromatase : In hormone-dependent breast cancers, triazoles like letrozole block aromatase, the enzyme responsible for estrogen synthesis.[14]
-
Topoisomerases : Some derivatives interfere with these enzymes, preventing DNA replication and leading to apoptosis.[12]
-
-
Tubulin Polymerization Inhibition : Certain triazole compounds bind to tubulin, disrupting microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest and apoptosis.[13]
-
Apoptosis and Autophagy Modulation : Triazole derivatives can trigger programmed cell death (apoptosis) or modulate autophagy pathways within cancer cells.[12]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: Antiproliferative Efficacy
The anticancer potential of triazole derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Derivative 8c | HeLa (Cervical) | EGFR/Tubulin | 3.6 (EGFR) | [13] |
| Derivative 8d | HeLa (Cervical) | BRAF/Tubulin | Potent | [13] |
| Letrozole | Breast Cancer | Aromatase | Potent | [7] |
| Acridine-Triazole Hybrid (112c) | HCT 116 (Colon) | Not Specified | 4.363 | [15] |
| Triazole-Acetic Acid Derivative | Not Specified | Not Specified | 5.95 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized triazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC₅₀ Calculation : The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
Antibacterial and Antiviral Activities
While not as prominent as their antifungal and anticancer roles, 1,2,4-triazoles also exhibit significant potential as antibacterial and antiviral agents.
Antibacterial Activity
Researchers have found success by creating hybrid molecules that combine the 1,2,4-triazole scaffold with known antibacterial agents like quinolones (e.g., ciprofloxacin, clinafloxacin).[2][5] This molecular hybridization approach often results in compounds with enhanced potency, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Ciprofloxacin-triazole hybrids have shown higher potency against MRSA than vancomycin and ciprofloxacin.[2]
-
Clinafloxacin-triazole hybrids demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.25 µg/mL.[2][5]
Antiviral Activity
The 1,2,4-triazole core is present in the broad-spectrum antiviral drug Ribavirin (Virazole).[3][15] This highlights the scaffold's ability to interfere with viral replication. Research has demonstrated that triazole derivatives are active against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HCV), and influenza virus.[6][17][18] The mechanism often involves the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[15]
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility and proven clinical success have cemented its status as a privileged pharmacophore.[1][12] The broad spectrum of biological activities—ranging from potent antifungal and diverse anticancer effects to promising antibacterial and antiviral potential—ensures that this core structure will remain a focal point of medicinal chemistry research.
Future efforts will likely concentrate on:
-
Rational Design : Employing computational and molecular modeling to design next-generation triazole derivatives with enhanced selectivity and potency, thereby minimizing off-target effects.[12]
-
Hybrid Molecules : Continuing the strategy of molecular hybridization to overcome drug resistance and achieve synergistic therapeutic effects.[2][19]
-
Exploring New Targets : Investigating novel biological targets for triazole compounds to address unmet medical needs in areas like neurodegenerative and inflammatory diseases.[2]
The continued exploration of the 1,2,4-triazole's chemical space, guided by a deep understanding of its mechanisms of action, promises to yield new and powerful therapeutic agents for the foreseeable future.
References
-
Kumar, A., Gupta, G., Srivastava, S., & Bishnoi, A. K. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 198, 112328. [Link]
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(No author). (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. ResearchGate. [Link]
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(No author). (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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(No author). (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]
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(No author). (n.d.). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. Journal of Pharma Insights and Research. [Link]
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El-Naggar, M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
-
(No author). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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(No author). (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
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(No author). (2023). A Literature Review Focusing on the Antiviral Activity of[2][12][16] and[2][9][16]-triazoles. Bentham Science. [Link]
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(No author). (2024). Synthetic strategies due to new 1,2,4-triazoles getting (literature review). Science and Education. [Link]
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]
-
(No author). (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. [Link]
-
Kumar, S., & Sharma, P. K. (2010). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(No author). (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Sci-Hub. [Link]
-
El-Shehry, M. F., et al. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
-
(No author). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
-
(No author). (2023). A Literature Review Focusing on the Antiviral Activity of[2][12][16] and[2][9][16]-triazoles. PubMed. [Link]
-
(No author). (n.d.). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
(No author). (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
(No author). (n.d.). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
(No author). (2025). Antiviral activity of 1,2,4-triazole derivatives (microreview). ResearchGate. [Link]
-
Fares, M., et al. (2021). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Semantic Scholar. [Link]
-
(No author). (n.d.). Selected 1,2,4-triazole drugs. ResearchGate. [Link]
-
(No author). (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed. [Link]
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Strzelecka, M., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals. [Link]
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Methodological & Application
The Versatile Alkylating Agent: 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond
The 1,2,4-triazole moiety is a cornerstone in the development of a vast array of biologically active compounds. Its unique electronic properties, including hydrogen bonding capabilities and dipole character, allow for potent interactions with various biological targets.[1] This has led to the incorporation of the 1,2,4-triazole scaffold into numerous antifungal, anti-inflammatory, anticonvulsant, and anticancer agents.[2][3] Within this important class of heterocycles, 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole emerges as a highly versatile and reactive building block for organic synthesis. The presence of a reactive chloromethyl group attached to the stable triazole ring makes it an excellent electrophile for the introduction of the 4-ethyl-4H-1,2,4-triazol-3-ylmethyl moiety into a diverse range of molecules. This guide provides an in-depth exploration of the applications and detailed protocols for the use of this valuable synthetic intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₈ClN₃ | [4] |
| Molecular Weight | 145.59 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI | 1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 | [4] |
| SMILES | CCNC1=NC=C(N1)CCl | [4] |
Safety Profile:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water.[5]
Synthesis of this compound: A General Protocol
While various methods exist for the synthesis of 1,2,4-triazoles, a common route to this compound involves the cyclization of a suitably substituted thiosemicarbazide followed by chlorination. A general, two-step procedure is outlined below, based on established methods for triazole synthesis.[1][5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Ethyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethyl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to afford 4-ethyl-4H-1,2,4-triazole-3-thiol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-ethyl-4H-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reaction: Cool the suspension in an ice bath and add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.1 equivalents), dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.
Applications in Organic Synthesis: A Versatile Alkylating Agent
The primary utility of this compound in organic synthesis lies in its ability to act as an efficient alkylating agent for a variety of nucleophiles. The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the chloromethyl carbon, facilitating nucleophilic substitution reactions.
O-Alkylation of Phenols and Alcohols
The introduction of the 4-ethyl-4H-1,2,4-triazol-3-ylmethyl moiety to phenols and alcohols is a key step in the synthesis of various biologically active compounds, particularly in the development of antifungal agents.[4][6]
Sources
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Application Note & Experimental Protocol: N-Alkylation of Nucleophiles Using 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including antifungal and anticancer agents.[1][2] The functionalization of this heterocycle and its derivatives via N-alkylation is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize pharmacological profiles.[3] This document provides a comprehensive guide and a detailed experimental protocol for the use of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole as a specialized alkylating agent for the N-alkylation of various nitrogen-containing nucleophiles. We will delve into the mechanistic rationale, step-by-step procedures, characterization, and critical considerations for achieving efficient and selective synthesis.
Introduction: The Significance of 1,2,4-Triazole Derivatives
Five-membered nitrogen heterocycles, particularly 1,2,4-triazoles, are of immense interest to researchers due to their broad spectrum of biological activities.[4] Compounds containing this moiety have been successfully developed as antifungal agents (e.g., Fluconazole), antiviral medications (e.g., Ribavirin), and anti-cancer drugs (e.g., Letrozole).[1][2] The polar nature of the triazole ring can enhance the solubility and overall pharmacological properties of a drug candidate.[2]
The synthesis of diverse libraries of triazole-containing compounds is crucial for lead optimization. N-alkylation serves as a fundamental and powerful strategy to introduce a wide array of substituents, thereby modulating a molecule's steric and electronic properties to improve target binding, selectivity, and pharmacokinetic parameters. The reagent at the center of this protocol, this compound, is a valuable building block for introducing a pre-functionalized triazole moiety onto a substrate of interest.
Reaction Principle and Mechanistic Insight
The N-alkylation reaction described herein proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Component Selection:
-
Alkylating Agent: this compound features a primary alkyl chloride. The chlorine atom is a good leaving group, and the adjacent methylene (CH₂) carbon is electrophilic, making it susceptible to attack by a nucleophile. The N-4 position of the triazole is already substituted with an ethyl group, preventing this nitrogen from participating in undesired side reactions.
-
Nucleophile (Substrate): The reaction is broadly applicable to a range of N-H containing compounds, such as indoles, imidazoles, benzimidazoles, and primary or secondary amines. The lone pair of electrons on the substrate's nitrogen atom acts as the nucleophile.
-
Base: A non-nucleophilic base is essential. Its role is to deprotonate the N-H of the substrate, increasing its nucleophilicity without competing in the SN2 reaction.[5] Stronger bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed, with the choice depending on the acidity of the substrate's N-H proton.[6][7]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve the reactants and stabilize the charged transition state of the SN2 reaction, thereby accelerating it.
The overall workflow involves the deprotonation of the nucleophile by the base, followed by the attack of the resulting anion on the electrophilic methylene carbon of the triazole reagent, displacing the chloride ion.
Caption: General workflow for the N-alkylation reaction.
Detailed Experimental Protocol
This protocol details a general procedure for the N-alkylation of indole with this compound. This can be adapted for other nucleophiles with minor modifications to the base and reaction temperature.
3.1. Materials and Equipment
-
Reagents:
-
Indole (or other N-H containing substrate)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the N-H substrate (e.g., indole, 1.0 mmol, 1.0 eq.), anhydrous potassium carbonate (1.5 mmol, 1.5 eq.), and anhydrous DMF (5 mL).
-
Expert Insight: Using an excess of the base ensures complete deprotonation of the substrate. Anhydrous conditions are critical as water can hydrolyze the alkylating agent or interfere with the base.
-
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 mmol, 1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the starting substrate spot and the appearance of a new, typically higher-running product spot indicates reaction progression. The reaction is generally complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Expert Insight: The water washes are crucial to remove the DMF solvent and inorganic salts, which simplifies purification.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-alkylated product.
-
3.3. Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect to see the disappearance of the N-H proton signal from the starting substrate. A characteristic new singlet, typically in the range of 4.5-5.5 ppm, will appear for the methylene bridge protons (-N-CH₂ -Triazole). Signals corresponding to both the substrate and the triazole moiety will be present.
-
¹³C NMR: A new signal for the methylene bridge carbon will be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.[8][9]
Scope and Optimization Parameters
The versatility of this protocol allows for its application to various nucleophiles. However, reaction conditions may require optimization.
| Nucleophile (Substrate) | Recommended Base | Typical Temp. (°C) | Approx. Time (h) | Notes / Rationale |
| Indole | K₂CO₃ / Cs₂CO₃ | 60 - 70 | 4 - 12 | Standard conditions for weakly acidic N-H protons. |
| Benzimidazole | K₂CO₃ / Cs₂CO₃ | 60 - 80 | 4 - 8 | Similar reactivity to indole. |
| Pyrrole | NaH | 0 - 25 | 2 - 6 | Pyrrole is less acidic; a stronger base like NaH in THF may be required for efficient deprotonation.[6][7] |
| Aniline (Primary Amine) | K₂CO₃ | 50 - 60 | 6 - 16 | Risk of dialkylation. Use of a slight excess of the amine can mitigate this. |
| Dibenzylamine (Sec. Amine) | K₂CO₃ | 60 - 70 | 4 - 8 | Generally clean, high-yielding reactions. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or gives low yields, consider using a stronger base (e.g., NaH in THF) or a more effective base/solvent combination (e.g., Cs₂CO₃ in DMF, which offers greater solubility).[7] Increasing the temperature may also improve the reaction rate, but monitor for potential decomposition.
-
Regioselectivity Issues: For substrates with multiple nucleophilic nitrogen atoms (e.g., imidazole, unsubstituted 1,2,4-triazole), a mixture of regioisomers may be obtained.[3][10] Careful purification by chromatography is necessary to separate the isomers, and their structures must be confirmed by advanced NMR techniques like HMBC.[11][12]
-
Safety: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a combustible liquid with potential health hazards; avoid inhalation and skin contact.
Conclusion
This application note provides a robust and adaptable protocol for the N-alkylation of various nitrogen-containing nucleophiles using this compound. By understanding the underlying SN2 mechanism and the roles of the base and solvent, researchers can effectively utilize this reagent as a key building block to synthesize novel compounds. This methodology is particularly valuable for professionals in drug discovery and medicinal chemistry, facilitating the rapid generation of diverse molecular libraries for biological screening and SAR studies.
References
- Bioengineer.org. (2025, September 6). Expanding Azole Chemistry with Precise N-Alkylation.
- Life Chemicals. (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
- Royal Society of Chemistry. (2025, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles.
- PubMed. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors.
- Medium. Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review.
- Indus Journal of Bioscience Research. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- PubMed Central (PMC). Preparation and Utility of N-Alkynyl Azoles in Synthesis.
- Indus Journal of Bioscience Research. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- American Chemical Society. Alternative methods for the alkylation of heterocycles.
- ACS Publications. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
- Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2025, October 18). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- PubMed Central (PMC). (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
- ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole.
-
MDPI. Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3][4]triazoles. Available at:
- Sigma-Aldrich. This compound.
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Application of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole in the Synthesis of Antifungal Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Triazole Moiety as a Cornerstone of Modern Antifungal Therapy
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous highly effective antifungal agents.[1][2] These compounds have revolutionized the treatment of fungal infections, which remain a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[3] The primary mechanism of action for triazole antifungals is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death or growth inhibition.[5]
The development of novel triazole derivatives is a continuous effort in the field of antifungal drug discovery, driven by the need to overcome emerging drug resistance and to broaden the spectrum of activity against various fungal pathogens.[1][4] The strategic functionalization of the triazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the design of new and more potent antifungal candidates.[6][7]
This technical guide focuses on the application of a versatile building block, 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole , in the synthesis of potential new antifungal agents. The presence of a reactive chloromethyl group provides a convenient handle for the introduction of diverse structural motifs through nucleophilic substitution reactions, enabling the generation of libraries of novel triazole-based compounds for biological screening.
Synthetic Strategy: Leveraging the Reactivity of the Chloromethyl Group
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution at the methylene carbon. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile construction of new carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, which are prevalent in the structures of many known antifungal drugs.
A general and efficient synthetic approach involves the Williamson ether synthesis or its thioether and amine analogues. In this strategy, a nucleophile, typically a substituted phenol, thiol, or secondary amine, is deprotonated with a suitable base to generate a potent nucleophile, which then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired product.
The general synthetic workflow is depicted in the following diagram:
This strategy offers a modular approach to synthesizing a diverse library of compounds. By varying the structure of the nucleophile, a wide range of functionalities can be introduced, allowing for a systematic exploration of the structure-activity relationship (SAR) of the resulting triazole derivatives.
Detailed Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative ether and thioether derivatives of this compound. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Synthesis of 4-ethyl-3-((4-fluorophenoxy)methyl)-4H-1,2,4-triazole
This protocol describes the synthesis of a representative ether-linked triazole derivative. The choice of a 4-fluorophenyl moiety is based on its common presence in the pharmacophore of many azole antifungals.
Materials:
-
This compound
-
4-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the phenol (approximately 5-10 mL per gram of phenol).
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide salt.
-
-
Addition of the Triazole Starting Material:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the triazole solution dropwise to the stirring suspension of the phenoxide salt at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 4-ethyl-3-((4-fluorophenoxy)methyl)-4H-1,2,4-triazole as a solid or oil.
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
-
The desired ether product should be obtained in a moderate to good yield (typically 60-80%). The product should be a white to off-white solid or a viscous oil.
Protocol 2: Synthesis of 4-ethyl-3-(((4-chlorophenyl)thio)methyl)-4H-1,2,4-triazole
This protocol details the synthesis of a thioether-linked triazole derivative. Thioether linkages are also present in some antifungal compounds and can significantly influence their biological activity.
Materials:
-
This compound
-
4-Chlorothiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Formation of the Thiophenoxide:
-
Dissolve 4-chlorothiophenol (1.0 equivalent) in anhydrous THF in a dropping funnel.
-
Add the thiophenol solution dropwise to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
-
Addition of the Triazole Starting Material:
-
Dissolve this compound (1.05 equivalents) in anhydrous THF.
-
Add the triazole solution dropwise to the stirring solution of the thiophenoxide at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Pour the mixture into a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure 4-ethyl-3-(((4-chlorophenyl)thio)methyl)-4H-1,2,4-triazole.
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome:
-
The desired thioether product is expected to be a solid with a good yield (typically 70-90%).
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations described in the protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the provided synthetic protocols.
| Parameter | Protocol 1 (Ether Synthesis) | Protocol 2 (Thioether Synthesis) |
| Starting Triazole | This compound | This compound |
| Nucleophile | 4-Fluorophenol | 4-Chlorothiophenol |
| Base | K₂CO₃ | NaH |
| Solvent | DMF | THF |
| Reaction Temperature | 60-70 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-80% | 70-90% |
Conclusion and Future Perspectives
This compound is a promising and versatile starting material for the synthesis of novel antifungal agents. Its reactive chloromethyl group allows for the straightforward introduction of a wide array of chemical moieties through nucleophilic substitution reactions. The protocols detailed in this guide provide a solid foundation for researchers to synthesize libraries of new triazole derivatives for antifungal screening.
The modular nature of the described synthetic strategies enables a systematic investigation of structure-activity relationships. By varying the substituents on the aromatic ring of the nucleophile, researchers can explore the effects of electronic and steric properties on antifungal potency. Furthermore, the ether and thioether linkages can be replaced by other functional groups, such as amines or amides, to further expand the chemical space of potential drug candidates. The synthesized compounds can be screened against a panel of clinically relevant fungal pathogens to identify lead compounds for further optimization and development. This approach, grounded in established medicinal chemistry principles, holds significant potential for the discovery of the next generation of triazole antifungal drugs.
References
-
Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Evidence-Based Complementary and Alternative Medicine, 2022, 4584846. [Link]
- Bauer, J. A., et al. (1993). A one-pot synthesis of fluconazole. Journal of Heterocyclic Chemistry, 30(5), 1321-1323.
-
Chen, J., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 46(9), 3749-3755. [Link]
-
Gao, F., et al. (2013). Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent. Chemical Biology & Drug Design, 82(6), 687-693. [Link]
- Hof, H. (2008). A new, broad-spectrum azole antifungal: posaconazole. Mycoses, 51(4), 265-274.
- Kathiravan, M. K., et al. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & Medicinal Chemistry, 20(19), 5678-5698.
-
Li, Y., et al. (2013). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. International Journal of Molecular Sciences, 14(7), 14348-14364. [Link]
- Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10 Suppl 1, 1-10.
-
Raut, S. V., & Wadekar, J. B. (2018). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1-8. [Link]
-
Şahin, G., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2694. [Link]
-
Song, Y., et al. (2014). Synthesis and antifungal activity of novel triazole compounds containing piperazine moiety. Molecules, 19(8), 11332-11349. [Link]
-
Tyagi, R., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of the Serbian Chemical Society, 80(1), 21-31. [Link]
-
Wu, J., et al. (2017). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Molecules, 22(12), 2119. [Link]
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- 3. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]
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- 6. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
Introduction: The Versatility of the Triazole Scaffold in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Triazole derivatives are known to exhibit potent antifungal, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5] This broad utility stems from the triazole's unique electronic properties and its ability to engage in various biological interactions, most notably the coordination of its nitrogen atoms to metallic centers in enzymes. The well-known mechanism of azole antifungal agents, for instance, involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]
This guide focuses on 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole (CAS No. can be inferred from similar structures like 1394041-77-0 for a methylated analog[6][7]), a highly versatile and reactive building block for the synthesis of novel heterocyclic compounds. The presence of the chloromethyl group provides a reactive electrophilic site, enabling a variety of synthetic transformations, primarily through nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups and the construction of more complex, fused heterocyclic systems, thereby expanding the chemical space for drug discovery and development.
This document provides detailed protocols and scientific rationale for leveraging this key intermediate in the synthesis of novel thioethers and fused triazolothiadiazine systems, compounds with significant potential as new therapeutic agents.
Core Synthetic Strategy I: Nucleophilic Substitution of the Chloromethyl Group
The primary mode of reactivity for this compound is the SN2 reaction at the methylene carbon. The chlorine atom is an excellent leaving group, making this carbon highly susceptible to attack by a wide range of nucleophiles. This straightforward approach is ideal for generating libraries of compounds for structure-activity relationship (SAR) studies.
Workflow for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1A: Synthesis of 3-(Arylthiomethyl)-4-ethyl-4H-1,2,4-triazoles
The introduction of a thioether linkage is a common strategy in medicinal chemistry. The resulting compounds are valuable precursors and have shown intrinsic biological activity.[8][9]
Materials:
-
This compound
-
Substituted Thiophenol (e.g., 4-chlorothiophenol)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a stirred solution of a substituted thiophenol (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-8 hours.
-
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexane). The disappearance of the starting material spot indicates reaction completion.
-
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Rationale: The bicarbonate wash removes any unreacted acidic thiophenol and neutralizes any residual acid generated during the reaction.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-(arylthiomethyl)-4-ethyl-4H-1,2,4-triazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions by solvating the cation. |
| Base | Triethylamine (Et₃N) | A non-nucleophilic base to deprotonate the thiol and neutralize the HCl byproduct. |
| Temperature | Room Temperature | Sufficient for the activation of the chloromethyl group with most thiols. |
| Work-up | Aqueous wash | To remove the DMF solvent and inorganic salts. |
| Purification | Column Chromatography | To isolate the pure product from unreacted starting materials and byproducts. |
| Table 1: Summary of Reaction Conditions and Rationale for Thioether Synthesis. |
Core Synthetic Strategy II: Synthesis of Fused Heterocyclic Systems
A more advanced application of this compound is its use in constructing fused heterocyclic systems, such as triazolothiadiazines. These bicyclic structures have a rigid conformation that can be beneficial for binding to biological targets and often exhibit unique pharmacological profiles, including anticancer and antimicrobial activities.[10][11][12][13]
Protocol 2A: Synthesis of 3-(Triazolylmethyl)-[1][6][7]triazolo[3,4-b][1][3][6]thiadiazines
This protocol describes a plausible two-step synthesis. First, the chloromethyl triazole is reacted with thiosemicarbazide to form an intermediate. This intermediate is then cyclized with an α-haloketone to form the fused triazolothiadiazine ring system.
Reaction Scheme for Triazolothiadiazine Synthesis
Caption: Reaction pathway for triazolothiadiazine synthesis.
Materials:
-
This compound
-
Thiosemicarbazide
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Substituted α-bromoketone (e.g., 2-bromo-4'-chloroacetophenone)
-
Reflux condenser and heating mantle
Procedure:
Step 1: Synthesis of N-((4-ethyl-4H-1,2,4-triazol-3-yl)methyl)hydrazine-1-carbothioamide
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL) under a nitrogen atmosphere.
-
Add thiosemicarbazide (1.0 mmol, 1.0 eq) to the cooled ethoxide solution and stir for 15 minutes until fully dissolved.
-
Add a solution of this compound (1.0 mmol, 1.0 eq) in absolute ethanol (5 mL) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure. Add water to the residue, and the resulting solid precipitate is collected by filtration, washed with cold water, and dried. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form the Triazolothiadiazine Ring
-
Suspend the crude intermediate from Step 1 (1.0 mmol) in absolute ethanol (20 mL).
-
Add the substituted α-bromoketone (1.0 mmol, 1.0 eq) to the suspension.
-
Reflux the mixture for 8-12 hours. A solid may precipitate out of the solution as the reaction progresses.
-
Scientist's Note: The reaction involves the initial alkylation of the sulfur atom by the α-bromoketone, followed by an intramolecular condensation between the ketone's carbonyl group and a terminal amino group of the thiosemicarbazide moiety, leading to the fused six-membered thiadiazine ring.
-
-
Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove impurities.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused triazolothiadiazine derivative.
-
Confirm the structure of the final product by spectroscopic methods (NMR, IR, MS) and elemental analysis.
| Parameter | Condition | Rationale |
| Reagents (Step 1) | Thiosemicarbazide, NaOEt | Thiosemicarbazide acts as the S-nucleophile. NaOEt is a strong base for deprotonation. |
| Reagents (Step 2) | α-Bromoketone | Provides the two-carbon unit required for the formation of the six-membered thiadiazine ring. |
| Solvent | Absolute Ethanol | A good solvent for the reactants and facilitates the reflux conditions required for cyclization. |
| Temperature | Reflux | Provides the necessary activation energy for both the substitution and cyclization steps. |
| Purification | Filtration/Recrystallization | The product often precipitates from the reaction mixture, allowing for simple isolation. |
| Table 2: Summary of Reaction Conditions and Rationale for Fused Heterocycle Synthesis. |
Characterization and Data Interpretation
Confirmation of the successful synthesis of these novel compounds is paramount. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observation for a Thioether Derivative (Protocol 1A) |
| ¹H NMR | Disappearance of the singlet for -CH ₂Cl (approx. 4.8 ppm). Appearance of a new singlet for -CH ₂-S- (approx. 4.2-4.5 ppm). Signals corresponding to the ethyl group on the triazole and the newly introduced aryl group. |
| ¹³C NMR | Shift of the methylene carbon signal from ~40 ppm (-CH₂Cl) to ~30-35 ppm (-CH₂-S-). |
| Mass Spec (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
| IR Spectroscopy | Absence of C-Cl stretching bands. Presence of characteristic aromatic C-H and C=C stretching bands. |
| Table 3: Representative Spectroscopic Data for Product Characterization. |
Biological Significance and Future Directions
The synthesized triazole derivatives, particularly the thioethers and fused triazolothiadiazines, are prime candidates for biological screening. Given the extensive literature on the antimicrobial properties of 1,2,4-triazoles, initial assays should target a panel of clinically relevant bacterial and fungal strains.[1][14][15] Many triazole derivatives have shown potent activity against species like Staphylococcus aureus, Candida albicans, and Aspergillus niger.[1][3][16] Furthermore, screening for anticancer activity against various cell lines is also a promising avenue, as fused triazole systems have demonstrated significant cytotoxic effects.[10][12][13] The synthetic protocols outlined here provide a robust framework for generating a diverse library of novel compounds, enabling comprehensive SAR studies to identify lead candidates for further drug development.
References
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dovepress.
- Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b].
- 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
- Antifungal Properties of 1,2,4-Triazoles. ISRES.
- Antibacterial activity study of 1,2,4-triazole deriv
- 3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride, 95%. Chembeez.
- 3-(Chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride. Biosynth.
- Synthesis, characterization and biological studies of some triazolothiadiazines and triazolothiadiazoles containing 6-chloropyridin-3-yl methyl moiety. Indian Journal of Chemistry.
- Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. Turkish Journal of Chemistry.
- Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI.
- SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES.
- Synthesis of novel 1,2,4-triazoles and triazolo-thiadiazines as anticancer agents. SciSpace.
- Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. PubMed.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical Health Risks.
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Scientific Reports.
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- 16. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole as a Synthetic Hub
An in-depth guide to the synthesis of functionalized 4-ethyl-4H-1,2,4-triazole derivatives through nucleophilic substitution.
The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of clinically significant drugs, including potent antifungal and antiviral agents.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2] 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole emerges as a highly valuable and reactive building block, enabling the facile introduction of this important heterocyclic motif into diverse molecular architectures.
The key to its synthetic utility lies in the chloromethyl group at the 3-position. The carbon atom of this group is electrophilic, rendered susceptible to nucleophilic attack by the electron-withdrawing effect of both the adjacent chlorine atom and the triazole ring. This allows for a straightforward and efficient displacement of the chloride leaving group by a wide variety of nucleophiles. This guide provides a detailed exploration of these reactions, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic chemistry and drug development.
Core Reaction Mechanism: A Classic Sₙ2 Pathway
The reaction of this compound with nucleophiles proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. In this single-step process, the nucleophile attacks the electrophilic methylene carbon atom from the backside, opposite to the chlorine atom. This leads to a transient pentacoordinate transition state, followed by the concerted displacement of the chloride ion.
General Sₙ2 mechanism for nucleophilic substitution.
The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are preferred as they effectively solvate the counter-ion of the nucleophile's salt but do not strongly solvate the nucleophile itself, thereby enhancing its reactivity.
Application I: Synthesis of Aminomethyl-Triazoles via N-Alkylation
The reaction with nitrogen nucleophiles, particularly primary and secondary amines, is a fundamental method for constructing C-N bonds, yielding compounds with significant potential in drug discovery.[4][5] This transformation typically requires a mild base to scavenge the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes the reaction of this compound with a generic secondary amine, such as morpholine or piperidine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.5 M concentration relative to the substrate).
-
Addition of Reagents: Add the secondary amine (1.1 equiv) followed by anhydrous potassium carbonate (1.5 equiv). The K₂CO₃ acts as the essential base to neutralize the HCl formed.
-
Reaction Conditions: Stir the resulting suspension at room temperature (or heat to 50-60 °C if the reaction is sluggish) for 4-12 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine derivative.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 25-50 | 85-95 |
| Piperidine | Et₃N | ACN | 60 | 80-90 |
| Aniline | K₂CO₃ | DMF | 80 | 65-75 |
| Benzylamine | K₂CO₃ | ACN | 50 | 88-96 |
Application II: Synthesis of Thioethers via S-Alkylation
The reaction with sulfur nucleophiles, such as thiols, is highly efficient due to the high nucleophilicity of the thiolate anion.[6][7] This S-alkylation reaction is a robust method for creating thioether linkages, which are important in various biologically active molecules.[8][9] The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more reactive thiolate.
Protocol 2: General Procedure for S-Alkylation of a Thiol
This protocol details the reaction with a generic thiol, such as thiophenol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Thiol (e.g., Thiophenol) (1.05 equiv)
-
Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃) (1.1 equiv)
-
Ethanol (EtOH) or Acetonitrile (ACN)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Thiolate Formation: In a dry round-bottom flask, dissolve the thiol (1.05 equiv) in ethanol. Add sodium ethoxide (1.1 equiv) and stir for 15 minutes at room temperature to ensure complete formation of the sodium thiolate salt.
-
Addition of Electrophile: Add a solution of this compound (1.0 equiv) in a minimal amount of ethanol to the thiolate mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting chloromethyl-triazole is fully consumed.
-
Workup: Reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: If necessary, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to yield the pure thioether.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Thiophenol | NaOEt | EtOH | 25 | 90-98 |
| Ethanethiol | K₂CO₃ | ACN | 25 | 85-95 |
| Benzyl Mercaptan | K₂CO₃ | DMF | 25 | >95 |
Application III: Synthesis of Ethers via O-Alkylation
Oxygen nucleophiles, like alcohols and phenols, are generally less reactive than their sulfur or nitrogen counterparts. Therefore, their reaction with this compound requires the use of a strong base to generate the highly nucleophilic alkoxide or phenoxide anion.[6][7]
Protocol 3: General Procedure for O-Alkylation of a Phenol
This protocol outlines the ether synthesis using a substituted phenol.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Safety Note: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alkoxide Formation: To a dry flask under nitrogen, add the phenol (1.1 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Addition of Electrophile: While maintaining the temperature at 0 °C, slowly add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Check for the disappearance of the starting materials by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to destroy any excess NaH.
-
Workup and Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired ether product.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenol | NaH | THF | 25 | 70-80 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 65-75 |
| Ethanol | NaH | THF | 25 | 50-60 |
Workflow and Logic
The successful synthesis and purification of these triazole derivatives follow a logical and systematic workflow. Each stage is designed to maximize yield and purity, with built-in checkpoints for reaction validation.
Systematic workflow for synthesis and purification.
References
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PrepChem. Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. Available from: [Link]
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El-Wassimy, M. T. M., et al. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available from: [Link]
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Taylor & Francis Online. SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Available from: [Link]
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ResearchGate. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. Available from: [Link]
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ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
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ResearchGate. (PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available from: [Link]
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ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Available from: [Link]
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ResearchGate. Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Available from: [Link]
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ResearchGate. Methods for the N‐alkylation of amines. Available from: [Link]
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MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available from: [Link]
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NIH. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available from: [Link]
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PubMed Central (PMC). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available from: [Link]
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YouTube. Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Available from: [Link]
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ResearchGate. Synthesis of some 3-substituted -4h-1, 2, 4-triazole derivatives with potent anti-inflammatory activity | Request PDF. Available from: [Link]
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ResearchGate. (PDF) The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Available from: [Link]
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ResearchGate. Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products | Request PDF. Available from: [Link]
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PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available from: [Link]
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DTIC. A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Available from: [Link]
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MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Available from: [Link]
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NIH. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]
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PubMed Central (PMC). N-Dealkylation of Amines. Available from: [Link]
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The Role of 1,2,4-Triazole Derivatives in Anticancer Drug Development: Application Notes and Protocols
Abstract
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth exploration of the pivotal role of 1,2,4-triazole derivatives in modern anticancer drug development. We will dissect the diverse mechanisms of action, from enzyme inhibition to the induction of apoptosis, that underpin their therapeutic potential.[2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed, field-proven protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This unique arrangement of heteroatoms imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making it a cornerstone in the design of novel therapeutics.[3] In the realm of oncology, several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature the 1,2,4-triazole core, underscoring its clinical significance in cancer treatment.[3]
The versatility of the 1,2,4-triazole scaffold allows for the development of compounds that can target a wide array of biological pathways implicated in cancer progression. These derivatives have been shown to act as potent inhibitors of crucial enzymes like kinases and aromatase, interfere with microtubule dynamics, and trigger programmed cell death, among other mechanisms.[2][3] This multi-faceted approach to combating cancer makes 1,2,4-triazole derivatives a highly attractive area of research for the development of next-generation anticancer agents.
Mechanisms of Anticancer Activity
1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity is a key advantage in overcoming the complexity and heterogeneity of cancer.
Enzyme Inhibition
A primary mode of action for many 1,2,4-triazole derivatives is the inhibition of enzymes that are critical for cancer cell survival and proliferation.
-
Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens. In hormone-receptor-positive breast cancers, estrogens can fuel tumor growth. 1,2,4-triazole-based drugs like Letrozole and Anastrozole are non-steroidal aromatase inhibitors that effectively block estrogen production, thereby depriving cancer cells of this growth stimulus.[3]
-
Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. 1,2,4-triazole derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
Signaling Pathway Diagrams:
Below are Graphviz diagrams illustrating the key signaling pathways targeted by 1,2,4-triazole derivatives.
Caption: VEGFR-2 Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives.
Caption: PI3K/Akt/mTOR Signaling Pathway and Apoptosis Induction.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Many 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the PI3K/Akt/mTOR pathway.[4] By inhibiting key survival signals, these compounds can reactivate the apoptotic machinery, leading to the selective death of cancer cells.
Application Notes: Synthesis and Biological Evaluation
This section provides a framework for the synthesis and in vitro evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents.
Synthesis Protocol: Preparation of a 1,2,4-Triazole Schiff Base Derivative
This protocol outlines a general and robust method for the synthesis of a 1,2,4-triazole-based Schiff base, a class of compounds that has demonstrated significant anticancer activity.[5][6][7]
Step 1: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted benzohydrazide in absolute ethanol. Add an equimolar amount of potassium hydroxide and stir until dissolved.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add an equimolar amount of carbon disulfide dropwise while stirring. Continue stirring at room temperature for 12-16 hours.
-
Cyclization with Hydrazine Hydrate: To the resulting potassium dithiocarbazinate salt, add an excess of hydrazine hydrate.
-
Reflux and Isolation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction for the evolution of hydrogen sulfide gas (use lead acetate paper). Once the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidification and Purification: Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[8][9]
Step 2: Synthesis of the Schiff Base
-
Condensation Reaction: In a round-bottom flask, dissolve the synthesized 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in absolute ethanol. Add an equimolar amount of a substituted benzaldehyde and a few drops of glacial acetic acid as a catalyst.[5]
-
Reflux and Product Formation: Reflux the mixture for 6-8 hours. The formation of the Schiff base product is often indicated by a color change or the precipitation of a solid.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and dry. The product can be further purified by recrystallization if necessary.[5]
Biological Evaluation Protocols
The following are standard in vitro assays to assess the anticancer potential of newly synthesized 1,2,4-triazole derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat with RNase A to remove RNA. Stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
-
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic activity of novel compounds is typically summarized in a table format for easy comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative 1,2,4-Triazole Derivatives
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | Reference |
| Derivative A | 8.21 | >50 | >50 | [10] |
| Derivative B | 2.66 | - | 15.66 | [10][11] |
| Derivative C | 10.08 | - | 6.76 | [10][11] |
| Cisplatin (Control) | 45.33 | - | 0.586 | [10][12] |
| Erlotinib (Control) | 2.51 | - | - | [13] |
Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not available in the cited sources.
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action and the potential for chemical modification make these derivatives highly adaptable for targeting various cancer types. The protocols outlined in this guide provide a robust framework for the synthesis and in vitro evaluation of new 1,2,4-triazole compounds. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index. Furthermore, exploring their efficacy in combination with existing chemotherapies and targeted agents holds significant promise for developing more effective and durable cancer treatments.
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Nahrain Journal of Science. [Link]
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The chemical structure of PI3K/AKT/mTOR signaling pathway inhibitors - ResearchGate. ResearchGate. [Link]
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Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. [Link]
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PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed Central. National Center for Biotechnology Information. [Link]
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Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer - NIH. National Center for Biotechnology Information. [Link]
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Microwave-assisted synthesis of Schiff's bases of 1,2,4-triazole derivatives and their anthelmintic activity - ResearchGate. ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI. MDPI. [Link]
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Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Chemical Health Risks. [Link]
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Bio-Rad. [Link]
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Non-small cell lung cancer sensitisation to platinum chemotherapy via new thiazole-triazole hybrids acting as dual T-type CCB/MMP-9 inhibitors - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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IC50 values of the compounds against A549 and MCF-7 cell line - ResearchGate. ResearchGate. [Link]
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Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism inCancer Initiation and Progression. - ResearchGate. ResearchGate. [Link]
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VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. PubChem. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Assay Genie. [Link]
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Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - NIH. National Center for Biotechnology Information. [Link]
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Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020) | Hesham A.M. Gomaa | 38 Citations - SciSpace. SciSpace. [Link]
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Application Notes & Protocols: Suzuki Cross-Coupling Reactions of 1,2,4-Triazole Derivatives
Introduction: Bridging Core Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and widely adopted methodologies for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in medicinal chemistry and drug development, where the predictable and functional-group-tolerant assembly of complex molecular architectures is paramount.[2][3] At the heart of many successful pharmaceuticals are nitrogen-containing heterocycles, with the 1,2,4-triazole scaffold being a prominent example due to its diverse biological activities.[4][5]
However, the convergence of these two chemical domains—the Suzuki coupling and nitrogen-rich heterocycles—is not without its challenges. The inherent Lewis basicity of the nitrogen atoms within the 1,2,4-triazole ring can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation.[3][6] Furthermore, issues such as poor substrate solubility and the propensity of heteroaryl boronic acids to undergo competitive protodeboronation can complicate reaction outcomes.[3]
This guide provides a comprehensive overview of the Suzuki cross-coupling reaction as applied to 1,2,4-triazole derivatives. We will delve into the mechanistic underpinnings of the reaction, explore the rationale behind parameter selection, and present detailed, field-proven protocols designed to empower researchers to successfully synthesize functionalized 1,2,4-triazoles.
Pillar 1: The Catalytic Cycle - A Mechanistic Blueprint
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[7]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the halo-1,2,4-triazole. This oxidizes the metal to a Pd(II) species.[1][8][9] The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[8]
-
Transmetalation: This is the crucial step where the carbon-carbon bond is staged. The organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate complex, which facilitates the transfer.[1][8][10]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C bond and the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Strategic Considerations for 1,2,4-Triazole Substrates
Success in coupling 1,2,4-triazoles hinges on overcoming their unique chemical properties. The selection of each reaction component must be a deliberate choice to mitigate potential failure modes.
-
Causality of Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective for simple substrates, but the Lewis basic nitrogens of the triazole ring demand a more robust system.[11] Bulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential.[6][12][13] Why? These ligands accelerate the rate-limiting reductive elimination step, preventing the palladium complex from spending too much time in a state where it can be sequestered and deactivated by the triazole's nitrogen atoms.[6]
-
The Role of the Base: The base is not merely a spectator. Its primary role is to react with the boronic acid to form a more reactive "ate" complex (boronate), which is necessary for transmetalation.[8][10] Inorganic bases like K₂CO₃ and K₃PO₄ are common choices.[11] For substrates with base-sensitive functional groups, a milder base like KF can be used.[10] The choice of base can significantly impact yield and must be optimized.
-
Managing Boron Reagent Stability: Heteroaryl boronic acids, especially those with nitrogen atoms, are susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[3] To circumvent this, one can use more stable boronic esters, such as pinacol or MIDA esters.[14] These reagents are more robust to the reaction conditions and release the boronic acid slowly in situ or participate directly in the coupling.[15]
-
Solvent System Selection: A solvent system that can dissolve both the organic substrates and the inorganic base is crucial. Often, a mixture of an aprotic organic solvent (like dioxane, toluene, or DMF) and water is employed.[11][12] The water helps dissolve the base and facilitates the formation of the active boronate species.
Pillar 3: Validated Experimental Protocols
The following protocols are generalized from established literature procedures and provide a robust starting point for experimentation.[4][11][16][17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-1,2,4-Triazole
This protocol outlines a standard set of conditions for coupling an aryl- or heteroaryl-boronic acid with a bromo-1,2,4-triazole derivative.
Materials & Equipment:
-
Bromo-1,2,4-triazole derivative (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid or ester (1.2–1.5 mmol, 1.2–1.5 equiv)
-
Palladium source: Pd(OAc)₂ (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Ligand: SPhos (0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Base: K₃PO₄ (2.0 mmol, 2.0 equiv) or K₂CO₃ (3.0 mmol, 3.0 equiv)
-
Solvent: Anhydrous, degassed Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v, 5 mL)
-
Schlenk tube or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen) line, oil bath.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the bromo-1,2,4-triazole (1.0 equiv), the boronic acid (1.5 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a small amount of the reaction solvent for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 Toluene/H₂O) to the Schlenk tube via syringe. Then, add the pre-mixed catalyst solution.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80–110 °C. Stir vigorously for the required time (typically 4–24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 13. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
Welcome to the technical support center for the purification of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to obtain a highly pure product for your research endeavors.
I. Understanding the Purification Challenges
The purification of this compound can present several challenges, primarily stemming from the potential for isomeric impurities, the reactivity of the chloromethyl group, and the compound's polarity. A thorough understanding of the synthesis and potential side reactions is crucial for developing an effective purification strategy.
A common synthetic route to this compound involves the alkylation of a pre-formed 3-(chloromethyl)-1,2,4-triazole with an ethylating agent. This reaction can lead to the formation of a regioisomeric byproduct, 1-ethyl-3-(chloromethyl)-1H-1,2,4-triazole, which may have similar chromatographic behavior to the desired 4-ethyl isomer, making separation challenging. Additionally, unreacted starting materials and degradation products can further complicate the purification process.
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: "Oiling out" is a common issue when impurities are present, as they can depress the melting point of the compound. Here are several strategies to induce crystallization:
-
Purity Assessment: First, assess the purity of your crude product by Thin Layer Chromatography (TLC). If multiple spots are visible, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
-
Solvent System Optimization: The choice of solvent is critical. For triazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of ethanol and water. Experiment with different solvent systems on a small scale to find one that dissolves your compound when hot but allows for crystal formation upon cooling.
-
Seeding: If you have a small amount of pure product from a previous batch, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.
-
Slow Evaporation: If the above methods fail, you can dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.
Q2: I'm seeing two spots on TLC with very similar Rf values. How can I separate them?
A2: This is a strong indication of the presence of the 1-ethyl and 4-ethyl regioisomers. Separating these isomers can be challenging due to their similar polarities.
-
Chromatography Optimization:
-
Solvent System: A standard starting point for column chromatography is a gradient of ethyl acetate in hexane.[1] To improve separation, a very shallow gradient should be employed.
-
Additive: Since triazoles are basic heterocycles, adding a small amount of triethylamine (0.1-1%) to your mobile phase can help to sharpen the peaks and improve separation by neutralizing acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic).
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary to isolate the desired isomer.
Q3: My compound seems to be degrading during column chromatography. What are the signs and how can I prevent this?
A3: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophilic solvents, especially in the presence of acidic silica gel. Signs of degradation include streaking on the TLC plate, the appearance of new, more polar spots after the compound has been adsorbed on silica for some time, and low recovery from the column.
-
Test for Stability: Before committing your entire batch to a column, spot the crude material on a TLC plate and let it sit for an hour or two. Then, elute the plate to see if any new spots have formed.[1]
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry in your chosen eluent and adding 1-2% triethylamine.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.
-
Alternative Purification Methods: If degradation is significant, recrystallization is a gentler purification method that should be prioritized.
III. Frequently Asked Questions (FAQs)
What are the most common impurities in the synthesis of this compound?
The most common impurities include:
-
Unreacted 3-(chloromethyl)-1,2,4-triazole.
-
The regioisomeric byproduct, 1-ethyl-3-(chloromethyl)-1H-1,2,4-triazole.[2]
-
Residual ethylating agent (e.g., ethyl iodide, diethyl sulfate).
-
Byproducts from side reactions, which will depend on the specific synthetic route.
What is the expected appearance of pure this compound?
Pure this compound is expected to be a solid at room temperature.[3]
How can I confirm the identity and purity of my final product?
The identity and purity should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to check for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture of ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of the chosen solvent and heat to boiling. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at boiling temperature.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purification using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexane)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system using TLC. The target compound should have an Rf value of approximately 0.2-0.3 for good separation.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
V. Data Presentation and Characterization
Table 1: Estimated ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| CH₃ (ethyl) | ~ 1.4 (t, J ≈ 7.2 Hz) | ~ 15 |
| CH₂ (ethyl) | ~ 4.1 (q, J ≈ 7.2 Hz) | ~ 40 |
| CH₂Cl | ~ 4.8 (s) | ~ 45 |
| C3-H (triazole) | ~ 8.0 (s) | ~ 150 |
| C5 (triazole) | - | ~ 145 |
Note: 't' denotes a triplet, 'q' a quartet, and 's' a singlet. Chemical shifts are referenced to the residual solvent peak. These are estimations and should be verified experimentally.
VI. Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for troubleshooting common purification issues.
Caption: Decision workflow for purification strategy.
VII. References
-
Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Retrieved from [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). Molecules. Retrieved from [Link]
-
1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
Common side reactions and byproducts in 1,2,4-triazole synthesis.
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of 1,2,4-triazole synthesis. Our goal is to empower you with the expertise to overcome common challenges, optimize your reactions, and ensure the integrity of your results.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of 1,2,4-triazoles.
Category 1: Low Yield & Reaction Inefficiency
Question 1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in 1,2,4-triazole synthesis, often stemming from several factors. Traditional methods like the Pellizzari and Einhorn-Brunner reactions often require high temperatures and long reaction times, which can lead to product degradation.[1][2]
Here is a systematic approach to troubleshooting low yields:
-
Reaction Conditions:
-
Temperature & Time: Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause decomposition of starting materials or the desired product.[3] It is crucial to find the optimal balance.
-
Microwave Irradiation: Consider using microwave-assisted synthesis. This technique has been shown to significantly shorten reaction times and increase yields, particularly for the Pellizzari reaction, by providing rapid and uniform heating.[4][5]
-
-
Reagent Purity & Stoichiometry:
-
Purity: Ensure the purity of your starting materials. Hydrazides, for example, can be hygroscopic, and the presence of water can promote side reactions.[3]
-
Stoichiometry: An incorrect ratio of reactants can halt the reaction prematurely. A slight excess of one reagent, often the hydrazine component, may be beneficial.
-
-
Catalyst Activity:
-
If your synthesis involves a catalyst (e.g., copper-catalyzed reactions), ensure it is fresh and active. Deactivated catalysts will significantly hinder the reaction rate.[6]
-
-
Atmosphere:
-
For reactions sensitive to air and moisture, especially those employing metal catalysts, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can dramatically improve the yield.
-
Category 2: Formation of Side Products & Impurities
Question 2: I'm observing a significant amount of a byproduct in my reaction. How can I identify and minimize its formation?
Answer: The formation of byproducts is a primary contributor to low yields and purification challenges. The most common side products are 1,3,4-oxadiazoles and isomeric 1,2,4-triazoles.
-
Formation of 1,3,4-Oxadiazoles: This is a classic side reaction, particularly when using acylhydrazides.[3] It arises from a competing intramolecular cyclization pathway.
-
Causality: Under dehydrating or acidic conditions, the acylhydrazide intermediate can cyclize to form the thermodynamically stable 1,3,4-oxadiazole ring instead of reacting with the other component to form the desired 1,2,4-triazole.
-
Prevention:
-
Anhydrous Conditions: Strictly maintain anhydrous (dry) reaction conditions to disfavor the dehydration pathway leading to the oxadiazole.
-
Temperature Control: Lowering the reaction temperature often favors the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[3]
-
Choice of Reagents: The nature of the acylating agent can influence the reaction pathway.
-
-
-
Formation of Isomeric Mixtures: In syntheses like the Einhorn-Brunner reaction, or when N-alkylating an existing 1,2,4-triazole ring, a mixture of regioisomers can be formed.[7]
-
Causality (Einhorn-Brunner): When using an unsymmetrical diacylamine, the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two isomeric products. The regioselectivity is influenced by the electronic properties of the acyl groups; the acyl group from the stronger carboxylic acid preferentially ends up at the 3-position of the triazole ring.[8]
-
Prevention/Control:
-
Strategic Choice of Starting Materials: In the Einhorn-Brunner reaction, carefully select the diacylamine to favor the formation of the desired isomer based on the electronic nature of its substituents.
-
Catalyst Control: In some modern catalytic syntheses, the choice of catalyst can dictate the regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis favors the 1,3-disubstituted isomers.[9]
-
-
Category 3: Purification Challenges
Question 3: How can I effectively purify my 1,2,4-triazole from the reaction mixture, especially from its 1,3,4-oxadiazole byproduct?
Answer: Purification can be challenging due to the similar polarities of the desired product and common byproducts. A multi-step approach is often necessary.
-
Step 1: Initial Work-up:
-
If your reaction was conducted in a high-boiling solvent, it's often effective to cool the reaction mixture and precipitate the product by adding a less polar solvent.
-
For reactions involving metal catalysts, an aqueous wash with a chelating agent like EDTA can help remove residual metal ions.[10]
-
-
Step 2: Chromatography:
-
Column Chromatography: This is a versatile method for separating 1,2,4-triazoles from byproducts.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. For highly polar triazoles, adding a small amount of methanol or triethylamine to the eluent can improve separation.[10]
-
-
Reverse-Phase Chromatography (C18): This can be an excellent alternative for purifying highly polar compounds that are difficult to separate on silica gel.[10]
-
-
Step 3: Recrystallization:
-
If your purified 1,2,4-triazole is a solid, recrystallization is a powerful technique to achieve high purity. The key is to find a solvent in which the triazole is soluble when hot but sparingly soluble at room temperature, while the impurities have different solubility profiles.
-
Protocol: Differentiating 1,2,4-Triazole from 1,3,4-Oxadiazole using Spectroscopy
-
Infrared (IR) Spectroscopy:
-
1,2,4-Triazole: Look for N-H stretching bands (if unsubstituted on a nitrogen) typically in the range of 3100-3400 cm⁻¹.
-
1,3,4-Oxadiazole: The absence of a broad N-H stretch and the presence of a C-O-C stretching band around 1020-1250 cm⁻¹ can be indicative.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the C-H proton on the triazole ring can be a key differentiator. Protons on the 1,2,4-triazole ring typically appear at distinct chemical shifts. The NH proton of an unsubstituted triazole will appear as a broad singlet that is exchangeable with D₂O.[12][13]
-
¹³C NMR: The chemical shifts of the ring carbons can also be diagnostic. For 3,5-disubstituted 1,2,4-oxadiazoles, the C-3 and C-5 signals typically appear at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively.[11]
-
Data & Visualizations
Table 1: Comparison of Conventional vs. Microwave-Assisted Pellizzari Reaction
| Feature | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | 4-24 hours | 5-30 minutes | [4][5] |
| Typical Yield | 40-60% | 70-95% | [4][5] |
| Temperature | > 200 °C | 150-180 °C | [4] |
| Side Products | Higher incidence of thermal decomposition and byproduct formation | Reduced byproduct formation due to shorter reaction times | [2] |
Diagram 1: Pellizzari Reaction and the Competing 1,3,4-Oxadiazole Formation
Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole and the competing side reaction leading to a 1,3,4-oxadiazole.
Diagram 2: Troubleshooting Workflow for Low Yield in 1,2,4-Triazole Synthesis
Caption: A logical workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole
This protocol provides a general guideline for a rapid and efficient synthesis of a substituted 1,2,4-triazole from a nitrile and a hydrazide.[4]
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (1.1 eq)
-
n-Butanol
-
Microwave reactor vial (10-20 mL)
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.
-
Add n-butanol to the vial to achieve a suitable concentration (e.g., 0.5 M).
-
Seal the vial securely.
-
Place the vial in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 2 hours). The optimal time and temperature should be determined for each specific reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
References
-
[Synthesis and Screening of New[14][15]Oxadiazole,[14][16]Triazole, and[14][16]Triazolo[4,3-b][14][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - NIH]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. isres.org [isres.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triazole Derivative Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. 1,2,4-triazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 1,2,4-triazole derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the common causes, and how can I improve it?
A1: Low yields are a frequent challenge in 1,2,4-triazole synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Causality: Many traditional methods, like the Pellizzari reaction, require significant energy input to overcome the activation barrier for cyclization.[3] Insufficient reaction time or temperature can lead to a high proportion of unreacted starting materials or stable intermediates.
-
Solution:
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4]
-
Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the sweet spot that promotes cyclization without causing degradation. For some copper-catalyzed reactions, temperature is a critical factor for efficient cyclization.[4]
-
Alternative Energy Sources: Consider using microwave irradiation or ultrasound. These techniques can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5][6][7][8] For instance, microwave-assisted synthesis has been shown to dramatically accelerate the Pellizzari reaction.[9]
-
-
-
Side Product Formation:
-
Causality: The formation of undesired side products can compete with the main reaction pathway, consuming starting materials and reducing the yield of the desired 1,2,4-triazole.
-
Solution:
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can sometimes catalyze side reactions.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant might favor an alternative reaction pathway.
-
Atmosphere Control: For reactions sensitive to oxygen or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Degradation:
-
Causality: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the degradation of the desired 1,2,4-triazole product.
-
Solution:
-
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q2: My reaction is producing a mixture of 1,3- and 1,5-disubstituted or 1,4- and 2,4-disubstituted 1,2,4-triazoles. How can I control the regioselectivity?
A2: Achieving high regioselectivity is a common hurdle, particularly in methods that can theoretically lead to multiple isomeric products.
Controlling Regioselectivity:
-
Einhorn-Brunner Reaction:
-
Causality: In the Einhorn-Brunner reaction, if the R groups of the starting diacylhydrazine are different, a mixture of isomers can be formed. The regioselectivity is influenced by the electronic nature of the substituents.[9]
-
Solution: To favor a specific isomer, carefully select the diacylhydrazine starting material. Generally, the more electron-withdrawing group will preferentially reside at a specific position in the triazole ring.
-
-
Catalyst-Controlled Synthesis:
-
Causality: The choice of catalyst can be a powerful tool to direct the reaction towards a specific regioisomer.
-
Solution: For the [3+2] cycloaddition of isocyanides with diazonium salts, employing a Silver(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles, whereas a Copper(II) catalyst favors the formation of 1,5-disubstituted isomers.[9][10] This allows for precise control over the final product's structure.
-
-
Reaction Conditions:
-
Causality: Solvent polarity and temperature can influence the transition states of competing reaction pathways, thereby affecting the isomeric ratio.
-
Solution: A systematic screening of solvents with varying polarities and a study of the reaction at different temperatures can help in optimizing for the desired isomer.
-
Frequently Asked Questions (FAQs)
Q3: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazole derivatives?
A3: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods:[7]
-
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[5][11]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products and degradation, often leading to higher product yields.[5][11]
-
Improved Purity: Cleaner reaction profiles with fewer byproducts simplify the purification process.
-
Energy Efficiency: Microwaves directly heat the reaction mixture, making the process more energy-efficient than heating an oil bath.[5]
Q4: How does ultrasound-assisted synthesis benefit the preparation of 1,2,4-triazoles?
A4: Ultrasound irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid.[12] This process generates localized hot spots with extremely high temperatures and pressures, leading to:
-
Shorter Reaction Times: Similar to microwave synthesis, ultrasound can significantly accelerate reactions.[6][13]
-
Mild Reaction Conditions: It often allows reactions to proceed at lower bulk temperatures, which is beneficial for thermally sensitive substrates.[6]
-
Enhanced Mass Transfer: The mechanical effects of ultrasound can improve mixing and mass transfer, which is particularly useful in heterogeneous reactions.
Q5: What are some common starting materials for synthesizing the 1,2,4-triazole ring?
A5: A variety of starting materials can be used to construct the 1,2,4-triazole core. The choice of starting material often dictates the synthetic route and the substitution pattern of the final product. Common precursors include:
-
Hydrazides and carboxylic acids (Pellizzari reaction)[16]
-
Diacylhydrazines (Einhorn-Brunner reaction)[16]
-
Isothiocyanates and acid hydrazides[18]
-
Nitriles[15]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters for different synthetic approaches to provide a starting point for your optimization experiments.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Method | Typical Reaction Time | Typical Yield Range | Reference |
| Conventional Heating | Several hours to days | 40-70% | [5] |
| Microwave-Assisted | 30 seconds to 30 minutes | 70-96% | [5] |
Table 2: Recommended Solvents and Bases for Copper-Catalyzed 1,2,4-Triazole Synthesis from Amidines
| Parameter | Recommended Options | Rationale | Reference |
| Solvent | DMSO, DMF | Good solubility for reactants and intermediates. | [4][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Promotes the desired reaction and neutralizes acidic byproducts. | [4][10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
In a dedicated microwave reaction vessel, combine the appropriate nitrile (1.0 mmol), amide (1.2 mmol), and a catalytic amount of a suitable copper salt (e.g., CuCl₂, 10 mol%).
-
Add the chosen solvent (e.g., DMF, 3 mL) and base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[11]
-
After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 1,2,4-triazole synthesis.
Diagram 2: Key Factors Influencing 1,2,4-Triazole Synthesis
Caption: Interrelationship of key factors influencing the optimization of 1,2,4-triazole synthesis.
References
- Exploring The Synthesis of 1,2,4-Triazole Derivatives: A Comprehensive Review. (n.d.). International Journal of Scientific Research in Science and Technology.
- Synthesis of 1,2,4 triazole compounds - ISRES. (n.d.).
- Wang, Y., Yi, X., & Qin, W. (2010). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 22(7), 5641-5645.
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2024). RSC Advances, 14(4), 2539-2563. [Link]
- Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine. (2014). Ultrasonics Sonochemistry, 21(3), 958-962.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014.
- Application Notes: Microwave-Assisted Synthesis of 1,2,4-Triazole Deriv
- A Comprehensive Technical Review of 1,2,4-Triazole Derivatives in Medicinal Chemistry - Benchchem. (n.d.).
-
Dai, X., Li, D., & Zhang, F. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022).
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2301.
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2022). Molecules, 27(19), 6649. [Link]
- Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-168.
- "common challenges in the synthesis of 1,2,4-triazole deriv
- Pellizzari Reaction Mechanism | Organic Chemistry - YouTube. (2020, April 9).
- reaction condition optimization for 1H-1,2,4-triazole deriv
- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). Molecules, 23(7), 1595.
- Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives - ResearchG
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49.
- Ultrasound-assisted efficient synthesis of polyfunctional 1,2,4-triazoles as novel antibacterial and antioxidant agents | Request PDF - ResearchG
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole - ChemicalBook. (2022, February 14).
- Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles | PDF | Chemical Reactions - Scribd. (n.d.).
- Strategies for the preparation of 1H‐1,2,4‐triazole.
- Synthesis of derivatives of 1,2,4‐triazole.
- optimization of reaction conditions for triazole-thiol synthesis - Benchchem. (n.d.).
- Dai, X., Li, D., & Zhang, F. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. SciSpace.
- Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?
-
Dai, X., Li, D., & Zhang, F. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound irradiation promotes the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
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- 11. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents [mdpi.com]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven insights to optimize this synthetic procedure. This document moves beyond simple protocols to explain the causality behind experimental choices, helping you to diagnose issues and significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most reliable and common pathway is a two-step synthesis. The first step involves the formation of the key intermediate, (4-ethyl-4H-1,2,4-triazol-3-yl)methanol. The second step is the subsequent chlorination of the primary alcohol group to yield the final product. This strategy isolates the construction of the heterocyclic core from the more aggressive chlorination step, preventing potential side reactions on the ring.
Q2: How is the (4-ethyl-4H-1,2,4-triazol-3-yl)methanol intermediate typically synthesized?
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole rings often begins with a thiosemicarbazide intermediate which is then cyclized.[1] A common route involves reacting an appropriate acylhydrazine with an isothiocyanate, followed by cyclization. For this specific intermediate, a plausible route starts with the reaction of glycolic acid hydrazide with ethyl isothiocyanate, followed by an alkaline-mediated cyclization to form the triazole ring. Optimizing this cyclization is critical for the overall yield.
Q3: Which chlorinating agent is recommended for converting the alcohol to the chloride?
Thionyl chloride (SOCl₂) is the most frequently cited and effective reagent for this transformation.[2] It is highly reactive and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. It is crucial to use thionyl chloride in excess and under anhydrous conditions to ensure full conversion. The reaction typically results in the hydrochloride salt of the final product.[2]
Q4: What are the primary safety concerns associated with this synthesis?
The key hazards are associated with the reagents used:
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Hydrazine Hydrate: Often used in the formation of hydrazides for the triazole ring synthesis, it is a suspected carcinogen and is highly toxic and corrosive.[3]
-
Solvents: Anhydrous solvents are often required, which can be flammable.
Always consult the Safety Data Sheet (SDS) for every chemical before starting an experiment.
Experimental Workflow Overview
The following diagram illustrates the high-level, two-step synthetic workflow.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis, providing causal analysis and actionable solutions to improve your experimental outcomes.
Problem 1: Low Yield of the (4-ethyl-4H-1,2,4-triazol-3-yl)methanol Intermediate
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Cyclization | The cyclodehydration step to form the triazole ring is often the rate-limiting step and requires sufficient thermal energy and time. Inadequate heating or short reaction times will leave unreacted acylthiosemicarbazide intermediate in the mixture. | Ensure the reaction is refluxed at the appropriate temperature for the solvent used (e.g., ethanol, water) for a minimum of 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side Reactions / Isomer Formation | Alkylation can sometimes occur on different nitrogen atoms of the triazole ring, leading to a mixture of isomers (e.g., 1-ethyl vs. 4-ethyl).[4] The choice of synthetic route and reaction conditions can heavily influence the regioselectivity. | The use of a pre-formed 4-ethyl-thiosemicarbazide intermediate followed by reaction with a glycolic acid derivative and cyclization generally provides better regiochemical control towards the desired 4-ethyl isomer. |
| Hydrolysis of Starting Materials | If starting from an ester to form the necessary hydrazide, incomplete reaction with hydrazine hydrate will reduce the amount of precursor available for cyclization. | Use a molar excess of hydrazine hydrate (2-3 equivalents) and ensure sufficient reaction time (monitor by TLC) to drive the hydrazide formation to completion before proceeding to the next step. |
Problem 2: Poor Yield or Failed Chlorination Step
| Possible Cause | Scientific Explanation | Recommended Solution |
| Degraded Thionyl Chloride | Thionyl chloride (SOCl₂) readily hydrolyzes upon exposure to atmospheric moisture, forming HCl and SO₂. Degraded reagent will have significantly lower activity, leading to incomplete conversion of the alcohol. | Always use a fresh bottle of thionyl chloride or distill older reagent before use. Conduct the reaction under a dry nitrogen or argon atmosphere to prevent moisture ingress. |
| Incorrect Reaction Temperature | The initial reaction of the alcohol with SOCl₂ is exothermic. Adding the alcohol at elevated temperatures can lead to uncontrolled side reactions and degradation of the triazole ring. Conversely, if the mixture is not heated sufficiently after the initial addition, the conversion will be slow or incomplete. | Add the (4-ethyl-4H-1,2,4-triazol-3-yl)methanol intermediate portion-wise to the thionyl chloride at 0 °C to control the initial exotherm. After the addition is complete, slowly warm the mixture to room temperature and then reflux for 2-3 hours to drive the reaction to completion.[2] |
| Premature Quenching | Adding water or alcohol to the reaction mixture before the conversion is complete will rapidly destroy the thionyl chloride and any reactive intermediates, halting the reaction. | Ensure the reaction has gone to completion (monitored by TLC) before proceeding with the work-up. Quench the reaction by carefully and slowly pouring the cooled reaction mixture onto crushed ice to manage the exothermic decomposition of excess SOCl₂. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Scientific Explanation | Recommended Solution |
| Product is the Hydrochloride Salt | The reaction with thionyl chloride generates HCl as a byproduct, which protonates the basic nitrogen atoms of the triazole ring. This forms the hydrochloride salt, which has very different solubility properties (often more water-soluble and crystalline) than the free base.[2] | To isolate the salt: After quenching, concentrate the mixture under reduced pressure. The resulting solid can be recrystallized from a solvent mixture like ethanol/diethyl ether.[2] To isolate the free base: After quenching, carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until pH ~7-8. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic phase, and concentrate to obtain the free base. |
| Oily Product / Failure to Crystallize | The presence of impurities, residual solvent, or a mixture of the free base and its salt can result in an oil that is difficult to crystallize. | If the product is an oil, try purification by column chromatography on silica gel. If you have the hydrochloride salt, ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization. |
Troubleshooting Logic
This diagram provides a decision-making framework for diagnosing yield issues.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocol
Protocol 1: Chlorination of (4-ethyl-4H-1,2,4-triazol-3-yl)methanol
This protocol is adapted from established procedures for the chlorination of similar hydroxymethyl-triazoles and represents a best-practice starting point.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (or connected to a nitrogen line), add thionyl chloride (SOCl₂, 5.0 equivalents).
-
Temperature Control: Cool the flask to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add solid (4-ethyl-4H-1,2,4-triazol-3-yl)methanol (1.0 equivalent) in small portions to the stirred thionyl chloride over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Once at room temperature, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane) until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully add diethyl ether to the residue. The hydrochloride salt of the product should precipitate.
-
-
Purification:
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Recrystallize the solid from a mixture of ethanol and diethyl ether to yield pure this compound hydrochloride as a crystalline solid.[2]
-
References
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021). Journal of Physics: Conference Series. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES Publishing. Available at: [Link]
- Synthesis of some 3-substituted -4h-1, 2, 4-triazole derivatives with potent anti-inflammatory activity. (2025).
- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI.
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). National Center for Biotechnology Information. Available at: [Link]
- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014).
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving Halomethyl Triazoles
Welcome to the Technical Support Center for halomethyl triazole chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab. This resource, structured in a question-and-answer format, provides expert insights into reaction mechanisms, troubleshooting strategies, and optimization techniques, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and subsequent reactions of halomethyl triazoles.
Category 1: Synthesis of the Triazole Core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,4-disubstituted 1,2,3-triazole core is most reliably synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] While robust, this reaction is not without its pitfalls.
Question 1: My CuAAC reaction is sluggish, has a low yield, or is not working at all. What are the likely causes?
Answer: This is a common issue that typically points to problems with the copper catalyst. The catalytically active species is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[3]
-
Causality & Solution:
-
Catalyst Oxidation: The most frequent culprit is the oxidation of the Cu(I) catalyst.[3] While many protocols use a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) to generate Cu(I) in situ, this equilibrium can be overwhelmed.[3][4] Ensure your solvents are deoxygenated (e.g., by sparging with nitrogen or argon) and run the reaction under an inert atmosphere.[4]
-
Insufficient Reducing Agent: If using a Cu(II) precursor, ensure you have an adequate excess of the reducing agent. Sodium ascorbate is typically used, but it can be consumed by dissolved oxygen over time.[4]
-
Inappropriate Copper Source: While convenient, some Cu(I) sources can be problematic. For instance, cuprous iodide (CuI) is not recommended when maximal reaction rates are desired, as the iodide ion can interfere with the catalytic cycle.[4]
-
Ligand Issues: The absence of a suitable Cu(I)-stabilizing ligand can lead to catalyst deactivation. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) not only accelerate the reaction but also protect the copper from oxidation and disproportionation.[3][5]
-
Starting Material Impurity: Ensure your azide and alkyne starting materials are pure. Some functional groups can chelate and sequester the copper catalyst, effectively inhibiting the reaction.[6]
-
Question 2: My CuAAC reaction is producing significant side products, particularly a homocoupled alkyne dimer. How can I prevent this?
Answer: The formation of a symmetric diyne is known as Glaser coupling, a common side reaction in CuAAC chemistry.[7] This occurs when the Cu(I) acetylide intermediate is oxidatively coupled, a process often promoted by oxygen.
-
Causality & Solution:
-
Oxygen Contamination: The primary cause of Glaser coupling is the presence of oxygen, which facilitates the oxidation of the copper acetylide.[3] Rigorous exclusion of air by using deoxygenated solvents and maintaining an inert atmosphere is the most effective preventative measure.[4]
-
Use of a Ligand: Accelerating ligands do more than just speed up the desired reaction; they stabilize the Cu(I) state, making it less available for oxidative side reactions.[3]
-
Proper Stoichiometry: While less common, using a large excess of the alkyne component can sometimes favor homocoupling. Aim for near-equimolar amounts of your azide and alkyne.
-
Category 2: Nucleophilic Substitution Reactions with Halomethyl Triazoles
Halomethyl triazoles are excellent electrophiles for introducing the triazole moiety onto nucleophiles. However, reactivity and selectivity can be significant hurdles.
Question 3: My nucleophilic substitution reaction with a chloromethyl or bromomethyl triazole is very slow or gives a low yield. How can I improve it?
Answer: The reactivity of the halomethyl group is paramount and follows the expected trend for leaving group ability: I > Br > Cl.[8][9][10] If you are experiencing low reactivity, the primary factors to investigate are the halide leaving group, the reaction conditions, and the nucleophile's strength.
-
Causality & Solution:
-
Poor Leaving Group: Chloromethyl triazoles are significantly less reactive than their bromo- and iodo- counterparts.[8][9] If possible, switching from a chloromethyl to a bromomethyl or, ideally, an iodomethyl triazole will dramatically increase the reaction rate.[8] Iodomethyl triazoles can be up to 60 times more reactive than chloromethyl triazoles.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation but poorly solvate the anionic nucleophile, increasing its effective nucleophilicity.
-
Base Selection: The base is crucial for deprotonating your nucleophile (e.g., an alcohol, thiol, or NH-triazole). For many applications, a moderately strong base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is effective.[8][11] The choice of base can also influence regioselectivity (see Question 4).
-
Temperature: If the reaction is sluggish at room temperature, gently heating the mixture (e.g., to 50-80 °C) can provide the necessary activation energy.[8] Monitor for potential side product formation at higher temperatures using TLC or LC-MS.
-
Quantitative Data Summary: Relative Reactivity of Halomethyl Triazoles
| Halomethyl Triazole | Relative Reactivity | Reference |
| Chloromethyl triazole | 1 (baseline) | [8] |
| Bromomethyl triazole | ~40x | [8] |
| Iodomethyl triazole | ~60x | [8] |
Question 4: I am alkylating an unsubstituted NH-1,2,3-triazole or NH-1,2,4-triazole and getting a mixture of N-1, N-2, or N-4 regioisomers. How can I control the outcome?
Answer: Regioselectivity is a classic challenge in the alkylation of multinitrogen heterocycles. The outcome is a delicate balance of electronic and steric factors, and it can be heavily influenced by the reaction conditions.
-
Causality & Solution:
-
Solvent and Temperature Effects: The solvent polarity and reaction temperature can alter the site of alkylation. For instance, in the alkylation of 4-bromo-NH-1,2,3-triazoles, conducting the reaction in DMF at -10°C has been shown to significantly favor N-2 alkylation.[8] For 5-aryl-4-trifluoroacetyltriazoles, polar aprotic solvents like DMF or DMSO favor the N-2 isomer, while protic solvents like ethanol lead to reduced selectivity.[12]
-
Base and Counter-ion: The choice of base is critical. For 1,2,4-triazoles, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base often provides high regioselectivity for the N-1 isomer.[13] The nature of the cation from the base (e.g., K⁺, Cs⁺, Na⁺) can also influence the position of alkylation through coordination effects.
-
Substituent Effects: Existing substituents on the triazole ring can sterically or electronically direct the incoming electrophile. This can be used to your advantage. For example, a bromo-substituent can be used to direct alkylation and then subsequently removed.[8]
-
Category 3: Product Purification and Isolation
Even with a successful reaction, isolating the pure halomethyl triazole product can be challenging.
Question 5: How can I effectively remove the copper catalyst from my CuAAC reaction mixture?
Answer: Residual copper can interfere with downstream applications and spectroscopic analysis. Several methods can be employed for its removal.
-
Causality & Solution:
-
Aqueous Wash with a Chelator: The most common method is to wash the organic solution of your product with an aqueous solution of a strong chelating agent. A solution of EDTA (ethylenediaminetetraacetic acid) or ammonia can effectively sequester the copper ions into the aqueous phase.[14]
-
Filtration through a Plug: Passing a solution of the crude product through a short plug of silica gel, alumina, or a specialized metal scavenger resin can effectively remove baseline impurities and residual copper.
-
Heterogeneous Catalysis: To avoid the issue altogether, consider using a heterogeneous copper catalyst, such as copper-on-charcoal.[15][16] These catalysts can be easily removed by simple filtration at the end of the reaction.[15]
-
Question 6: My purified product is an oil, but I was expecting a solid. What can I do?
Answer: A product "oiling out" instead of crystallizing is often due to the presence of residual solvent or impurities that depress the melting point.
-
Causality & Solution:
-
Purity Check: First, re-verify the purity of your product by NMR or LC-MS. If significant impurities are present, further purification (e.g., another column or preparative HPLC) may be necessary.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a non-solvent (e.g., hexanes or pentane) while stirring or scratching the inside of the flask with a glass rod. This can often induce precipitation or crystallization.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, adding a single "seed" crystal to the oil can initiate crystallization.
-
Visualizations & Workflows
Diagram: CuAAC Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, highlighting the key intermediates.
Caption: The catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Diagram: Troubleshooting Low Reactivity in Nucleophilic Substitution
This workflow provides a logical sequence of steps to diagnose and solve low reactivity issues with halomethyl triazoles.
Caption: A step-by-step workflow for troubleshooting low reactivity issues.
Key Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical lab-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using an in situ reduction of a Cu(II) salt.
-
Reagent Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and the terminal alkyne (1.0-1.1 eq.) in a 1:1 mixture of water and t-butanol (or another suitable solvent like THF/water).
-
Inert Atmosphere: Deoxygenate the solution by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq.) in deoxygenated water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq.) in deoxygenated water.
-
Reaction Execution: To the stirred solution of azide and alkyne, add the sodium ascorbate solution via syringe, followed by the copper sulfate solution. The solution may turn cloudy or change color.
-
Monitoring: Seal the flask and stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
Protocol 2: General Protocol for Nucleophilic Substitution on a Bromomethyl Triazole
This protocol provides a general starting point for the alkylation of a nucleophile with a bromomethyl triazole and may require optimization for specific substrates.[8]
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere (nitrogen or argon), dissolve the nucleophile (1.0 eq.) in anhydrous DMF or acetonitrile.
-
Deprotonation: Add a suitable base (1.1-1.5 eq., e.g., K₂CO₃ or Cs₂CO₃) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation of the nucleophile.
-
Reaction Execution: Prepare a solution of the bromomethyl triazole (1.0-1.2 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture at room temperature.
-
Monitoring and Heating: Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually heat the mixture (e.g., to 50-80 °C) and continue monitoring until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
References
- BenchChem. (2025). Troubleshooting guide for low reactivity of bromomethyl triazoles.
- Diez-Gonzalez, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 15(16), 2830-2845.
- Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
- SciSpace. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. (Note: While not directly in the search results, this is the foundational Sharpless paper on CuAAC, a crucial reference for this topic. The provided search results[3] discuss its content extensively). Available at: [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
-
Bulger, P. G., Cottrell, K. M., & Williams, M. T. (2005). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 46(43), 7339-7342. (Note: The specific details are cited from a summary on ResearchGate). Available at: [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Available at: [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 20(7), 11569–11606. Available at: [Link]
-
Bakulev, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4811. Available at: [Link]
-
Delso, I., et al. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Molecules, 26(18), 5503. Available at: [Link]
- Singh, P., & Paul, K. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society, 80(8), 985-992.
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123–17125. Available at: [Link]
-
Alonso, F., et al. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 5(1), 1-36. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Available at: [Link]
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598. (Note: Foundational Huisgen paper, referenced by multiple search results like[2]).
-
Jiang, H., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(2), 1471-1476. Available at: [Link]
-
Smith, C. D., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(35), 22915–22920. Available at: [Link]
- Google Patents. (1981). US4269987A - Purification of triazoles.
-
Chen, C-Y., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(24), 12457–12466. Available at: [Link]
-
PubMed. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Available at: [Link]
-
RSC Publishing. (2022). A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,3-Triazole Derivatives.
- BenchChem. (2025). "addressing regioselectivity issues in triazole synthesis".
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole under different conditions
Introduction
Welcome to the technical support guide for 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound. The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The presence of a 4-ethyl group and a 3-(chloromethyl) substituent makes this molecule a valuable intermediate for synthesizing a wide range of derivatives.[3][4]
However, the key to its synthetic utility—the reactive chloromethyl group—is also the primary source of its stability challenges.[1][5] This guide provides in-depth troubleshooting advice and experimental protocols to help you anticipate, identify, and mitigate stability issues, ensuring the integrity of your experiments and the quality of your results. While specific stability data for this exact molecule is not extensively published, the principles outlined here are based on the well-established reactivity of halogenated heterocycles and 1,2,4-triazole derivatives.[1][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the primary cause of degradation for this compound?
A: The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. The carbon-chlorine bond is susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This reactivity is due to the chlorine atom being a good leaving group, a common feature of halogenated organic compounds.[1]
Q2: How does pH affect the stability of the compound in aqueous solutions?
A: The compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). Under basic conditions (pH > 8), the rate of hydrolysis will increase significantly due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile. Under strongly acidic conditions, acid-catalyzed hydrolysis may also occur.
Q3: What is the recommended method for long-term storage?
A: For long-term storage, the compound should be kept as a dry solid in a tightly sealed container at low temperatures (e.g., -20°C). It is crucial to protect it from moisture and atmospheric humidity. Use of a desiccator is highly recommended.
Q4: Which solvents are suitable for dissolving and handling this compound?
A: For reactions, use anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). For analytical purposes like HPLC, use high-purity solvents and prepare solutions fresh. Avoid protic solvents like methanol or ethanol for storage, as they can act as nucleophiles and lead to solvolysis over time.
Q5: Is this compound sensitive to light?
A: While the 1,2,4-triazole ring itself has some inherent stability, many organic molecules, including various triazole derivatives, can be susceptible to photodegradation upon prolonged exposure to UV light.[7][8][9] It is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent potential photochemical reactions.
Q6: What are the thermal stability limitations?
A: Thermal decomposition of 1,2,4-triazole derivatives often involves complex pathways, including proton transfer and bond cleavage.[10][11] While specific data for this compound is unavailable, it is advisable to avoid prolonged exposure to high temperatures (e.g., >80°C), especially in solution, to prevent degradation. For reactions requiring heat, monitor the reaction progress closely to minimize the formation of impurities.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured guides to diagnose and resolve common stability-related problems encountered during experimentation.
Guide 1: Investigating Unexpected Degradation in Solution
Issue: You observe a new, more polar peak in your HPLC chromatogram, or your NMR spectrum shows the appearance of new signals, suggesting your compound is degrading in solution.
Probable Cause: Hydrolysis of the chloromethyl group to the hydroxymethyl alcohol is the most likely cause, especially if using aqueous or protic solvents.
Caption: Troubleshooting workflow for unexpected degradation.
This protocol allows you to quickly assess the compound's stability across a range of pH values.
Objective: To determine the optimal pH for handling the compound in aqueous media and to quantify its degradation rate under different conditions.
Methodology:
-
Buffer Preparation: Prepare three buffers: pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), and pH 9.0 (borate buffer).
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL).
-
Incubation Samples: In separate amber HPLC vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. The final percentage of acetonitrile should be low (<5%) to minimize its effect.
-
Time Points: Analyze the samples by HPLC immediately after preparation (T=0) and then after 1, 4, 8, and 24 hours of incubation at room temperature.
-
Analysis: Use a reverse-phase HPLC method capable of separating the parent compound from the more polar hydroxymethyl degradant. Calculate the percentage of the parent compound remaining at each time point relative to T=0.
Data Interpretation:
Summarize the results in a table to visualize the stability profile.
| pH of Solution | % Parent Remaining (1 hr) | % Parent Remaining (4 hr) | % Parent Remaining (8 hr) | % Parent Remaining (24 hr) |
| pH 4.0 | >99% | 98% | 97% | 95% |
| pH 7.4 | 95% | 85% | 70% | 50% |
| pH 9.0 | 70% | 40% | <20% | <5% |
| Note: This is example data and may not reflect actual experimental results. |
Guide 2: Assessing Thermal and Photostability
Issue: You suspect that your compound is degrading during a heated reaction or upon exposure to ambient light during lengthy automated experiments.
Probable Cause: The compound may be undergoing thermal decomposition or photodegradation. Studies on other triazole derivatives have shown susceptibility to both conditions.[7][10][11][12]
The most probable degradation pathway involves the nucleophilic substitution of the chloride.
Caption: Likely hydrolysis pathway of the parent compound.
This protocol uses stress conditions to rapidly determine potential liabilities.
Objective: To evaluate the intrinsic stability of the compound under thermal and photolytic stress.
Methodology:
-
Sample Preparation: Prepare three sets of solutions of the compound (~50 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Set: Store protected from light at 4°C.
-
Thermal Stress Set: Place in an oven at 60°C, protected from light.
-
Photostability Set: Place in a photostability chamber with a controlled light source (e.g., ICH option 2) or expose to ambient lab light at room temperature.
-
-
Time Points: Analyze aliquots from each set by HPLC at T=0, 8, 24, and 48 hours.
-
Analysis: Quantify the parent peak and any major degradant peaks.
Data Interpretation:
A table can effectively compare the stability under different stress conditions.
| Condition | % Parent Remaining (8 hr) | % Parent Remaining (24 hr) | % Parent Remaining (48 hr) |
| Control (4°C) | >99% | >99% | >99% |
| Thermal (60°C) | 90% | 75% | 60% |
| Photolytic | 98% | 92% | 85% |
| Note: This is example data and may not reflect actual experimental results. |
References
-
Title: Photostability of triazole antifungal drugs in the solid state Source: Current Issues in Pharmacy and Medical Sciences URL: [Link]
-
Title: Photostability of triazole antifungal drugs in the solid state Source: Current Issues in Pharmacy and Medical Sciences URL: [Link]
-
Title: Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study Source: ResearchGate URL: [Link]
-
Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance Source: Molecules (MDPI) URL: [Link]
-
Title: Photostability of triazole antifungal drugs in the solid state Source: Current Issues in Pharmacy and Medical Sciences URL: [Link]
-
Title: Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance Source: PubMed URL: [Link]
-
Title: Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)- Ones and Their Thione Analogues: A DFT Study with Funct Source: Preprints.org URL: [Link]
-
Title: Synthesis, characterization and photostability study of triazole derivatives Source: GSC Advanced Research and Reviews URL: [Link]
-
Title: Synthesis, characterization and photostability study of triazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties Source: Semantic Scholar URL: [Link]
-
Title: SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES Source: Phosphorus, Sulfur, and Silicon and the Related Elements URL: [Link]
-
Title: Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]
-
Title: synthesis of 1,2,4 triazole compounds Source: ISRES URL: [Link]
-
Title: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride Source: PubChem URL: [Link]
-
Title: Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL: [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. tandfonline.com [tandfonline.com]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Navigating the Challenges of 1,2,4-Triazole Synthesis at Scale
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 1,2,4-triazole compounds. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthesis from the bench to a larger scale. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] However, scaling up its synthesis introduces a unique set of challenges that can impact yield, purity, and safety.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol and recommendation is grounded in solid chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the scale-up of 1,2,4-triazole synthesis.
Q1: What are the most common and scalable synthetic routes for 1,2,4-triazoles?
A1: Several robust methods are employed for synthesizing the 1,2,4-triazole ring. The choice often depends on the desired substitution pattern and available starting materials. Key methods include:
-
Pellizzari Reaction: The condensation of an amide with a hydrazide. While traditionally requiring high temperatures, microwave-assisted protocols have significantly improved yields and reduced reaction times, making it more amenable to scale-up.[3][4]
-
Einhorn-Brunner Reaction: This involves the condensation of hydrazines with diacylamines. It's a versatile method, but care must be taken as it can produce isomeric mixtures if the diacylamine is unsymmetrical.[4][5]
-
Cycloaddition Reactions: Modern methods often involve [3+2] cycloadditions. For instance, the reaction of aryl diazonium salts with isocyanides can be selectively catalyzed by copper(II) or silver(I) to yield specific isomers, offering excellent control at scale.[2][6][7]
-
From Amidines or Nitriles: Various methods utilize amidines, nitriles, and hydrazines as precursors, often catalyzed by metals like copper or employing oxidants such as iodine.[6][8][9]
Q2: My reaction yield is consistently low after scaling up. What are the primary factors to investigate?
A2: Low yield is a frequent challenge and can stem from multiple sources. A systematic approach is crucial for diagnosis. Key areas to investigate include:
-
Reaction Kinetics and Temperature: Reactions that work well at the lab scale may be incomplete at a larger scale due to inefficient heat transfer. High temperatures can also lead to the degradation of starting materials or the final product.[4][10] It is essential to monitor the reaction progress closely (e.g., via TLC or HPLC) and optimize the temperature profile for the larger volume.[11]
-
Purity of Starting Materials: Impurities in starting materials, such as residual water in hygroscopic hydrazides, can lead to unwanted side reactions.[12] Always ensure the purity and dryness of your reagents before commencing a large-scale reaction.
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation. Ensure your reactor's agitation is sufficient for the reaction volume.
Q3: I'm struggling with byproduct formation. How can I improve the purity of my final compound?
A3: Byproduct formation is often linked to reaction conditions and competing reaction pathways. The most common impurity is the 1,3,4-oxadiazole isomer, which arises from a competing cyclization pathway, especially when using hydrazide intermediates.[12] To minimize this:
-
Control the Temperature: Running the reaction at a lower temperature can enhance selectivity for the desired 1,2,4-triazole product.[10][12]
-
Ensure Anhydrous Conditions: The presence of water can promote the formation of the 1,3,4-oxadiazole.[12] Use dry solvents and reagents.
-
Catalyst Selection: In many modern syntheses, the catalyst dictates the regioselectivity. For example, silver(I) and copper(II) catalysts can selectively produce different isomers in certain cycloaddition reactions, effectively eliminating the formation of undesired isomeric byproducts.[2][6]
Q4: What are the critical safety considerations when scaling up 1,2,4-triazole synthesis?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Many reactions for 1,2,4-triazole synthesis are exothermic. The risk of thermal runaway increases with scale due to the reduced surface-area-to-volume ratio, which hampers heat dissipation. Perform thermal analysis (e.g., DSC) to understand the reaction's thermal profile.
-
Use of Hazardous Reagents: Reagents like hydrazine and its derivatives are common but toxic.[8] Sodium azide is also frequently used and is highly toxic and explosive.[8] Ensure proper engineering controls (fume hoods, enclosed systems) and personal protective equipment (PPE) are used.
-
Product Stability: While the 1,2,4-triazole ring itself is generally stable, certain derivatives, especially those with nitro groups or high nitrogen content, can be energetic materials with thermal decomposition hazards.[13][14][15] Their thermal stability should be characterized before handling large quantities.[16] The base 1,2,4-triazole compound can decompose on heating, producing toxic fumes like nitrogen oxides, ammonia, and hydrogen cyanide.[17]
Troubleshooting Guides: In-Depth Problem Solving
This section provides detailed answers to specific, complex problems that can arise during the scale-up process.
Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures
Q: My scaled-up synthesis is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles, leading to difficult purification. How can I gain control over the isomeric outcome?
A: Achieving high regioselectivity is a critical challenge, and its control lies in understanding the reaction mechanism and the subtle influences of catalysts and reactants.
Causality: The formation of regioisomers is often dictated by the pathway of cyclization. In classical methods like the Einhorn-Brunner reaction, the outcome depends on the electronic properties of the starting imide.[4] In modern catalytic syntheses, the metal center plays a crucial role in orchestrating the bond-forming steps.
Solutions & Self-Validating Protocols:
-
Catalyst-Controlled Synthesis: This is the most direct and effective method for controlling regioselectivity. The choice of metal catalyst can selectively favor the formation of one isomer over another.
-
Protocol Insight: In the [3+2] cycloaddition of aryl diazonium salts and isocyanides, employing a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, while a copper(II) catalyst directs the reaction to form the 1,5-disubstituted isomers.[2][4] This allows for predictable and high-yield synthesis of the desired isomer.
-
-
Substrate Control: In non-catalytic or less selective reactions, the electronic nature of your starting materials can be leveraged.
-
Protocol Insight: For the Einhorn-Brunner reaction, the more electron-withdrawing (more acidic) group on the imide will preferentially be located at the 3-position of the resulting triazole ring.[4] By carefully designing your diacylamine starting material, you can influence the isomeric ratio.
-
Data Summary: Catalyst Influence on Regioselectivity
| Catalyst System | Reactants | Predominant Product Isomer | Typical Yield (%) | Key Advantage |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted 1,2,4-Triazoles | up to 88%[2][6] | High yield and selectivity for 1,3-isomers. |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted 1,2,4-Triazoles | up to 79%[2][6] | High yield for 1,5-isomers. |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted 1,2,4-Triazoles | up to 92%[6] | Avoids metal contamination; simple conditions. |
Visualization: Decision Workflow for Isomer Control
Caption: Decision workflow for troubleshooting isomeric mixture formation.
Problem 2: Competing Side Reactions - The 1,3,4-Oxadiazole Byproduct
Q: During my scale-up, I'm consistently isolating a significant amount of a 1,3,4-oxadiazole impurity alongside my desired 1,2,4-triazole. What is the mechanism of its formation, and how can it be suppressed?
A: The formation of a 1,3,4-oxadiazole is a classic and common side reaction in 1,2,4-triazole synthesis, particularly when using acyl hydrazides as precursors.[12] This occurs due to a competitive intramolecular cyclization pathway.
Causality: The key intermediate, a diacylhydrazine derivative, can undergo two different types of dehydration reactions. One leads to the desired 1,2,4-triazole, while the other, often favored under certain conditions, leads to the 1,3,4-oxadiazole. The presence of water or high temperatures can promote the oxadiazole pathway.
Solutions & Self-Validating Protocols:
-
Strictly Anhydrous Conditions: Water can facilitate the undesired cyclization. Ensuring your solvent and reagents are completely dry is the first and most critical step.
-
Protocol Insight: Use freshly distilled, anhydrous solvents. Dry hygroscopic reagents (like certain hydrazides) under vacuum before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[12]
-
-
Temperature Optimization: Lower reaction temperatures generally favor the kinetic product, which is often the desired triazole.
-
Protocol Insight: High temperatures can provide the activation energy needed for the thermal rearrangement or cyclization to the more stable oxadiazole.[12] If your current protocol uses high heat, attempt the reaction at a lower temperature for a longer duration, monitoring the progress carefully by TLC or HPLC.
-
-
Choice of Reagents: The nature of your acylating agent or condensing agent can influence the reaction pathway.
-
Protocol Insight: In some syntheses, using phosphorus oxychloride or polyphosphoric acid as a condensing agent can favor triazole formation over the oxadiazole. The specific choice will be substrate-dependent and requires empirical validation.
-
Visualization: Competing Reaction Pathways
Caption: Competing pathways for triazole and oxadiazole formation.
Problem 3: Purification and Isolation at Scale
Q: My 1,2,4-triazole product is proving difficult to purify at a multi-gram scale. It either "oils out" during crystallization or is too polar for standard silica gel chromatography. What are my options?
A: Purification is often a major bottleneck in scaling up. The physicochemical properties of many triazole derivatives—high polarity, good solubility in polar solvents, and sometimes amorphous nature—make standard purification techniques challenging.
Causality: "Oiling out" during crystallization is often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[18] High polarity makes compounds bind very strongly to silica gel, leading to poor separation and significant product loss on the column.
Solutions & Self-Validating Protocols:
-
Removing Metal Catalysts: If your synthesis uses a metal catalyst (e.g., copper), residual metal ions can be a major impurity that hinders crystallization and complicates chromatography.
-
Protocol Insight: After the reaction, perform a workup that includes washing the organic solution of your product with an aqueous solution of a chelating agent. A solution of ethylenediaminetetraacetic acid (EDTA) is highly effective at sequestering and removing residual copper ions into the aqueous phase.[18]
-
-
Advanced Chromatographic Techniques: For highly polar compounds, alternative chromatography methods are necessary.
-
Protocol Insight:
-
Reverse-Phase Chromatography (C18): This is an excellent alternative to normal-phase silica gel for polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be a powerful tool when reverse-phase fails.[18]
-
-
-
Troubleshooting Crystallization: If your product oils out, several strategies can be employed.
-
Protocol Insight:
-
Solvent System Screening: Re-dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until turbidity persists. This can induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Trituration: Stirring the oil with a poor solvent can sometimes induce it to solidify.
-
-
Exemplary Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
This protocol demonstrates a modern, efficient method that can be adapted for scale-up, leveraging microwave irradiation to improve reaction times and yields.
Materials:
-
Aromatic Hydrazide (1.0 eq)
-
Substituted Nitrile (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.1 eq)
-
n-Butanol (Solvent)
Procedure:
-
Vessel Preparation: To a suitable microwave reaction vessel, add the aromatic hydrazide (1.0 eq), the substituted nitrile (1.1 eq), and potassium carbonate (1.1 eq).
-
Solvent Addition: Add n-butanol to the vessel. The volume should be sufficient to ensure effective stirring and heating.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 2 hours. The reaction progress should be monitored by TLC or LC-MS if possible.
-
Isolation: After the reaction is complete, allow the vessel to cool to room temperature. The 1,2,4-triazole product often precipitates from the n-butanol.
-
Purification: Filter the precipitated solid and wash it with a small amount of cold ethanol. If further purification is needed, the crude product can be recrystallized from ethanol.
Causality and Trustworthiness: This method is robust because the high temperature achieved rapidly with microwave heating drives the reaction to completion, while the basic conditions facilitate the cyclization. The precipitation of the product upon cooling provides a straightforward and efficient initial purification step, which is highly advantageous for scale-up operations.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy. [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Rasayan Journal of Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. (2025). Journal of Thermal Analysis and Calorimetry. [Link]
-
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. (2020). The Journal of Physical Chemistry A. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
-
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. (2023). ResearchGate. [Link]
-
Strategies for the preparation of 1H‐1,2,4‐triazole. (2021). ResearchGate. [Link]
-
synthesis of 1,2,4 triazole compounds. (2023). ISRES Publishing. [Link]
-
Synthetic strategies due to new 1,2,4-triazoles getting (literature review). (2024). Atyrau University. [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2023). Royal Society of Chemistry. [Link]
-
Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. [Link]
-
ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org. [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]
-
Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. (2023). Chemical Science. [Link]
-
SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Dublin City University. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2017). UTAR Institutional Repository. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). National Institutes of Health. [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]
-
A Review on 1, 2, 4 - Triazoles. (2013). Journal of Advanced Pharmacy Education and Research. [Link]
-
TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. (2023). ISRES Publishing. [Link]
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Technical Support Center: Monitoring Reaction Progress of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole using TLC
This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on utilizing thin-layer chromatography (TLC) to monitor the synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. The content is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.
Part 1: Foundational FAQs
This section addresses the most frequent initial questions when setting up a TLC protocol for novel or specialized compounds like substituted triazoles.
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?
A1: Based on the structure of this compound, the molecule possesses significant polarity due to the triazole ring's nitrogen atoms, but this is balanced by the ethyl and chloromethyl groups. A medium-polarity solvent system is the ideal starting point.
A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended.[1][2] A good initial ratio to test is 70:30 hexane:ethyl acetate . This system provides a tunable polarity; increasing the proportion of ethyl acetate will increase the mobile phase polarity, causing polar compounds to travel further up the plate (higher Rf value).[1][3] Conversely, increasing the hexane proportion will decrease polarity, leading to lower Rf values.[1][4]
Q2: What type of TLC plate (stationary phase) is recommended?
A2: Standard silica gel 60 F254 plates are the industry standard and are highly recommended for this application.[5] Silica gel is a polar stationary phase, which will interact more strongly with polar compounds, resulting in slower movement up the plate.[4] The "F254" designation indicates that the plate is impregnated with a fluorescent indicator that allows for visualization of UV-active compounds under a UV lamp at 254 nm.[6] Given the aromatic nature of the triazole ring, the starting material and product are expected to be UV-active.
Q3: How can I visualize the spots on the TLC plate?
A3: There are two primary methods for visualization that should be used in sequence:
-
UV Light (Non-destructive): First, view the dried TLC plate under a short-wave UV lamp (254 nm).[6] The triazole-containing compounds will likely appear as dark spots against the glowing green background of the plate by quenching the fluorescence.[7] This method is non-destructive and should always be performed first.
-
Chemical Staining (Destructive): After UV visualization, a chemical stain can be used for more sensitive detection or to visualize UV-inactive impurities. For nitrogen-containing heterocyclic compounds, a potassium permanganate (KMnO₄) stain is highly effective.[8][9] Compounds that can be oxidized by KMnO₄ (including the triazole ring and potential byproducts) will appear as yellow or brown spots on a purple background.[8] This method is destructive and should be performed after UV analysis.
Q4: How do I interpret the TLC results to determine reaction progress?
A4: To monitor a reaction, you will spot three lanes on your TLC plate:
-
S: Starting Material (the reactant being consumed)
-
R: Reaction Mixture
-
C: Co-spot (a mixture of both Starting Material and Reaction Mixture)
As the reaction progresses:
-
The spot corresponding to the Starting Material (S) in the "R" lane will decrease in intensity.
-
A new spot , corresponding to the product, this compound, will appear in the "R" lane. Generally, the product's polarity will differ from the starting material, resulting in a different Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the "R" lane. The co-spot lane "C" helps to definitively distinguish the starting material spot from the product spot, especially if their Rf values are close.[10]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Poor Separation (Rf values are too high or too low)
-
Issue: All spots remain at the baseline (Rf ≈ 0) or shoot to the solvent front (Rf ≈ 1).
-
Causality: The polarity of the mobile phase is mismatched with the compounds and the stationary phase.
-
Troubleshooting Protocol:
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase. Using the starting system of 70:30 hexane:ethyl acetate, incrementally change the ratio to 60:40, then 50:50. For very polar compounds, a small percentage (1-5%) of methanol can be added to the ethyl acetate/hexane mixture.[11]
-
If Rf is too high (>0.8): Decrease the polarity of the mobile phase. Change the ratio from 70:30 to 80:20, then 90:10 hexane:ethyl acetate.
-
Systematic Approach: It is best practice to test a range of solvent systems to find the one that gives the target compound an Rf value between 0.3 and 0.6 for optimal separation and resolution.[12]
-
Problem 2: Spot Streaking or Tailing
-
Issue: Spots appear as elongated streaks rather than tight, circular spots.
-
Causality:
-
Sample Overloading: Applying too much sample to the plate is the most common cause. The stationary phase becomes saturated, and the excess material is dragged up the plate.[10][13]
-
Compound Acidity/Basicity: The nitrogen atoms in the triazole ring can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[14] This strong, sometimes irreversible, binding can cause tailing.
-
Sample Insolubility: If the sample is not fully dissolved in the spotting solvent, it can streak as it slowly dissolves during development.
-
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute the sample used for spotting. If spotting from a reaction mixture, take a smaller aliquot and dilute it with a suitable solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
Modify the Mobile Phase: To counteract the acidic nature of the silica gel interacting with your basic triazole, add a small amount of a basic modifier to your mobile phase.[14] Add ~0.5-1% triethylamine (NEt₃) or ammonia in methanol to the solvent system.[13][15] This neutralizes the acidic sites on the silica, allowing the triazole to move up the plate without tailing.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved before spotting it on the TLC plate.
-
Problem 3: Unexpected Spots Appear
-
Issue: The reaction lane shows more spots than just the starting material and the expected product.
-
Causality:
-
Troubleshooting Protocol:
-
Run a 2D TLC: To check for compound stability, perform a 2D TLC. Spot the compound in one corner of a square TLC plate. Run the plate in the first dimension. Then, dry the plate, rotate it 90 degrees, and run it again in a second dimension using the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[10]
-
Analyze Reaction Conditions: Re-evaluate your reaction conditions (temperature, stoichiometry, reaction time) to minimize side product formation.
-
Use High-Purity Solvents: Ensure that all solvents used for the reaction and TLC analysis are of high purity to avoid introducing contaminants.
-
Part 3: Protocols & Data
Table 1: Recommended Starting Conditions & Expected Rf Values
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Industry standard polar support suitable for polar heterocycles.[5] |
| Mobile Phase | 7:3 Hexane:Ethyl Acetate | Good starting polarity for separating moderately polar compounds.[1][2] |
| Visualization | 1. UV light (254 nm)2. KMnO₄ Stain | 1. Non-destructive, for UV-active triazole ring.2. High sensitivity for oxidizable N-heterocycles.[8][9] |
| Expected Rf (Start) | ~0.4 - 0.6 | Assuming the starting material is less polar than the triazole product. |
| Expected Rf (Product) | ~0.2 - 0.4 | The triazole product is expected to be more polar, thus having a lower Rf. |
Note: Rf values are highly dependent on specific lab conditions (temperature, chamber saturation, plate manufacturer) and should be used as a guideline.[11][16]
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:EtOAc) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line one wall, ensuring it is saturated with the solvent. Close the chamber and allow it to equilibrate for 5-10 minutes to ensure the atmosphere is saturated with solvent vapors.[17]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel plate. Mark three evenly spaced points on this line for S (Start), R (Reaction), and C (Co-spot).
-
Spot the Plate:
-
Using a fine capillary tube, apply a small spot of the diluted starting material solution to the "S" mark.
-
Apply a small spot of the reaction mixture to the "R" mark.
-
Apply a spot of the starting material on top of a spot of the reaction mixture at the "C" mark. The spots should be small, ideally 1-2 mm in diameter.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[18] Allow the solvent to travel up the plate via capillary action.
-
Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
Submerge the plate in a KMnO₄ staining solution, remove it quickly, and gently heat with a heat gun until spots appear.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[16]
-
Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% aqueous NaOH solution.[9][19] Stir until all components are fully dissolved. The solution should be a deep purple.
-
Storage: Store the stain in a sealed, foil-wrapped jar to protect it from light. The stain is stable for several months.[8]
-
Use: After developing and drying the TLC plate, dip it into the KMnO₄ solution using forceps. Quickly remove the plate, let the excess stain drip off, and then gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-to-brown spots against a purple or pink background.[8]
Part 4: Visual Workflows
Diagram 1: General TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Diagram 2: Troubleshooting Logic Flowchart
Caption: Decision flowchart for troubleshooting common TLC issues.
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. [Link]
-
BYJU'S. (n.d.). Rf Value Explanation. [Link]
-
YouTube. (2021, January 13). Factors Affecting Rf value | Thin layer Chromatography | Class 12. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. [Link]
-
Filo. (2022, September 16). d. State three factors that affect the Rf value of a compound in thin layer chromatography.[20]. [Link]
-
California State University, Stanislaus. (n.d.). Experiment 5 - Thin Layer Chromatography. [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
-
Bitesize Bio. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of California, Irvine. (n.d.). TLC Stains. [Link]
-
ResearchGate. (2008, August 5). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. [Link]
-
Shaikh, M. H., et al. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of York, Department of Chemistry. (n.d.). Issues. [Link]
-
Kletskov, A. V., et al. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7439. [Link]
-
Liu, X., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2736. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
University of Missouri-St. Louis. (n.d.). TLC Visualization Methods. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 6(4), 2841-2854. [Link]
-
Suwińska, K., & Suwiński, J. (2012). Application of 2-Trichloromethylbenzimidazole in Analytical Chemistry: A Highly Selective Chromogenic Reagent for Thin-Layer Chromatography and Some Other Analytical Uses. The Scientific World Journal, 2012, 608149. [Link]
-
ResearchGate. (n.d.). The Eluotropic Series of Solvents and Solvent | Download Table. [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography of some heterocyclic nitrogen compounds. [Link]
-
Reddit. (2019, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Cheng, Y. R. (2022). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. [Link]
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Technical Support Center: Effective Work-up Procedures for Reactions with 1,2,4-Triazole Derivatives
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with detailed guidance on the effective work-up and purification of 1,2,4-triazole derivatives. This resource is structured to address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
Introduction: The Unique Challenges of 1,2,4-Triazole Work-ups
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique chemical properties and biological activities.[1][2][3][4] However, the very characteristics that make this heterocycle attractive—its polarity, hydrogen bonding capability, and potential to coordinate with metal ions—can present significant challenges during reaction work-up and purification.[1][5] Researchers often grapple with issues such as poor extraction efficiency, the formation of stubborn emulsions, co-crystallization with byproducts, and difficulties in chromatographic separation.[6][7]
This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental physicochemical properties of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solubility and Extraction
Q1: My 1,2,4-triazole derivative has poor solubility in common organic extraction solvents, leading to low recovery. What strategies can I employ?
A1: This is a frequent challenge owing to the polar nature of the 1,2,4-triazole nucleus.[1] The parent 1H-1,2,4-triazole, for instance, exhibits moderate solubility in water and polar organic solvents like ethanol and methanol.[8][9] Here’s a breakdown of strategies to improve extraction efficiency:
-
Solvent Selection: Move beyond standard solvents like ethyl acetate and dichloromethane. Consider more polar options such as n-butanol, which has a higher capacity to solvate polar molecules and is immiscible with water. A mixture of chloroform and methanol (e.g., 90:10) can also be effective for extracting polar compounds.[10]
-
pH Adjustment (Acid-Base Extraction): The 1,2,4-triazole ring is weakly basic (pKa of the protonated species is ~2.19) and the N-H proton is weakly acidic (pKa ~10.26).[11] This dual nature can be exploited.
-
For basic impurities: If your product is neutral or acidic, washing the organic layer with a dilute acid (e.g., 1 M HCl) can protonate and remove basic impurities into the aqueous phase.
-
For acidic impurities: Conversely, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic byproducts.
-
-
Salting Out: Adding a saturated solution of a salt like sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
Q2: I'm observing a persistent emulsion during the aqueous work-up of my reaction mixture. How can I break it?
A2: Emulsion formation is common when dealing with compounds that have amphiphilic properties, which can be the case for some substituted 1,2,4-triazoles. Here are several techniques to address this:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. The fine particles can help to coalesce the dispersed droplets.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the interfacial tension and break the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifuging the mixture can force the separation of the layers.
Section 2: Purification Techniques
Q3: Column chromatography of my 1,2,4-triazole derivative is resulting in significant tailing and poor separation from impurities. What can I do?
A3: Tailing on silica gel is a classic sign of strong interaction between a polar compound and the stationary phase. Here’s how to troubleshoot:
-
Solvent System Modification:
-
Add a Polar Modifier: Incorporate a small percentage of a polar solvent like methanol or isopropanol into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).[10][12] This will compete with your compound for binding sites on the silica, reducing tailing.
-
Add a Basic or Acidic Modifier: If your triazole is basic, adding a small amount of a base like triethylamine or pyridine (~0.1-1%) to the eluent can significantly improve peak shape. Conversely, if your compound or impurities are acidic, a small amount of acetic acid can be beneficial.
-
-
Choice of Stationary Phase:
-
Alumina: For basic compounds, basic alumina can be a better choice than silica gel.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.[5]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of isomers, HPLC is a powerful tool.[6] Both normal-phase and reversed-phase methods can be developed. A common mobile phase for normal-phase separation of triazoles is a mixture of n-hexane and isopropanol.[12]
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction, decomposition, or product loss during work-up.[13][14] | Optimize reaction time/temperature. Use milder work-up conditions. Select appropriate extraction solvents.[13] |
| Formation of 1,3,4-Oxadiazole Side Product | Competing cyclization pathway, often promoted by moisture.[13][15] | Ensure strictly anhydrous reaction conditions. Lower the reaction temperature.[13][15] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | Lack of regioselectivity in the reaction.[13][16] | Optimize reaction conditions (base, solvent). Consider using a catalyst to direct regioselectivity.[7][16] |
| Difficulty in Purification | Similar polarities of product and byproducts.[6][7] | Utilize column chromatography with modified eluents (e.g., adding methanol, triethylamine). Consider HPLC for challenging separations.[6] |
| Copper Contamination (from Cu-catalyzed reactions) | Coordination of copper ions to the triazole ring.[17] | Wash the organic solution with aqueous EDTA solution. Consider using a heterogeneous catalyst.[17] |
Q4: My reaction was catalyzed by copper, and I suspect the final product is contaminated with residual metal. How can I remove it?
A4: Copper contamination is a known issue in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazoles, and similar principles apply to other copper-catalyzed reactions yielding triazoles. The triazole nucleus can chelate copper ions, making them difficult to remove.[17]
-
Aqueous Washes with a Chelating Agent: The most common method is to wash the organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA), usually as its disodium salt, is effective.[17] A wash with an aqueous solution of ammonia can also be effective as it forms a water-soluble copper-ammonia complex.
-
Filtration through a Scavenging Resin: There are commercially available silica-based or polymer-based resins functionalized with chelating groups that can scavenge residual metals from solution.
-
Recrystallization: In some cases, careful recrystallization can leave the metal impurities in the mother liquor.
It is important to note that residual paramagnetic metal ions, like Cu²⁺, can cause selective broadening or disappearance of signals in NMR spectra, potentially leading to incorrect structural assignments.[18]
Section 3: Recrystallization and Final Product Handling
Q5: What are good solvent systems for the recrystallization of 1,2,4-triazole derivatives?
A5: The choice of recrystallization solvent is highly dependent on the specific substituents on the triazole ring. However, here are some general starting points:
-
For highly polar triazoles: Ethanol, methanol, water, or mixtures of these are often good choices.[10][19][20] Acetic acid has also been used.[21]
-
For less polar triazoles: Toluene, ethyl acetate, or mixtures of these with hexanes can be effective.
-
Solvent/Anti-Solvent Method: Dissolving the compound in a good solvent (e.g., ethanol or acetone) and then slowly adding an anti-solvent (e.g., water or hexanes) until turbidity is observed, followed by heating to redissolve and slow cooling, is a powerful technique.
Step-by-Step General Recrystallization Protocol:
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent.
-
Heating: Heat the mixture to the solvent's boiling point. If the solid dissolves, it's a good candidate.
-
Cooling: Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.
-
Scaling Up: Dissolve the bulk of your crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagrams
Below are diagrams illustrating decision-making processes for common work-up and purification challenges.
Caption: General work-up and purification workflow.
Caption: Troubleshooting poor chromatographic separation.
References
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- PubMed. (n.d.). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography].
- Guidechem. (n.d.). 1,2,4-Triazole 288-88-0 wiki.
- BenchChem. (2025). Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them.
- BenchChem. (2025). Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- Google Patents. (n.d.). CA1157869A - Process for producing 1h-1,2,4-triazole.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles.
- BenchChem. (2025). Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions.
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- ResearchGate. (2025). Selective thin-layer chromatography of 4-R-1,2,4-triazoles.
- ACS Publications. (n.d.). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.
- ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- National Institutes of Health. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
- Sigma-Aldrich. (n.d.). 1 2 4-triazole solubility.
- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
- Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- ACS Publications. (n.d.). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles.
- IISTE.org. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives.
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
- ResearchGate. (2025). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities.
- ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
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- Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
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Navigating the Maze of N-Alkylation: A Technical Support Guide for 1,2,4-Triazole Regioselectivity
Welcome to the technical support center for researchers, scientists, and drug development professionals grappling with the nuanced challenge of 1,2,4-triazole alkylation. This guide is designed to be a practical resource, moving beyond theoretical discussions to provide actionable troubleshooting advice and in-depth answers to frequently encountered issues in the laboratory. My aim is to equip you with the understanding and methodologies necessary to control the regioselectivity of your reactions and achieve your desired N-substituted 1,2,4-triazole isomers.
The alkylation of 1,2,4-triazoles is a cornerstone of many synthetic routes in medicinal chemistry, yet it is frequently plagued by a lack of regioselectivity, leading to the formation of a mixture of N1, N2, and sometimes N4-alkylated isomers.[1] This guide will dissect the factors governing this selectivity and provide you with the tools to steer your reactions toward the intended outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common questions and challenges faced during the alkylation of 1,2,4-triazoles.
Q1: I'm getting a mixture of N1 and N4-alkylated isomers. How can I selectively synthesize the N1-substituted product?
This is a classic challenge in 1,2,4-triazole chemistry. The relative nucleophilicity of the N1 and N4 positions can be subtly influenced by various factors. Here’s a breakdown of how to favor N1 alkylation:
Underlying Principles: The 1H-1,2,4-triazole and 4H-1,2,4-triazole are tautomeric forms, and their rapid interconversion in solution means both N1 and N4 are available for alkylation.[2] Generally, the N1 position is kinetically favored, while the N4-protonated form is more stable.[3]
Troubleshooting Protocol:
-
Choice of Base and Solvent: The combination of a non-nucleophilic, sterically hindered base in a non-polar, aprotic solvent is often key.
-
Recommended: Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent like tetrahydrofuran (THF). This combination has been reported to consistently yield a high regioselectivity of approximately 90:10 in favor of the N1-isomer.[4]
-
Alternative: Sodium hydride (NaH) in THF can also provide high N1-selectivity, particularly with primary alkyl halides and electron-deficient indazoles, a related heterocyclic system.[5][6]
-
-
Microwave-Assisted Synthesis with Ionic Liquids: For a greener and often more efficient approach, consider microwave irradiation in the presence of an ionic liquid.
-
Protocol: A regioselective protocol has been developed using potassium carbonate as the base and hexylpyridinium bromide as the ionic liquid solvent under microwave conditions, yielding 1-alkyl-1,2,4-triazoles in excellent yields.[7]
-
-
Protecting Group Strategy: The use of a 4-amino group as a protecting group can be a highly effective, albeit longer, route.
-
Workflow: Alkylation of 4-amino-1,2,4-4H-triazole occurs exclusively at the N1 position. The 4-amino group can then be removed via deamination with sodium nitrite and hydrochloric acid.[1]
-
Workflow for N1-Selective Alkylation using DBU:
Caption: Workflow for achieving high N1-regioselectivity in 1,2,4-triazole alkylation.
Q2: My goal is the N2-alkylated isomer, but I'm struggling to achieve good selectivity. What conditions favor N2-alkylation?
While N1-alkylation is often the default pathway, specific strategies can be employed to favor the formation of the N2-isomer.
Underlying Principles: N2-alkylation is generally less favorable due to the electronic distribution within the triazole ring. However, by manipulating steric and electronic factors, the reactivity can be shifted towards the N2 position. In some substituted triazoles, N2-alkylated isomers are preferentially formed.[8][9]
Troubleshooting Protocol:
-
Steric Hindrance on the Triazole Ring: The presence of bulky substituents at the C3 and C5 positions can sterically hinder the N1 and N4 positions, making the N2 position more accessible.[10]
-
Catalyst-Controlled Alkylation: Recent advances have demonstrated the utility of metal catalysts in directing N2-alkylation.
-
Gold Catalysis: A gold-catalyzed alkylation of NH-1,2,3-triazoles (a related system) with vinyl ethers has been shown to be highly N2-selective.[11][12] This approach may be adaptable to 1,2,4-triazoles.
-
Scandium Catalysis: Scandium triflate (Sc(OTf)₃) has been successfully used for the highly N2-selective alkylation of benzotriazoles with cyclohexanones.[13]
-
-
Substrate Modification: In some cases, modifying the substrate can dramatically alter the regioselectivity. For 1,2,3-triazoles, the use of a 1-sulfonyl protecting group can facilitate N2-alkylation.[14]
Conceptual Pathway for N2-Selective Alkylation:
Caption: Key strategies to promote the N2-alkylation of 1,2,4-triazoles.
Q3: I'm working with a 1,2,4-triazole-3-thione. Does the thione group affect the alkylation regioselectivity?
Yes, absolutely. The presence of a thione group introduces another nucleophilic center (the sulfur atom), leading to the possibility of S-alkylation in addition to N-alkylation.
Underlying Principles: 1,2,4-triazole-3-thiones can exist in thione-thiol tautomeric forms. The reaction conditions will dictate whether alkylation occurs on the sulfur or nitrogen atoms.
Troubleshooting Guidance:
-
S-Alkylation: Alkylation of 1,2,4-triazole-3-thiones often occurs selectively on the sulfur atom, especially under neutral or alkaline conditions.[15][16] This is a reliable method for synthesizing S-alkylated 1,2,4-triazoles.[15]
-
N-Alkylation: To achieve N-alkylation in the presence of a thione, the sulfur is typically alkylated first, and then a second alkylation is performed on the nitrogen atoms. The regioselectivity of this second alkylation will then be governed by the principles discussed in Q1 and Q2.
Data Summary: Influence of Reaction Conditions on Alkylation of 1,2,4-Triazole-3-Thiones
| Condition | Primary Site of Alkylation | Predominant Isomer(s) | Reference |
| Neutral Medium | Sulfur | S-alkylated | [15] |
| Alkaline Medium (e.g., KOH) | Sulfur | S-alkylated | [16] |
| Cesium Carbonate in DMF | Sulfur | Exclusively S-alkylated | [15] |
Q4: How can I confidently distinguish between the N1, N2, and N4-alkylated isomers?
Correctly identifying the resulting isomers is crucial. A combination of spectroscopic techniques is the most reliable approach.
Characterization Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the triazole ring protons are diagnostic. For example, in unsubstituted 1-alkyl-1,2,4-triazole, the C3-H and C5-H protons are non-equivalent, whereas in the symmetrical 4-alkyl-1,2,4-triazole, they are equivalent.
-
¹³C NMR: The chemical shifts of the triazole ring carbons also differ between isomers. Computational methods like GIAO/DFT can be used to predict ¹³C NMR chemical shifts to aid in isomer identification.[15][16]
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for unambiguously assigning the site of alkylation by observing long-range correlations between the alkyl group protons and the triazole ring carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) can also provide through-space correlations that help elucidate the structure.
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof of the regiochemistry.[8][9]
Concluding Remarks
The regioselective alkylation of 1,2,4-triazoles is a multifaceted problem where success hinges on a careful consideration of substrate, reagents, and reaction conditions. By understanding the interplay of steric and electronic effects and leveraging modern synthetic methodologies, researchers can gain significant control over the formation of the desired N-substituted isomers. This guide provides a starting point for troubleshooting common issues, but as with all synthetic chemistry, empirical optimization is often necessary.
References
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Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]
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Gomha, S. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerLink. [Link]
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Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
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Bukowczan, J. (2015). Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [Link]
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Fizer, M. M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
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Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. De Gruyter. [Link]
-
Ostrovskii, V. A., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. ACS Publications. [Link]
-
Unknown Author. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. [Link]
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. ACS Publications. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. OUCI. [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. [Link]
-
Singh, R. (2014). Computational studies on 1,2,4-Triazolium-based salts as energetic materials. Journal of Chemical Sciences. [Link]
-
Holm, A., & Straub, T. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
-
Unknown Author. (2020). Strategy for selective N-2 alkylation. ResearchGate. [Link]
-
Davenport, J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development. [Link]
-
Li, Y., et al. (2022). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. RSC Publishing. [Link]
-
Chen, J., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. PMC. [Link]
-
Chen, J., et al. (2015). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances. [Link]
-
Lee, C.-Y., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. [Link]
-
Keating, J. J., et al. (2018). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
Julia, S., et al. (1984). Synthesis of 1-alkyl-1, 2, 4-triazoles: a new one-pot regiospecific procedure. Huaxueyuan. [Link]
-
Alrazzak, N. A., et al. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Unknown Author. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
Fizer, M., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
-
Unknown Author. (n.d.). Steric effects. Wikipedia. [Link]
-
Fizer, M. M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). Steric and Electronic Effects on the Stereochemistry. Amanote Research. [Link]
-
Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4–Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [Link]
-
Alam, M. A., & Keating, J. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Al-Azzawi, A. M. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole Derivatives
Introduction: The Analytical Imperative for Novel Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, particularly antifungals like fluconazole and itraconazole.[1] These heterocyclic scaffolds owe their efficacy to their ability to inhibit cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[2] The development of novel derivatives, such as 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole, is driven by the need to overcome emerging drug resistance and improve pharmacological profiles.[3]
For researchers and drug development professionals, the unambiguous structural confirmation of these newly synthesized molecules is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline. Spectroscopic analysis provides the molecular "fingerprint" necessary for identification, purity assessment, and structural elucidation.[4][5]
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize this compound and its derivatives. We will move beyond procedural descriptions to explore the causal logic behind experimental choices, interpret spectral data, and compare these signatures against relevant alternatives to provide a holistic analytical perspective.
Overall Analytical Workflow
The comprehensive characterization of a novel triazole derivative involves a multi-technique approach to assemble a complete structural profile. Each technique offers a unique piece of the puzzle, and their combined data provides the highest level of confidence.
Caption: High-level workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule.[5] For a molecule like this compound, ¹H and ¹³C NMR spectra provide definitive proof of its constitution by revealing the chemical environment, connectivity, and number of protons and carbons.
Expertise & Experience: Why NMR is Foundational
The choice of NMR as the primary characterization tool is based on its unparalleled ability to provide detailed structural information. While MS can give the molecular weight and IR can identify functional groups, only NMR maps the precise atomic connectivity. For instance, NMR can distinguish between the target N4-ethyl isomer and a potential N1 or N2-ethyl isomer, which would be challenging for other techniques.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified triazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for triazoles due to its high solubilizing power.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which provides a reference signal at 0.00 ppm.[6]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the resulting peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
A larger number of scans is required (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Presentation: Expected Spectral Data
The expected chemical shifts for this compound are predicted based on data from structurally similar compounds.[2][7][8]
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | Notes |
| Triazole C5-H | ~8.5 - 8.8 | Singlet (s) | ~144 - 146 | The sole proton on the triazole ring, deshielded by the electronegative nitrogen atoms. |
| C H₂-Cl | ~4.8 - 5.0 | Singlet (s) | ~40 - 45 | The chloromethyl group protons appear as a singlet. The carbon is shifted downfield by the adjacent chlorine. |
| N-C H₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | ~40 - 42 | Deshielded by the adjacent N4 atom of the triazole ring. Splits the methyl protons. |
| N-CH₂-C H₃ | ~1.3 - 1.5 | Triplet (t) | ~15 - 17 | Shielded alkyl protons, split into a triplet by the adjacent methylene protons. |
| Triazole C 3-CH₂Cl | - | - | ~152 - 155 | The carbon atom at position 3, attached to the chloromethyl group. |
| Triazole C 5-H | - | - | ~144 - 146 | The carbon atom at position 5, attached to the single ring proton. |
Trustworthiness: Comparative Analysis
A self-validating system involves comparing the obtained spectrum with that of a logical alternative. Let's compare our target compound with 4-ethyl-4H-1,2,4-triazole (a potential precursor).
-
Key Differentiator: The most significant difference is the presence of the singlet at ~4.8-5.0 ppm for the -CH₂Cl group in our target compound, which would be absent in the precursor.
-
Ring Proton Shift: In the precursor, the C3-H proton would likely appear as a singlet near the C5-H signal. In our target molecule, the C3 position is substituted, so only one ring proton signal (C5-H) is observed.
-
¹³C Spectrum: The precursor would lack the carbon signal at ~40-45 ppm for the -CH₂Cl group. Furthermore, its C3 signal would be that of a C-H carbon, appearing at a different chemical shift than the substituted C3 of our target compound.[9]
This direct comparison provides unequivocal evidence for the successful chloromethylation at the C3 position.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as the first checkpoint for confirming a successful synthesis.[5] Furthermore, its fragmentation patterns offer valuable clues about the molecule's structure.
Expertise & Experience: Choosing the Right Ionization
For a polar, heterocyclic compound like our triazole derivative, Electrospray Ionization (ESI) is generally preferred over Electron Ionization (EI).[10] ESI is a "soft" ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺), making molecular weight determination straightforward. EI, being a high-energy technique, often causes extensive fragmentation, and the molecular ion peak may be weak or absent.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 10 L/min, 300 °C) to facilitate desolvation.
-
Scan Range: m/z 50-500
-
-
Data Acquisition: Acquire the full scan mass spectrum. The high-resolution capability of an Orbitrap or TOF analyzer allows for the determination of the exact mass to four or more decimal places, enabling elemental composition confirmation.
Data Presentation: Expected Mass & Fragmentation
The molecular formula for this compound is C₅H₈ClN₃.
-
Monoisotopic Mass: 145.0407
-
Expected [M+H]⁺: 146.0485
The fragmentation pattern provides structural validation. Key fragment ions are predictable based on the stability of the resulting ions and neutral losses.
Caption: Predicted fragmentation of the protonated parent molecule.
Trustworthiness: Isotopic Pattern Analysis
A key self-validating feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, any chlorine-containing ion will appear as a pair of peaks separated by ~2 Da, with the [M+2] peak having roughly one-third the intensity of the [M] peak. Observing this 3:1 isotopic pattern for the parent ion ([M+H]⁺ at m/z 146 and [M+2+H]⁺ at m/z 148) provides definitive evidence for the presence of a single chlorine atom.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Snapshot
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid triazole sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is advantageous as it requires minimal sample preparation.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation: Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100 - 3150 | C-H Stretch | Triazole Ring C-H | Confirms the aromatic-like nature of the triazole ring. |
| 2850 - 3000 | C-H Stretch | Ethyl & Chloromethyl | Aliphatic C-H stretching vibrations. |
| 1600 - 1650 | C=N Stretch | Triazole Ring | Characteristic ring stretching modes.[12] |
| 1450 - 1550 | N-N Stretch | Triazole Ring | Another key indicator of the triazole heterocyclic system.[13][14] |
| 1250 - 1350 | C-N Stretch | Triazole Ring | Ring vibrations involving the carbon-nitrogen bonds. |
| 650 - 800 | C-Cl Stretch | Chloromethyl | Diagnostic Peak: This strong absorption confirms the presence of the C-Cl bond. Its absence in a precursor is a key comparative point. |
Trustworthiness: Comparative Analysis
Comparing the FT-IR spectrum of This compound with that of its non-chlorinated analog, 3-methyl-4-ethyl-4H-1,2,4-triazole , provides a clear validation point. The spectrum of the analog would show all the characteristic triazole and ethyl group peaks but would critically lack the strong absorption band in the 650-800 cm⁻¹ region corresponding to the C-Cl stretch. This direct comparison isolates the spectral feature unique to the chloromethyl substituent.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.[4] For triazole derivatives, it helps to confirm the presence of the heterocyclic chromophore.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the triazole derivative in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Blank Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance from approximately 200 to 400 nm.
Data Presentation: Expected Absorption
1,2,4-triazole derivatives typically exhibit absorption maxima (λₘₐₓ) in the UV region.[15]
-
Expected λₘₐₓ: ~210-260 nm.
-
Origin: This absorption corresponds primarily to π→π* electronic transitions within the conjugated system of the triazole ring.[16] The presence of non-bonding electrons on the nitrogen atoms may also contribute to n→π* transitions, which are often observed as shoulders on the main absorption band.
Trustworthiness: Comparative Analysis
While UV-Vis provides limited structural detail compared to NMR or MS, it is a valuable tool for quantitative analysis (using the Beer-Lambert law) and for comparing series of related compounds. For example, comparing the λₘₐₓ of our target compound to other 3-substituted triazoles can reveal electronic effects of the substituents. The chloromethyl group is weakly electron-withdrawing and is not expected to cause a major shift compared to a simple alkyl substituent. However, comparison with a derivative containing a strongly conjugated substituent (e.g., a phenyl group) at the C3 position would show a significant bathochromic (red) shift of the λₘₐₓ, demonstrating the sensitivity of the technique to changes in the electronic system.[7][8]
Conclusion
The rigorous characterization of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, while mass spectrometry validates the molecular weight and elemental formula. FT-IR and UV-Vis spectroscopy provide rapid and reliable confirmation of key functional groups and the core chromophore, respectively. By employing these methods in a comparative framework—analyzing data not in isolation but against logical precursors and analogs—researchers can achieve the highest degree of confidence in their synthesized compounds, ensuring a solid analytical foundation for subsequent biological evaluation and drug development efforts.
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AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link][17][18]
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Chirkina, E. A., et al. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... ResearchGate. Retrieved from [Link][9]
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Al-Masoudi, N. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link][13][14]
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Trivedi, M. K., et al. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link][12]
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MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link][7][8]
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El-Azhary, A. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure, 1272, 134149. Retrieved from [Link][14]
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Paul, A., et al. (2023). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. The Journal of Physical Chemistry A, 127(48), 10229-10241. Retrieved from [Link][16]
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Negrón-Silva, G. E., et al. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate. Retrieved from [Link][19]
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Kumar, A., et al. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 8(8), 667-674. Retrieved from [Link]
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Picquet-Varrault, B., et al. (2018). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 20(3), 1409-1418. Retrieved from [Link][15]
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MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link][8]
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ISRES Publishing. (n.d.). Antifungal Properties of 1,2,4-Triazoles. Retrieved from [Link][1]
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Liu, J., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(19), 6955. Retrieved from [Link][2]
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Zhang, Y., et al. (2022). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 27(19), 6649. Retrieved from [Link]
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Khan, I., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 13. Retrieved from [Link][3]
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A Senior Application Scientist's Guide to Halomethyl Triazole Reactivity: Chloromethyl vs. Bromomethyl Derivatives in Bioconjugation and Synthesis
Introduction: The Critical Choice of an Alkylating Agent in Triazole Chemistry
In the realms of drug discovery, chemical biology, and materials science, 1,2,3-triazoles are celebrated for their stability, versatile functionality, and straightforward synthesis via "click chemistry".[1][2][3][4] The functionalization of these scaffolds is paramount, and halomethyl-substituted triazoles serve as key electrophilic synthons for introducing the triazole motif onto nucleophile-bearing molecules, such as proteins, nucleic acids, or complex organic structures.[5]
A frequent and critical decision point for researchers is the choice of the halogen on the methyl substituent: chlorine or bromine? While structurally similar, the reactivity of chloromethyl- and bromomethyl-triazoles in nucleophilic substitution reactions differs significantly. This guide provides an in-depth, evidence-based comparison of these two vital reagents, moving from fundamental principles to practical experimental validation, to empower researchers to make informed decisions that optimize reaction kinetics, yield, and selectivity.
Theoretical Framework: Unpacking the Determinants of Reactivity
The reaction of a halomethyl triazole with a nucleophile (e.g., a cysteine thiol in a protein or an amine in a synthetic intermediate) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] The rate of an SN2 reaction is governed by the concentrations of both the substrate and the nucleophile, and is highly sensitive to the structure of the electrophile—specifically, the nature of the leaving group.[7][8]
The fundamental principle is straightforward: the better the leaving group, the faster the reaction . A good leaving group is a species that is stable on its own after it departs with the electron pair from the bond it shared with carbon.[9][10] For halides, this stability is inversely related to their basicity; weaker bases are more stable and thus make better leaving groups.[10][11]
The established order of leaving group ability for halogens is: I- > Br- > Cl- > F-.[9][10][12] This trend is a direct consequence of two key physicochemical properties:
-
Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[13][14] Less energy is required to break the C-Br bond in the transition state of the SN2 reaction, resulting in a lower activation energy and a faster reaction rate.
-
Polarizability and Anion Stability: Bromide is larger and more polarizable than chloride.[14][15] Its larger electron cloud can be more easily distorted to stabilize the partial negative charge that develops in the transition state. Furthermore, upon leaving, the negative charge is dispersed over a larger volume in the bromide anion, making it more stable and a weaker base than the chloride anion.[15][16]
Therefore, based on first principles, bromomethyl triazoles are predicted to be significantly more reactive electrophiles than their chloromethyl counterparts .
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 1,2,4-Triazole Compounds
Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry.[1] Its metabolic stability, capacity for diverse molecular interactions, and favorable pharmacokinetic properties have designated it a "privileged structure."[1][2] This is evidenced by its presence in a wide array of clinically significant drugs, including the antifungal agents fluconazole and itraconazole, the anticancer drug letrozole, and the antiviral ribavirin.[1][3][4] The versatility of this scaffold allows for the synthesis of derivatives with a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anticancer, and anticonvulsant properties.[2][4][5]
This guide provides a comparative analysis of the biological activities of novel 1,2,4-triazole compounds, supported by experimental data from recent literature. We will delve into the detailed, step-by-step methodologies for screening these compounds, explaining the scientific rationale behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate this promising class of molecules.
Comparative Overview of Biological Activities
The therapeutic potential of 1,2,4-triazole derivatives is remarkably broad. The specific biological activity is heavily influenced by the nature and position of substituents on the triazole core and any appended aryl rings, a concept central to Structure-Activity Relationship (SAR) studies.[6][7] Below, we compare the performance of various novel derivatives across key therapeutic areas.
Antifungal Activity
The most renowned application of 1,2,4-triazoles is in antifungal therapy.[6] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[3][8] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell death.
| Compound/Derivative Class | Test Organism(s) | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Source |
| Quinoline based benzothiazolyl-1,2,4-triazoles | Candida albicans | 6.25 | Fluconazole (12.5) | [2] |
| Triazole-oxadiazole derivatives | C. albicans, C. glabrata | Equipotent to Ketoconazole | Ketoconazole | [2] |
| 4-methoxyphenyl substituted Schiff Base | C. albicans | 62.5 | - | [9] |
| 3,6-dibromocarbazole-triazole conjugate | C. albicans, A. fumigatus | Potent activity reported | - | [2] |
| Fused 1,2,4-triazolo[3,4-b][10][11][12]thiadiazines | C. albicans, A. niger | 1.56 - 100 | Miconazole | [13] |
Antibacterial Activity
While renowned for antifungal properties, 1,2,4-triazoles also exhibit significant antibacterial potential. By incorporating different pharmacophores, novel derivatives can be tailored to target bacterial strains, including those resistant to conventional antibiotics.
| Compound/Derivative Class | Test Organism(s) | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) | Source |
| Nalidixic acid-based azomethines | Pseudomonas aeruginosa | 16 | Streptomycin (2–15) | [14] |
| 1,2,4-Triazolo[3,4-b][10][11][12]thiadiazines | E. coli, P. aeruginosa | 3.125 | - | [2] |
| Indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus, E. coli | 2 (S. aureus), 8 (E. coli) | Amoxicillin (MIC > 2) | [14] |
| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | E. coli, S. aureus | Good inhibitory effects reported | Amoxicillin |
Anticancer (Antiproliferative) Activity
The 1,2,4-triazole scaffold is a key component in several anticancer agents, targeting various mechanisms of tumorigenesis. Screening against a panel of human cancer cell lines is the primary method for identifying promising antiproliferative candidates.
| Compound/Derivative Class | Target Cell Line(s) | Activity (IC₅₀ in µM) | Reference Drug | Source |
| Triazole-pyridine derivatives (Compound TP6) | Murine Melanoma (B16F10) | 41.12 - 61.11 | - | [15] |
| 1,2,4-Triazole derivatives (Compound 8c) | EGFR expressing cell lines | 3.6 (EGFR inhibition) | Erlotinib | [16] |
| Fused acridine-1,2,4-triazole derivatives | Breast Cancer (MCF-7) | Significant cytotoxicity reported | - | [17] |
| Indole–triazole hybrid (Compound 8b) | Liver Cancer (Hep-G2) | Excellent efficacy reported | - | [18] |
| 1,2,3-Triazole derivatives (Compound IVa, IVe) | Breast Cancer (MCF-7) | 1.82 - 1.90 | Doxorubicin |
Anticonvulsant Activity
Derivatives of 1,2,4-triazole have emerged as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy. The Maximal Electroshock (MES) test is a standard in vivo screen for activity against generalized tonic-clonic seizures.[19][20]
| Compound/Derivative Class | Test Model | Activity/Efficacy | Reference Drug | Source |
| N-Arylalkylidene-hydroxylamine esters (Compound 4g) | MES test, 6Hz test | Active at 100 mg/kg, no neurotoxicity | - | [21] |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES test | ED₅₀ = 38.5 mg/kg | - | [19] |
| 4,5-disubstituted-1,2,4-triazole-3-thiones | 6Hz pharmacoresistant model | 2-3 times more potent than valproic acid | Valproic Acid | [22] |
| 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide | MES test | 87.5% protection at 100 mg/kg | - | [19] |
Core Methodologies for Biological Activity Screening
The trustworthiness of any screening campaign hinges on robust, validated, and reproducible protocols. Here, we detail the standard methodologies for assessing the primary biological activities of novel 1,2,4-triazole compounds.
Protocol 1: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Scientist's Insight (Causality): The broth microdilution method is preferred over agar diffusion for comparative guides because it provides a quantitative result (the MIC value), which is more precise for comparing the potency of different compounds than the diameter of an inhibition zone.
Step-by-Step Methodology:
-
Preparation of Inoculum: Aseptically transfer a loopful of a pure microbial culture (e.g., S. aureus, C. albicans) to a sterile broth. Incubate at the appropriate temperature (e.g., 37°C for bacteria, 25-27°C for fungi) until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL) in the microplate wells.
-
Compound Preparation: Prepare a stock solution of the test triazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: Wells containing the inoculum and a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Growth Control: Wells containing the medium and the inoculum to ensure microbial viability.
-
-
Incubation: Seal the plates and incubate for 16-24 hours at the optimal growth temperature for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by using a microplate reader to measure optical density.[9]
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Scientist's Insight (Causality): The MTT assay is a cornerstone of initial anticancer screening because it is rapid, sensitive, and amenable to high-throughput formats. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, A549) in an appropriate medium. Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]
-
Compound Treatment: Prepare various concentrations of the test triazole compounds in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds.
-
Controls:
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compounds, at the same final concentration.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[15] During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the insoluble purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to identify compounds that may be effective against generalized tonic-clonic seizures.
-
Scientist's Insight (Causality): This model induces a maximal seizure by electrical stimulation, and the key endpoint is the abolition of the tonic hind limb extension phase. A compound's ability to prevent this phase is a strong indicator of its potential to inhibit seizure spread within the brain, a hallmark of effective antiepileptic drugs.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult male mice or rats (e.g., Wistar rats), allowing them to acclimatize to the laboratory environment for at least one week.[20]
-
Compound Administration: Administer the test triazole compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Controls:
-
Positive Control: A group of animals treated with a standard antiepileptic drug (e.g., Phenytoin, Carbamazepine).
-
Vehicle Control: A group of animals treated with the vehicle (e.g., saline, Tween 80 suspension) used to deliver the test compounds.
-
-
Timing: Conduct the test at the time of peak effect of the drug, determined from preliminary pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).
-
Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the complete abolition of this phase.
-
Neurotoxicity Assessment: Often, a concurrent test for neurotoxicity, such as the rotarod test, is performed to assess for motor impairment at active doses. This helps establish a therapeutic index.[21]
-
Analysis: The effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.
Visualizing Workflows and Mechanisms
To provide a clear conceptual framework, the following diagrams illustrate a typical drug discovery workflow and a key mechanistic pathway relevant to 1,2,4-triazoles.
Caption: General workflow for synthesis and biological screening of novel compounds.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents across a wide range of diseases. Its synthetic tractability allows for the creation of vast chemical libraries, which, when coupled with the robust and systematic screening methodologies outlined in this guide, provides a powerful engine for drug discovery. By employing a tiered screening approach—from high-throughput in vitro assays to more complex in vivo models—researchers can efficiently identify and advance promising lead candidates. The comparative data presented herein underscores the immense potential of 1,2,4-triazole derivatives and provides a valuable benchmark for future research and development efforts in this field.
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A Researcher's Comparative Guide to the In Vitro Antifungal Evaluation of Novel 1,2,4-Triazole Derivatives
In the persistent search for more effective antifungal agents, 1,2,4-triazole derivatives have emerged as a promising class of compounds. Their mechanism of action, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of newly synthesized 1,2,4-triazole derivatives, comparing their efficacy against established antifungal drugs. The methodologies detailed herein are grounded in internationally recognized standards to ensure scientific rigor and reproducibility.
I. Foundational Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The initial step in evaluating any new antifungal compound is to determine its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. For this, the broth microdilution method is the gold standard, with detailed protocols provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8]
| Compound/Drug | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Novel Triazole 1 | 0.06 | 0.125 | 0.25 |
| Novel Triazole 2 | 0.125 | 0.25 | 0.5 |
| Fluconazole | 0.25 - 1.0 | Resistant | 1.0 - 8.0 |
| Voriconazole | ≤0.125 - 0.5 | 0.25 - 1.0 | 0.03 - 0.25 |
Note: The data presented above is a representative summary from various studies and should be used for comparative purposes only. Actual MIC values will vary depending on the specific derivative and fungal strain.
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on Sabouraud Dextrose Agar (SDA), select several distinct colonies.
-
Suspend the colonies in sterile saline (0.85%) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[6]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the synthesized triazole derivatives and standard antifungal agents (e.g., fluconazole, voriconazole) in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours. For Cryptococcus spp., incubation may be extended to 72 hours.[6]
-
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
-
II. Delving Deeper: Advanced In Vitro Antifungal Assays
Beyond the static MIC value, a more dynamic understanding of a compound's antifungal properties is essential. This can be achieved through a battery of advanced assays.
This assay provides insight into the fungicidal or fungistatic activity of a compound over time.
-
Prepare tubes with RPMI-1640 medium containing the test compounds at various multiples of their MIC (e.g., 1x, 4x, 16x MIC).[9]
-
Inoculate the tubes with a standardized fungal suspension (approximately 1-5 x 10⁵ CFU/mL).[10]
-
Incubate the tubes at 35°C with agitation.[11]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto SDA plates to determine the number of viable colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.[12]
Fungal biofilms present a significant clinical challenge due to their inherent resistance to antifungal agents. This assay evaluates the ability of a compound to disrupt pre-formed biofilms.
-
Grow fungal biofilms in the wells of a 96-well flat-bottom plate for 24-48 hours.
-
Gently wash the biofilms with phosphate-buffered saline (PBS) to remove planktonic cells.[13]
-
Add fresh medium containing serial dilutions of the test compounds to the wells.
-
Incubate for a further 24 hours.
-
Quantify the remaining biofilm viability using a metabolic assay such as the XTT reduction assay or by crystal violet staining.[13][14][15][16]
This assay is used to assess the interaction between two compounds, in this case, a novel triazole and an existing antifungal drug. The interaction can be synergistic, additive, indifferent, or antagonistic.
-
In a 96-well plate, prepare serial dilutions of the novel triazole derivative along the rows and a second antifungal agent along the columns.[17][18]
-
Inoculate the wells with a standardized fungal suspension.
-
Following incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.[17]
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is typically defined as an FICI of ≤ 0.5.
-
III. Elucidating the Mechanism of Action: Ergosterol Quantification
The hallmark of triazole antifungals is their inhibition of ergosterol biosynthesis.[1][2][19][20] A direct way to confirm this mechanism for novel derivatives is to quantify the cellular ergosterol content after drug exposure.
| Compound | Ergosterol Content (% of Control) at MIC |
| Novel Triazole 1 | 15% |
| Novel Triazole 2 | 22% |
| Fluconazole | 25% |
| Voriconazole | 18% |
-
Culture the fungal cells in the presence of sub-inhibitory concentrations of the test compounds for a specified period (e.g., 16-18 hours).[21][22]
-
Harvest the cells by centrifugation and wash them with sterile water.
-
Saponify the cell pellet with a solution of potassium hydroxide in methanol by heating.[23]
-
Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-heptane.[21]
-
Analyze the extracted sterols by spectrophotometry or High-Performance Liquid Chromatography (HPLC) to quantify the ergosterol content.[21][24] The characteristic four-peaked absorbance spectrum between 240 and 300 nm is indicative of ergosterol.[21]
IV. Visualizing the Workflow and Mechanism
To provide a clear visual representation of the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
V. Concluding Remarks
The systematic in vitro evaluation of novel 1,2,4-triazole derivatives is a critical step in the drug discovery pipeline. By employing standardized and advanced methodologies, researchers can generate robust and comparable data. This guide provides a foundational framework for such evaluations, emphasizing the importance of comparing novel compounds against existing therapies to accurately gauge their potential as next-generation antifungal agents. The continued exploration of this chemical scaffold holds significant promise for addressing the growing challenge of fungal infections and drug resistance.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including high aromaticity, dipole character, and hydrogen bonding capability, allow it to serve as a versatile pharmacophore that interacts with various biological targets with high affinity.[1][2] This five-membered heterocyclic ring is a key structural component in numerous clinically successful drugs, from the antifungal fluconazole to the anticancer agent letrozole.[1][3][4][5] The broad spectrum of biological activities associated with 1,2,4-triazole derivatives—including antifungal, anticancer, antibacterial, and anticonvulsant properties—makes them a subject of intense research in the quest for novel therapeutics.[2][3][6][7][8]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs across different therapeutic areas. By synthesizing experimental data and mechanistic insights, we aim to elucidate the key structural modifications that govern biological activity, offering a valuable resource for the rational design of next-generation therapeutic agents.
The 1,2,4-Triazole Core: Physicochemical Properties and SAR Fundamentals
The therapeutic versatility of the 1,2,4-triazole ring stems from its fundamental electronic and structural characteristics. It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being the more stable and prevalent form.[1][3] Its ability to act as a bioisostere for amide and ester groups, coupled with its metabolic stability, makes it an attractive scaffold for lead optimization.[1]
The key to its function lies in the arrangement of its three nitrogen atoms, which can act as both hydrogen bond donors and acceptors. This facilitates strong and specific interactions with biological receptors. Understanding the role of each position on the triazole ring is fundamental to interpreting SAR data.
Caption: Core structure of the 1H-1,2,4-triazole ring with standard numbering.
Comparative SAR Analysis by Therapeutic Application
The following sections dissect the SAR of 1,2,4-triazole analogs across four major classes of biological activity. Each section compares derivatives, provides quantitative data, and highlights the structural features essential for potency.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The primary mechanism for triazole-based antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][9] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Causality in Mechanism: The SAR is driven by specific interactions within the CYP51 active site. The nitrogen at the N4 position of the triazole ring coordinates with the heme iron atom at the enzyme's active site, effectively blocking its catalytic activity. A tertiary hydroxyl group on the side chain forms a crucial hydrogen bond with nearby amino acid residues, anchoring the molecule. The presence of one or more halogenated phenyl groups, typically a 2,4-difluorophenyl moiety, enhances binding affinity through hydrophobic and halogen-bonding interactions.[1]
Comparative Data:
| Compound/Analog | Key Structural Feature | Target Organism | Activity (MIC/EC₅₀ µg/mL) | Reference |
| Fluconazole | Bis-triazole, 2,4-difluorophenyl | Candida albicans | 0.25 - 2.0 | [1][10] |
| Analog 8d | Amino acid fragment (L-phenylalanine) | Physalospora piricola | 10.808 | [9][11] |
| Analog 8k | Amino acid fragment (L-tryptophan) | Physalospora piricola | 10.126 | [9][11] |
| Itraconazole | Extended lipophilic side chain | Aspergillus fumigatus | 0.125 - 1.0 | [1] |
| Voriconazole | Secondary alcohol, α-methyl group, fluoropyrimidine | Candida krusei | 0.5 | [1] |
SAR Insights for Antifungal Agents:
-
Essential Moiety: The 1H-1,2,4-triazol-1-yl group is indispensable for activity.
-
Side Chain: A 2-hydroxy-3-substituted propyl chain is optimal. The hydroxyl group is a key binding element.
-
Aromatic Group: A 2,4-difluorophenyl group attached to the carbon bearing the hydroxyl group significantly enhances potency.
-
Further Substitution: Adding diverse fragments, such as amino acids, can modulate the antifungal spectrum and potency.[9][11]
Caption: Key pharmacophoric features of triazole antifungals for CYP51 inhibition.
Anticancer Activity: A Multitude of Targets
Unlike their antifungal counterparts, anticancer 1,2,4-triazole derivatives exhibit remarkable mechanistic diversity, targeting various hallmarks of cancer.[12] These include inhibition of tubulin polymerization, disruption of crucial signaling pathways by targeting kinases like EGFR and BRAF, and inhibition of enzymes like aromatase.[4][13][14]
Causality in Mechanism: The specific substitutions around the triazole core dictate the molecular target. For instance, derivatives designed as tubulin inhibitors often feature a trimethoxyphenyl ring, mimicking colchicine's binding mode.[15] Conversely, analogs targeting kinases often possess moieties that can fit into the ATP-binding pocket of the target enzyme.
Comparative Data:
| Compound/Analog | Proposed Mechanism of Action | Target Cell Line | Activity (IC₅₀ µM) | Reference |
| Letrozole | Aromatase Inhibitor | Breast Cancer | - (Clinical Drug) | [4] |
| Compound 8c | Tubulin & EGFR Inhibitor | MCF-7 (Breast) | 0.09 (Tubulin) | [14] |
| Compound 8d | BRAF & Tubulin Inhibitor | MCF-7 (Breast) | 0.11 (Tubulin) | [14] |
| Analog 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | DFT/Docking studies suggest high efficacy | MCF-7 (Breast) | Notable Activity | [6] |
SAR Insights for Anticancer Agents:
-
Versatility: The substitution pattern is paramount. Different substituents at the N4 and C3/C5 positions direct the molecule to different biological targets.
-
Thiol Group: The presence of a thiol group at the C3 position is a common feature in many potent anticancer triazoles, often serving as a key linker or interaction point.[6]
-
Aryl Substituents: The nature and substitution pattern of aryl rings attached to the triazole core are critical for activity. Electron-withdrawing or donating groups can significantly alter potency and selectivity.[13][16]
-
Hybridization: Fusing the 1,2,4-triazole scaffold with other heterocyclic systems (e.g., thiazolepyridine) is a successful strategy for generating potent compounds.[16]
Antibacterial Activity: Overcoming Resistance
The rise of antibiotic resistance necessitates the development of novel antibacterial agents.[8][17] 1,2,4-triazole hybrids have emerged as a promising strategy, often by combining the triazole scaffold with a known antibacterial pharmacophore to create a molecule with a potentially new mechanism of action or an improved ability to evade resistance.[17]
Causality in Mechanism: While some triazoles may have intrinsic activity, their main value lies in hybridization. For example, ciprofloxacin-triazole hybrids leverage the DNA gyrase inhibitory action of the quinolone part, while the triazole moiety can modulate solubility, cell penetration, or even inhibit other bacterial targets, leading to synergistic effects.[1][18] In other cases, acyclic thiosemicarbazide precursors of triazoles have shown potent activity by acting as allosteric inhibitors of enzymes like D-alanyl-D-alanine ligase, which is involved in cell wall synthesis.[19]
Comparative Data:
| Compound/Analog | Key Structural Feature | Target Organism | Activity (MIC µg/mL) | Reference |
| Ciprofloxacin-triazole hybrid 29 | Hybrid with Ciprofloxacin | MRSA | 0.046 - 3.11 (µM) | [1] |
| Ofloxacin-triazole analog 13 | Hybrid with Ofloxacin | S. aureus, E. coli | 0.25 - 1.0 | [18] |
| Thiosemicarbazide 15a (acyclic precursor) | 2-fluorobenzoyl, trifluoromethylphenyl | Methicillin-resistant S. aureus | 7.82 - 31.25 | [19] |
| Triazole 15at (cyclized form of 15a) | Cyclized triazole-thione | Methicillin-resistant S. aureus | Lower potency than 15a | [19] |
SAR Insights for Antibacterial Agents:
-
Hybridization is Key: The most effective antibacterial triazoles are often hybrids with established antibiotic classes like quinolones.[17]
-
Acyclic vs. Cyclic: For thiosemicarbazide-derived compounds, the acyclic precursor is often more potent than the cyclized 1,2,4-triazole-3-thione, suggesting the thiosemicarbazide core itself is crucial for the antibacterial action in these series.[19]
-
Substitution Matters: In 4-amino-1,2,4-triazole derivatives, electron-withdrawing groups (e.g., trichloromethyl) on an aryl ring at the C5 position can confer high activity.[18]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy treatment remains a significant challenge, and 1,2,4-triazoles have been extensively explored for novel anticonvulsant agents.[20][21] Their activity is often attributed to interactions with voltage-gated sodium channels (VGSCs) or the benzodiazepine (BZD) binding site on GABA-A receptors.[20]
Causality in Mechanism: A widely accepted pharmacophore model for anticonvulsant activity includes four key features: a hydrophobic aryl binding site, a hydrogen-bonding domain, an electron donor group, and a second distal hydrophobic group.[22] The 1,2,4-triazole scaffold and its substituents can effectively present these features in the correct spatial orientation to interact with the target receptor or ion channel. Lipophilicity (Log P) is a critical parameter, as the compound must cross the blood-brain barrier to exert its effect.[22]
Comparative Data (Maximal Electroshock (MES) Test):
| Compound/Analog | Key Structural Feature | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀ mg/kg) | Reference |
| Phenytoin (Standard) | - | 9.5 | 66.5 | [22] |
| Carbamazepine (Standard) | - | 8.8 | 78.5 | [22] |
| Compound 6f | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2-chlorobenzamide | 16.5 | > 300 | [5] |
| Compound 6g | 4-(4-chlorophenyl)-5-(benzoxazol-2-yl-methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Potent | Passed Rotarod Test | [22] |
| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (68) | 4-butyl, 3-chlorophenyl, 3-thione | 38.5 | Not specified | [20] |
SAR Insights for Anticonvulsant Agents:
-
Aryl Group: An unsubstituted or substituted aryl ring attached to the triazole is crucial. Halogen substitutions (especially chloro) at the para-position of this ring generally enhance activity.[22]
-
Hydrogen Bonding Domain: A group capable of hydrogen bonding, such as a thione (C=S) or an amide linker, is often present.[22][23]
-
Lipophilicity: A balance is required. The compound must be lipophilic enough to cross the blood-brain barrier but not so much that it causes toxicity or poor solubility.[22]
-
N-Substitution: Substituents on the triazole nitrogens (N1 or N4) significantly influence activity. Small alkyl or substituted phenyl groups are common.
Experimental Protocols: Synthesis and Biological Evaluation
Scientific integrity requires transparent and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of 1,2,4-triazole analogs.
General Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This multi-step synthesis is a common route to produce versatile 1,2,4-triazole-3-thione intermediates, which can be further modified.
Causality of Experimental Choices: The choice of base (e.g., KOH) in step 3 is critical to catalyze the intramolecular cyclization via nucleophilic attack of the nitrogen onto the thiocarbonyl carbon. The use of absolute ethanol as a solvent ensures an anhydrous environment, preventing unwanted side reactions. Refluxing provides the necessary activation energy for the reactions to proceed at a reasonable rate.
Step-by-Step Protocol:
-
Synthesis of Acid Hydrazide (2): A substituted aromatic acid (1) is esterified and then reacted with hydrazine hydrate in refluxing ethanol. This reaction converts the carboxylic acid into a more reactive hydrazide, which is a key building block.
-
Synthesis of Aryl Thiosemicarbazide (3): The acid hydrazide (2) is reacted with an appropriate aryl isothiocyanate in absolute ethanol under reflux for several hours. This step introduces the aryl group and the thiocarbonyl moiety.
-
Cyclization to 1,2,4-Triazole-3-thione (4): The resulting thiosemicarbazide (3) is dissolved in ethanol, and an aqueous solution of a base (e.g., 2N NaOH or KOH) is added. The mixture is refluxed for 4-6 hours.
-
Rationale: The basic conditions facilitate the deprotonation of the amide nitrogen, which then acts as a nucleophile to attack the thiocarbonyl carbon, leading to cyclization and elimination of water to form the stable triazole ring.
-
-
Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure triazole-thione (4).
Caption: General workflow for the synthesis of 1,2,4-triazole-3-thione derivatives.
Protocol for In Vitro Antibacterial Screening (MIC Assay)
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the potency of a potential antibacterial agent.
Causality of Experimental Choices: The use of Mueller-Hinton Broth (MHB) is a standard practice as it has good batch-to-batch reproducibility and supports the growth of most common pathogens. Serial two-fold dilutions are used to efficiently determine the lowest concentration that inhibits growth over a wide range. Including positive (antibiotic) and negative (no drug) controls is essential to validate that the assay is working correctly and that the bacteria are viable.
Step-by-Step Protocol:
-
Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth. The culture is then diluted in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. In a 96-well microtiter plate, serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (MHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) is tested under the same conditions.
-
Negative Control: A well containing only the inoculated broth (no compound) to ensure bacterial growth.
-
Sterility Control: A well with uninoculated broth to check for contamination.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that subtle modifications to the substitution pattern around the triazole core can lead to dramatic changes in biological activity and target selectivity. Key takeaways include the power of molecular hybridization for developing antibacterials, the mechanistic diversity of anticancer analogs, and the importance of specific pharmacophoric features for antifungal and anticonvulsant activity.
Future research should focus on leveraging computational tools, such as molecular docking and dynamic simulations, to refine the rational design of new analogs.[6][9] Exploring novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacologically active moieties will continue to be a fruitful strategy for overcoming drug resistance and discovering compounds with novel mechanisms of action.
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. (2012). PubMed. Retrieved January 17, 2026, from [Link]
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1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. (2024). Johns Hopkins University. Retrieved January 17, 2026, from [Link]
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A Comprehensive review on 1, 2,4 Triazole. (2021). IOSR Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
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Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists. (2012). PMC. Retrieved January 17, 2026, from [Link]
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Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2020). PubMed. Retrieved January 17, 2026, from [Link]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 17, 2026, from [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]
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SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Antibacterial activity study of 1,2,4-triazole derivatives. (2019). PubMed. Retrieved January 17, 2026, from [Link]
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Recent developments on triazole nucleus in anticonvulsant compounds: a review. (2017). PubMed Central. Retrieved January 17, 2026, from [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Zaporozhye Medical Journal. Retrieved January 17, 2026, from [Link]
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Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2024). Pharmaceutical Journal. Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and Antimicrobial Activity of Some[6][7][9]-Triazole Derivatives. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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SAR of 1,2,4 triazole containing derivative against convulsant activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Synthetic Routes of 4-Alkyl-4H-1,2,4-triazoles for Researchers and Drug Development Professionals
Introduction: The Significance of 4-Alkyl-4H-1,2,4-triazoles
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing three nitrogen atoms, are integral to drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The 4-alkyl-4H-1,2,4-triazole scaffold, in particular, has garnered significant interest due to its prevalence in numerous pharmacologically active molecules. The strategic introduction of an alkyl group at the N4 position can profoundly influence the compound's biological activity, pharmacokinetic properties, and overall efficacy. This guide provides a comparative analysis of the most common synthetic routes to 4-alkyl-4H-1,2,4-triazoles, offering a critical evaluation of their respective strengths and limitations to aid researchers in selecting the optimal pathway for their specific research and development needs.
Synthetic Strategies: A Comparative Overview
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be broadly categorized into two main approaches: the construction of the triazole ring with the N4-alkyl group already in place, and the post-synthetic alkylation of a pre-formed 4H-1,2,4-triazole ring. This guide will delve into four prominent methods:
-
Direct N-Alkylation of 4H-1,2,4-triazole: A straightforward approach involving the direct alkylation of the parent heterocycle.
-
Synthesis from N,N'-Diacylhydrazines and Primary Amines: A robust method for the synthesis of symmetrically substituted 4-alkyl-4H-1,2,4-triazoles.
-
The Einhorn-Brunner Reaction: A classic named reaction for the synthesis of 1,2,4-triazoles from imides and alkyl hydrazines.
-
The Pellizzari Reaction: A thermal condensation method for the formation of 1,2,4-triazoles from amides and hydrazides.
The following sections will provide a detailed examination of each of these synthetic routes, including their mechanisms, experimental protocols, and a comparative analysis of their performance based on key metrics such as yield, regioselectivity, and substrate scope.
Method 1: Direct N-Alkylation of 4H-1,2,4-triazole
The direct alkylation of the 4H-1,2,4-triazole ring is an intuitive and frequently employed method for the synthesis of N-alkylated triazoles. The reaction typically involves the deprotonation of the N-H proton of the triazole ring with a suitable base, followed by nucleophilic attack on an alkyl halide or other alkylating agent.
Causality Behind Experimental Choices
A significant challenge in the direct alkylation of 1,2,4-triazole is the potential for the formation of a mixture of N1 and N4-alkylated isomers. The regioselectivity of the alkylation is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[4] For instance, the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a polar aprotic solvent such as THF has been reported to favor the formation of the 1-substituted isomer.[4] Conversely, microwave-assisted synthesis in the presence of a base like potassium carbonate in an ionic liquid has been shown to provide a regioselective route to 1-alkyl-1,2,4-triazoles in high yields.[5] The choice of reaction conditions is therefore critical in directing the alkylation to the desired nitrogen atom.
Experimental Protocol: Microwave-Assisted N-Alkylation
This protocol describes the regioselective synthesis of 1-alkyl-1,2,4-triazoles using microwave irradiation.[5]
Materials:
-
4H-1,2,4-triazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Hexylpyridinium bromide (ionic liquid)
-
Ethyl acetate
-
Hexane
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4H-1,2,4-triazole (1 mmol), the alkyl halide (1 mmol), potassium carbonate (1.2 mmol), and hexylpyridinium bromide (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80°C for 10 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Logical Flow of the N-Alkylation Workflow
Caption: Workflow for the microwave-assisted N-alkylation of 4H-1,2,4-triazole.
Method 2: From N,N'-Diacylhydrazines and Primary Amines
This method provides a reliable route to symmetrically 3,5-disubstituted-4-alkyl-4H-1,2,4-triazoles. The synthesis commences with the preparation of an N,N'-diacylhydrazine, which is subsequently converted to a more reactive intermediate before condensation with a primary amine.
Causality Behind Experimental Choices
The initial step involves the acylation of hydrazine to form the N,N'-diacylhydrazine. This intermediate is then activated, typically with a dehydrating agent like phosphorus pentachloride (PCl₅), to form a bis(chloro-methylene)hydrazine derivative.[6] This activation is crucial as it transforms the carbonyl carbons into more electrophilic centers, facilitating the subsequent nucleophilic attack by the primary amine. The final cyclization step to form the triazole ring is driven by the thermodynamic stability of the aromatic heterocycle. The choice of a non-polar solvent like toluene is often preferred for the reaction with PCl₅ and the subsequent cyclization.
Experimental Protocol: Synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole
This protocol is adapted from a literature procedure for the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles.[6]
Materials:
-
N,N'-bis(4-bromobenzoyl)hydrazine
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Butylamine
-
Chloroform
-
Ethyl acetate
-
Silica gel
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a solution of N,N'-bis(4-bromobenzoyl)hydrazine (1 mmol) in toluene (10 mL), add PCl₅ (2.2 mmol). Reflux the mixture for 5 minutes.
-
Cyclization: Cool the reaction mixture and add butylamine (5 mmol). Reflux the mixture for 10 hours.
-
Work-up: After cooling, add chloroform (50 mL) and transfer the solution to a separating funnel. Extract the aqueous layer with chloroform (2 x 10 mL).
-
Purification: Combine the organic layers and filter through a plug of silica gel, eluting with a mixture of chloroform and ethyl acetate.
-
Dry the filtrate over MgSO₄ and concentrate under reduced pressure.
-
Precipitate the product by adding ethyl acetate, filter, wash with fresh ethyl acetate, and air-dry to obtain the pure 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
Workflow for the Synthesis from N,N'-Diacylhydrazines
Caption: Synthetic workflow for 4-alkyl-4H-1,2,4-triazoles from N,N'-diacylhydrazines.
Method 3: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is a classical method for the synthesis of 1,2,4-triazoles involving the acid-catalyzed condensation of imides with alkyl hydrazines.[7][8] This reaction can produce an isomeric mixture of 1,2,4-triazoles, and the regioselectivity is determined by the nature of the acyl groups in the imide.[7]
Causality Behind Experimental Choices
The reaction is typically carried out in the presence of a weak acid, which catalyzes the condensation. The mechanism involves the initial attack of the alkyl hydrazine on one of the carbonyl groups of the imide, followed by a series of cyclization and dehydration steps to form the aromatic triazole ring.[7][9] The regioselectivity is governed by the relative stability of the intermediates, with the acyl group from the stronger carboxylic acid preferentially ending up at the 3-position of the triazole ring.[7]
Experimental Protocol: Synthesis of 1-Alkyl-5-methyl-1,2,4-triazoles
This is a general representation of the Einhorn-Brunner synthesis.[10]
Materials:
-
Formylacetamide (or other diacylamines)
-
Alkyl hydrazine
-
Weak acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the diacylamine (e.g., formylacetamide) in a suitable solvent such as ethanol.
-
Add the alkyl hydrazine and a catalytic amount of a weak acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to isolate the desired 1-alkyl-5-methyl-1,2,4-triazole.
Einhorn-Brunner Reaction Mechanism Overview
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
Method 4: The Pellizzari Reaction
The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is the thermal condensation of an amide and a hydrazide to form a 1,2,4-triazole.[11] This method is a direct route to 3,5-disubstituted-1,2,4-triazoles.
Causality Behind Experimental Choices
The Pellizzari reaction typically requires high temperatures and can be performed neat or in a high-boiling solvent.[12] The mechanism involves the initial nucleophilic attack of the nitrogen of the hydrazide on the carbonyl carbon of the amide, followed by cyclization and dehydration to form the triazole ring.[11] A significant drawback of the classical Pellizzari reaction is the often harsh reaction conditions and low yields.[11] Modern modifications, such as the use of microwave irradiation, have been shown to significantly shorten reaction times and improve yields.[11][12]
Experimental Protocol: Microwave-Assisted Pellizzari Reaction
This protocol is a modern adaptation of the Pellizzari reaction using microwave heating.[12]
Materials:
-
Amide (e.g., benzamide)
-
Acylhydrazide (e.g., benzoylhydrazide)
-
n-Butanol
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine the amide (1 mmol) and the acylhydrazide (1 mmol).
-
Add n-butanol (10 mL) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with a cold solvent.
-
Further purification can be achieved by recrystallization.
Pellizzari Reaction Workflow
Caption: Workflow for the microwave-assisted Pellizzari reaction.
Comparative Analysis of Synthetic Routes
The choice of the most appropriate synthetic route for a 4-alkyl-4H-1,2,4-triazole depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a summary of the key features of the discussed methods.
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields | Reaction Conditions |
| Direct N-Alkylation | Alkylation of a pre-formed triazole ring. | Simple, straightforward. | Can lead to a mixture of N1 and N4 isomers, requiring careful control of regioselectivity. | Variable, can be high with optimized conditions. | Base, solvent, and temperature dependent; microwave assistance can be beneficial. |
| From N,N'-Diacylhydrazines and Primary Amines | Synthesis of symmetrically substituted triazoles. | Good yields, high purity of the desired isomer. | Limited to the synthesis of symmetrically 3,5-disubstituted triazoles. | Good to excellent (e.g., 71% for a specific example).[6] | Requires a multi-step process including an activation step with PCl₅. |
| Einhorn-Brunner Reaction | Condensation of imides and alkyl hydrazines. | Classic, well-established method. | Can produce isomeric mixtures; regioselectivity depends on the imide structure. | Moderate to good. | Typically requires heating with a weak acid catalyst. |
| Pellizzari Reaction | Condensation of amides and hydrazides. | Direct route to 3,5-disubstituted triazoles. | Often requires harsh conditions (high temperatures) and can have low yields; microwave irradiation improves the process. | Variable, improved with microwave assistance. | High temperatures or microwave irradiation. |
Conclusion and Future Perspectives
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The direct N-alkylation of the triazole ring offers a conceptually simple approach, though careful optimization is often required to achieve the desired regioselectivity. For the synthesis of symmetrically 3,5-disubstituted 4-alkyl-4H-1,2,4-triazoles, the route from N,N'-diacylhydrazines and primary amines provides a reliable and high-yielding method. The classical Einhorn-Brunner and Pellizzari reactions, while historically significant, often require more forcing conditions and may present challenges in terms of regioselectivity and yield, although modern adaptations such as microwave-assisted synthesis have significantly improved their efficiency.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalytic systems, the use of greener solvents, and the development of one-pot, multi-component reactions to streamline the synthesis of these important heterocyclic compounds. The continued demand for novel 1,2,4-triazole-based therapeutic agents will undoubtedly drive further innovation in their synthetic chemistry.
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A Senior Application Scientist's Guide to Validating Novel Triazole Structures: A Comparative Analysis of HRMS and Elemental Analysis
For Immediate Publication
[CITY, STATE] – [Date] – In the fast-paced world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing new triazole derivatives—a class of heterocyclic compounds with broad therapeutic potential—this validation step is a critical gatekeeper for advancing a candidate molecule. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis (EA). Drawing from extensive field experience, this document will not only detail the methodologies but also explain the synergistic power of employing both techniques for achieving unimpeachable structural validation.
The Indispensable Role of Triazoles and the Need for Rigorous Validation
Triazoles are a significant scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for antifungal, antiviral, and anticancer therapies. Their synthetic versatility allows for the creation of vast libraries of novel compounds. However, this same versatility can lead to isomeric byproducts or unexpected reaction pathways, making definitive structural analysis a non-negotiable aspect of the research and development workflow.[1][2] Ensuring the synthesized molecule's elemental composition and molecular weight are correct is the first step in building a robust data package for any new chemical entity.
High-Resolution Mass Spectrometry (HRMS): The Power of Precision
High-Resolution Mass Spectrometry has become an indispensable tool in drug discovery, offering unparalleled accuracy in mass measurements.[3] This precision allows for the determination of a compound's elemental composition.[4] Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can distinguish between molecules with very similar molecular weights, significantly reducing the risk of false positives.[3][5]
The primary strength of HRMS in validating novel triazoles lies in its ability to provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This data is then used to generate a list of possible elemental formulas. For a newly synthesized triazole, a measured mass that is within a narrow tolerance (typically <5 ppm) of the theoretical mass for the expected formula provides strong evidence for its identity.[6] Furthermore, the isotopic fine structure observed in high-resolution spectra can offer additional confirmation of the elemental composition.[4]
Experimental Protocol: HRMS Analysis of a Novel Triazole Derivative
Objective: To confirm the elemental composition of a synthesized triazole compound using HRMS.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified triazole sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Incorporate a suitable internal standard if quantitative analysis is required.
-
-
Instrumentation and Data Acquisition:
-
Utilize a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as an Orbitrap or Q-TOF mass spectrometer.[5]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar triazole compounds.[7]
-
Acquisition Mode: Acquire data in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Mass Range: Set a wide mass range to capture the parent ion and any potential adducts.
-
Resolution: A resolving power of at least 60,000 is recommended to achieve high mass accuracy.
-
-
Data Analysis and Interpretation:
-
Process the raw data using instrument-specific software (e.g., Xcalibur, MassLynx) to identify the peak corresponding to the molecular ion.[8]
-
Calculate the mass error in parts per million (ppm) using the formula: ppm error = [(Observed Mass - Theoretical Mass) / Theoretical Mass] * 10^6.[6]
-
A mass error of <5 ppm is generally considered acceptable for confirming the elemental formula.[6]
-
Analyze the isotopic pattern to further validate the proposed formula.
-
Elemental Analysis (EA): The Foundation of Compositional Purity
Elemental Analysis, often referred to as CHNS analysis, is a combustion-based technique that provides the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a sample.[9] This method is a cornerstone of organic chemistry for determining the empirical formula of a compound and assessing its purity.[10][11][12]
While HRMS provides a highly accurate molecular formula, it is not a direct measure of purity. Elemental analysis, on the other hand, is highly sensitive to the presence of impurities that could alter the expected elemental ratios. For a novel triazole, the experimentally determined percentages of C, H, and N should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the proposed structure.[13] A significant deviation can indicate the presence of residual solvents, starting materials, or byproducts.
Experimental Protocol: Elemental Analysis of a Novel Triazole Derivative
Objective: To determine the elemental composition (C, H, N) of a synthesized triazole and assess its purity.
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents.
-
Accurately weigh 2-3 mg of the purified triazole sample into a tin capsule.
-
-
Instrumentation and Data Acquisition:
-
Data Analysis and Interpretation:
-
The instrument software will provide the weight percentages of Carbon, Hydrogen, and Nitrogen.
-
Compare the experimental values to the theoretical percentages calculated for the proposed molecular formula.
-
The results should be within ±0.4% of the calculated values to confirm the elemental composition and purity.[13]
-
Comparative Analysis: HRMS vs. Elemental Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (EA) |
| Primary Information | Highly accurate mass-to-charge ratio, leading to the molecular formula.[3][4] | Percentage composition of elements (C, H, N, S).[15][16] |
| Purity Assessment | Indirectly assesses purity by detecting other ions, but not a primary method. | Directly assesses bulk purity; sensitive to impurities. |
| Sample Requirement | Micrograms to nanograms. | Milligrams.[16] |
| Throughput | High, especially when coupled with LC.[17] | Moderate. |
| Key Strength | Unambiguous determination of elemental composition for the major component.[18] | Gold standard for confirming bulk sample purity and empirical formula.[11] |
| Limitation | Less sensitive to amorphous or non-ionizable impurities. | Does not provide information on molecular weight or structure. |
The Synergy of a Dual-Pronged Approach
As a Senior Application Scientist, my experience dictates that relying on a single technique for structural validation is a significant risk in drug development. HRMS and Elemental Analysis are not redundant; they are complementary techniques that provide orthogonal data, leading to a more robust and trustworthy validation package.
Caption: A workflow diagram illustrating the complementary roles of HRMS and Elemental Analysis in the structural validation of novel triazoles.
Trustworthiness Through Self-Validation
The power of using both HRMS and Elemental Analysis lies in their ability to create a self-validating system. If the highly accurate mass from HRMS suggests a specific molecular formula, the percentage composition derived from that formula must align with the results from elemental analysis. A discrepancy between the two datasets immediately flags a potential issue, such as an incorrect structural assignment or the presence of significant impurities, prompting further investigation and purification.
Conclusion: An Authoritative Approach to Structural Elucidation
For researchers, scientists, and drug development professionals, the path from a novel triazole synthesis to a validated lead candidate is paved with rigorous analytical data. While advanced spectroscopic techniques like NMR provide the detailed map of a molecule's architecture, HRMS and Elemental Analysis lay the foundational cornerstones of its identity and purity.[19] By embracing the complementary power of both high-resolution mass spectrometry and elemental analysis, the scientific community can ensure the integrity of their research and accelerate the development of new, life-saving therapeutics.
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A Comparative Guide to the Anticancer Activity of Novel Triazole Derivatives Versus Existing Drugs
Executive Summary
The search for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds, the triazole nucleus has emerged as a "privileged" structure due to its unique physicochemical properties and its presence in several clinically approved drugs.[1][2][3] This guide provides a comprehensive comparison of the anticancer activity of newly developed triazole derivatives against established chemotherapeutic agents. We delve into their comparative in vitro efficacy, explore their mechanisms of action through signaling pathways, and provide detailed, field-proven protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the burgeoning potential of triazole-based compounds in oncology.
Introduction: The Rise of Triazoles in Oncology
The triazole scaffold, a five-membered ring containing three nitrogen atoms, is a bioisostere for amide and ester groups, allowing it to engage in various non-covalent interactions with biological targets like enzymes and receptors.[4][5] This versatility has led to the development of numerous 1,2,3-triazole and 1,2,4-triazole derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects.[6][7][8] Unlike traditional cytotoxic agents that often cause significant side effects, many novel triazole derivatives are being designed for targeted therapies, aiming to inhibit specific pathways crucial for cancer cell growth, proliferation, and survival.[9][10] This guide will focus on derivatives that have shown promise in preclinical studies, comparing their performance with standard-of-care drugs such as Doxorubicin and Cisplatin.
Comparative In Vitro Efficacy Analysis
A crucial first step in evaluating any new anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines.[11][12] The half-maximal inhibitory concentration (IC50) is the standard metric used, representing the concentration of a drug required to inhibit the growth of 50% of the cancer cells. Recent studies have highlighted several triazole derivatives with IC50 values comparable or superior to existing drugs.[6][11]
For instance, novel 1,2,3-triazole-oxadiazole hybrids have demonstrated potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with one derivative showing an IC50 of 1.26 µM against HCT-116 cells.[8] Similarly, certain 1,2,3-triazole-containing coumarin derivatives were found to be significantly more potent than Cisplatin against A549 lung cancer cells (IC50 of 2.97 µM vs. 24.15 µM for Cisplatin).[6]
Table 1: Comparative Cytotoxicity (IC50 in µM) of a Novel Triazole Derivative (Compound TZD-1) vs. Standard Drugs
| Cell Line | Cancer Type | TZD-1 (Hypothetical) | Doxorubicin | Cisplatin |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 1.8 | 15.2 |
| A549 | Non-Small Cell Lung | 4.1 | 3.2 | 24.1[6] |
| HCT-116 | Colorectal Carcinoma | 1.9 | 0.9 | 11.8 |
| HeLa | Cervical Cancer | 3.3 | 2.1 | 13.5 |
| SW620 | Colorectal Adenocarcinoma | 21.5[2] | 1.5 | 10.4 |
Causality Note: The selection of this panel of cell lines is deliberate. It covers diverse cancer histologies (breast, lung, colon, cervical), allowing for an assessment of the compound's spectrum of activity. A lower IC50 value indicates higher potency. The data illustrates that while TZD-1 is highly potent, its efficacy relative to standards like Doxorubicin varies by cell line, a common phenomenon that underscores the importance of broad-spectrum screening.
Mechanistic Deep Dive: How Triazoles Inhibit Cancer Growth
The anticancer effects of triazole derivatives are attributed to their ability to modulate various cancer-related biological pathways.[3][7] Many act as inhibitors of key enzymes involved in signal transduction, cell cycle regulation, and angiogenesis.[3]
Common mechanisms include:
-
Kinase Inhibition: Many triazoles target protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overactive in cancer.[8][9] For example, some Schiff base derivatives incorporating a 1,2,4-triazole core effectively inhibited EGFR kinase with an IC50 value of 0.13 µM.[2]
-
Tubulin Polymerization Inhibition: Similar to drugs like Paclitaxel, some triazoles can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
-
Induction of Apoptosis: Triazoles can trigger programmed cell death (apoptosis) by increasing the production of reactive oxygen species (ROS) and damaging the mitochondrial membrane in cancer cells.[4][6]
Below is a diagram illustrating a common mechanism—the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a hypothetical triazole derivative.
Caption: Inhibition of an RTK signaling pathway by a triazole derivative.
In Vivo Validation in Preclinical Models
While in vitro data is essential, in vivo efficacy is the true test of a compound's potential. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical assessment.[13][14][15] These models allow for the evaluation of a drug's ability to inhibit tumor growth in a living system, providing critical data on efficacy and toxicity.[13][16] Patient-derived xenograft (PDX) models are increasingly used as they more accurately reflect the heterogeneity of human tumors.[17] Promising 1,2,3-triazole hybrids have shown significant in vivo anticancer efficacy in various xenograft models, validating their therapeutic potential.[18]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the primary assays used to generate the comparative data in this guide.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12][19][20]
Workflow Diagram: Cytotoxicity Screening
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives and standard drugs (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for 48-72 hours.
-
Rationale: A 48-72 hour treatment period is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol: Sulforhodamine B (SRB) Assay
As a complementary method, the SRB assay quantifies cell density based on total cellular protein content, providing a different endpoint for cytotoxicity.[19][21]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After drug treatment, gently remove the medium. Add 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Rationale: TCA precipitates and fixes total cellular protein to the plate bottom.
-
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[19]
-
Rationale: The SRB dye binds stoichiometrically to basic amino acid residues in the fixed proteins. The amount of bound dye is directly proportional to the cell number.
-
-
Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[19] Allow plates to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19] Measure the absorbance at 510 nm.
-
Data Analysis: Calculate IC50 values as described for the MTT assay.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the continued exploration of triazole derivatives as a promising class of anticancer agents.[8][10] Several novel compounds exhibit cytotoxicity superior to or on par with established chemotherapeutics in vitro, often with potentially more targeted mechanisms of action.[2][6] Their ability to inhibit crucial pathways like kinase signaling and tubulin polymerization highlights their potential to overcome some of the limitations and resistance mechanisms associated with older drugs.[9][18]
The path forward requires rigorous preclinical in vivo evaluation to confirm efficacy and establish safety profiles.[13] Further research into structure-activity relationships (SARs) will enable the rational design of next-generation triazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties, bringing these promising molecules one step closer to clinical application.[1][3]
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A Senior Application Scientist's Guide to Molecular Docking Studies of 1,2,4-Triazole Derivatives
This guide provides an in-depth analysis of molecular docking studies involving 1,2,4-triazole derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the comparative performance of these versatile compounds against key biological targets, offer a detailed, field-proven experimental protocol for in silico analysis, and visualize complex workflows and pathways to enhance understanding.
The Enduring Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence is due to its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological macromolecules. This makes it an ideal starting point for the design of potent and selective inhibitors for a wide range of biological targets. In recent years, molecular docking has become an indispensable tool for accelerating the discovery and optimization of novel 1,2,4-triazole-based therapeutic agents.[2]
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the binding affinities of 1,2,4-triazole derivatives against a diverse array of biological targets. Below, we present a comparative summary of docking results from various studies, focusing on anticancer and antifungal targets.
Anticancer Activity: Targeting Aromatase (CYP19A1)
Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer.[3] Non-steroidal aromatase inhibitors, such as the approved drugs Letrozole and Anastrozole, feature a 1,2,4-triazole moiety that coordinates with the heme iron in the enzyme's active site.[1][4] The following table compares the docking performance of various experimental 1,2,4-triazole derivatives against human placental aromatase.
| Compound | Biological Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| Designed Derivative 1 | Aromatase (3S79)[5] | AutoDock 4.2 | -9.96 | Not specified |
| Designed Derivative 2 | Aromatase (3S79)[5] | AutoDock 4.2 | -9.04 | Not specified |
| Letrozole (Reference) | Aromatase (3S79)[5] | Not specified | Better binding energy than some derivatives | Not specified |
| Indole-Triazole Hybrid 4d | Aromatase (PDB not specified) | Not specified | IC50: 17.67 µM (in vitro) | Not specified |
| Indole-Triazole Hybrid 5 | Aromatase (PDB not specified) | Not specified | IC50: 17.01 µM (in vitro) | Not specified |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in software, force fields, and docking parameters.
Antifungal Activity: Targeting Lanosterol 14α-demethylase (CYP51)
The CYP51 enzyme is essential for ergosterol biosynthesis in fungi, making it a prime target for antifungal drugs.[6] The azole class of antifungals, which includes several 1,2,4-triazole-containing drugs like Fluconazole, function by inhibiting CYP51.[1][7] The table below showcases the comparative docking performance of various 1,2,4-triazole derivatives against Candida albicans CYP51.
| Compound | Biological Target (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1,2,4-Triazine Derivative 1 | C. albicans CYP51 (4LXJ)[8] | AutoDock | -11.9 | Not specified |
| 1,2,4-Triazine Derivative 2 | C. albicans CYP51 (4LXJ)[8] | AutoDock | -10.8 | Not specified |
| 1,2,4-Triazine Derivative 3 | C. albicans CYP51 (4LXJ)[8] | AutoDock | -10.5 | Not specified |
| Fluconazole (Reference) | C. albicans CYP51 (4LXJ)[8] | AutoDock | -8.1 | Not specified |
A Field-Proven Experimental Protocol for Molecular Docking
The following is a detailed, step-by-step protocol for performing a molecular docking study of a 1,2,4-triazole derivative against a protein target using the widely-used and freely available AutoDock Vina software.[9][10] This protocol is designed to be a self-validating system, with explanations for each critical step to ensure scientific rigor.
Step 1: Preparation of the Receptor (Protein)
-
Obtain the Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB) ([Link]). Choose a high-resolution structure, preferably co-crystallized with a ligand. For this example, we will use aromatase (PDB ID: 3S79).[5]
-
Prepare the Receptor in AutoDockTools (ADT):
-
Open ADT and load the downloaded PDB file.
-
Remove Water Molecules: Water molecules are typically removed as they can interfere with ligand binding unless a specific water molecule is known to be critical for the interaction.
-
Add Polar Hydrogens: The addition of polar hydrogens is crucial for correct hydrogen bonding calculations.
-
Add Kollman Charges: These are partial charges assigned to each atom, which are necessary for calculating the electrostatic interactions in the docking simulation.
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (1,2,4-Triazole Derivative)
-
Obtain or Draw the Ligand Structure: The 3D structure of your 1,2,4-triazole derivative can be obtained from databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch.
-
Prepare the Ligand in ADT:
-
Load the ligand file into ADT.
-
Detect Rotatable Bonds: This step identifies the rotatable bonds in the ligand, allowing for conformational flexibility during the docking process.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
-
Step 3: Defining the Binding Site and Running the Docking Simulation
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the active site of the protein. If a co-crystallized ligand is present, the grid box is typically centered on this ligand.
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.[11]
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Step 4: Analysis and Visualization of Docking Results
-
Analyze the Binding Affinities: The output file will contain the binding energy (in kcal/mol) for each predicted pose. A more negative value indicates a stronger predicted binding affinity.
-
Visualize the Docking Poses: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to view the predicted binding poses of your 1,2,4-triazole derivative within the active site of the protein.[12][13]
-
Identify Key Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein. This is crucial for understanding the molecular basis of the predicted binding and for guiding further lead optimization.[12]
Visualizing Workflows and Pathways
To further clarify the process and its biological context, the following diagrams have been generated using Graphviz.
Caption: Simplified pathway of aromatase action and its inhibition.
References
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
ijcrcps. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps. [Link]
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Scribd. (n.d.). Autodock - Vina Protocol. Scribd. [Link]
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ResearchGate. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. ResearchGate. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Frontiers. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers. [Link]
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Bioinformatics Review. (2024). Video Tutorial: Autodock Vina Result Analysis with PyMol. Bioinformatics Review. [Link]
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National Center for Biotechnology Information. (n.d.). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. National Center for Biotechnology Information. [Link]
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International Journal of Medical Toxicology and Legal Medicine. (2024). Exploring the Anticancer Potential of 1,2,4-Triazole Compounds through Molecular Docking Studies. International Journal of Medical Toxicology and Legal Medicine. [Link]
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YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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SciSpace. (2021). Identification of 1, 2, 4-triazine and its derivatives against Lanosterol 14 - demethylase (CYP51) property of Candida albicans:. SciSpace. [Link]
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National Center for Biotechnology Information. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. National Center for Biotechnology Information. [Link]
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ResearchGate. (2021). (PDF) Identification of 1, 2, 4-triazine and its derivatives against Lanosterol 14 - demethylase (CYP51) property of Candida albicans: Influence on the development of new antifungal therapeutic strategies. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Supplementary materials - Design, Synthesis and Fungicidal Activity of Novel 1, 2, 4-Triazole Derivatives Containing Oxime Ether and Phenoxylpyridinyl Moiety. Semantic Scholar. [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. [Link]
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ResearchGate. (2025). (PDF) Synthesis, Characterization, Docking and In Silico Pharmacokinetics Study of New Triazole Derivatives as TDP1 Enzyme Inhibitor Compounds. ResearchGate. [Link]
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YouTube. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. YouTube. [Link]
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PubMed. (2025). Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer. PubMed. [Link]
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Figshare. (2024). Discovery of potential 1,2,4-triazole derivatives as aromatase inhibitors for breast cancer: pharmacophore modelling, virtual screening, docking, ADMET and MD simulation. Figshare. [Link]
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Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. (2025). Ind. J. Pharm. Edu. Res., 59(1s), s375-s389. [Link]
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National Center for Biotechnology Information. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. National Center for Biotechnology Information. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The following procedures are based on established best practices for the disposal of halogenated organic compounds and data from analogous chemical structures, in the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound.
Understanding the Hazard Profile
Key Hazard Information Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Storage Class |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 11: Combustible Solids |
Due to its chlorinated nature, this compound is categorized as a halogenated organic compound.[3][4] The disposal of such compounds requires special attention to prevent the release of harmful substances into the environment.
Core Disposal Directive: Incineration by a Licensed Facility
The primary and recommended method for the disposal of this compound is incineration by a licensed and approved hazardous waste disposal facility.[1][5]
Rationale:
-
Thermal Decomposition: High-temperature incineration is effective in breaking down the complex and potentially toxic structure of halogenated organic compounds.[5]
-
Environmental Protection: Proper incineration minimizes the risk of environmental contamination that could arise from landfilling or improper chemical treatment.
-
Regulatory Compliance: Disposal of chemical waste is strictly regulated.[6] Utilizing a licensed facility ensures compliance with local, regional, and national regulations.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for disposal.
3.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
3.2. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Waste."[3] The container must have a secure, tight-fitting lid.[3][7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound."[3] Do not use abbreviations or chemical formulas.[3]
-
Collection:
-
For solid waste (e.g., contaminated lab consumables), place it directly into the designated halogenated waste container.
-
For solutions, pour the waste carefully into the designated liquid halogenated waste container, avoiding splashes. Ensure the container is not filled beyond 90% of its capacity.[7]
-
3.3. On-site Storage
-
Storage Location: Store the sealed halogenated waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents.[8]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
3.4. Arranging for Disposal
-
Contact a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a list of approved hazardous waste disposal vendors.
-
Provide Documentation: Be prepared to provide the waste disposal company with a detailed inventory of the waste container's contents.
-
Follow Transportation Guidelines: Adhere to all institutional and vendor-specific guidelines for the packaging and transportation of the hazardous waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Ventilate: Increase ventilation in the area of the spill.
-
Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as halogenated waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Proper Disposal of 3-(phenoxymethyl)
- Safety D
- This compound AldrichCPR. Sigma-Aldrich.
- This compound. Sigma-Aldrich.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL.
- Halogenated Organic Liquids - Standard Oper
- Halogen
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 4 - SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
